Argipressin
Description
Properties
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZOIRJILGZLEJ-LGYYRGKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65N15O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048349 | |
| Record name | Vasopressin tannate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1084.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113-79-1 | |
| Record name | Argipressin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vasopressin tannate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Argipressin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Arginine Vasopressin on V1 and V2 Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Arginine vasopressin (AVP), a nonapeptide neurohypophysial hormone, is a critical regulator of cardiovascular and renal homeostasis. Its physiological effects are mediated through the activation of specific G protein-coupled receptors (GPCRs), primarily the V1 (V1a) and V2 receptor subtypes. These receptors exhibit distinct tissue distributions and couple to different intracellular signaling cascades, leading to a wide array of physiological responses. Understanding the precise molecular mechanisms governing AVP-receptor interactions and subsequent signal transduction is paramount for the development of novel therapeutics targeting diseases such as hypertension, congestive heart failure, and hyponatremia. This guide provides a detailed examination of the signaling pathways, quantitative pharmacology, and key experimental methodologies used to characterize the action of AVP on its V1 and V2 receptors.
V1 Receptor (V1R) Mechanism of Action
The V1a receptor subtype is predominantly located on vascular smooth muscle cells, hepatocytes, and platelets.[1][2] Its activation is primarily associated with vasoconstriction, glycogenolysis, and platelet aggregation.[2] The V1R is a canonical Gq/11-coupled receptor.
Signaling Pathway
Upon binding of AVP to the V1R, the receptor undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein, Gq/11. This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq-GTP subunit then stimulates the membrane-bound enzyme phospholipase C (PLC).[2]
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .
-
IP3 Pathway : IP3, being water-soluble, diffuses through the cytoplasm and binds to its specific receptor (IP3R) on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, resulting in a rapid efflux of stored Ca²⁺ from the ER into the cytoplasm. The elevated intracellular Ca²⁺ concentration leads to the activation of various calcium-dependent proteins, including calmodulin. The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains in smooth muscle cells, ultimately leading to vasoconstriction.
-
DAG Pathway : DAG remains in the plasma membrane and acts as a docking site for Protein Kinase C (PKC). In conjunction with the increased intracellular Ca²⁺, DAG activates PKC, which then phosphorylates numerous downstream protein targets, contributing to the sustained cellular response, cell proliferation, and hypertrophy.
References
An In-depth Technical Guide on the Argipressin Signaling Pathway in Renal Collecting Ducts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arginine Vasopressin (AVP), also known as antidiuretic hormone (ADH), is a critical peptide hormone in the regulation of body water homeostasis.[1][2][3] Synthesized in the hypothalamus and released from the posterior pituitary, AVP's primary action site is the kidney's collecting duct, where it modulates water, urea, and sodium transport to control urine concentration.[2][3][4] This guide provides a detailed examination of the AVP signaling pathway in the principal cells of the renal collecting duct, focusing on the molecular mechanisms that culminate in increased water reabsorption.
The core of this regulation involves the vasopressin V2 receptor (V2R), a G protein-coupled receptor (GPCR), which upon AVP binding, initiates a signaling cascade that leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells.[3][5][6] This process dramatically increases the water permeability of the epithelium, allowing for the osmotic reabsorption of water from the pro-urine back into the bloodstream.[4][5][7]
The Core Signaling Pathway
The canonical AVP signaling pathway in renal collecting duct principal cells is a well-defined cascade initiated by the binding of AVP to its V2 receptor on the basolateral membrane.[5][8] This interaction triggers a series of intracellular events that are critical for both short-term and long-term regulation of water permeability.
Pathway Steps:
-
AVP-V2 Receptor Binding: AVP, released into the bloodstream, binds to the V2R located on the basolateral surface of the collecting duct's principal cells.[5][8]
-
G Protein Activation: This binding event induces a conformational change in the V2R, leading to the activation of the associated heterotrimeric Gs protein. The Gsα subunit dissociates, exchanges GDP for GTP, and becomes active.[5][8][9]
-
Adenylyl Cyclase Activation: The activated Gsα subunit stimulates adenylyl cyclase (predominantly types III and VI in the collecting duct), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][10][11]
-
cAMP as a Second Messenger: The resulting increase in intracellular cAMP concentration is a pivotal step, as cAMP acts as a second messenger, propagating the signal within the cell.[8][9]
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and release the catalytic subunits.[8][9][12] These now-active catalytic subunits are free to phosphorylate downstream target proteins.
-
Phosphorylation of AQP2 and Other Substrates: The primary target of activated PKA in this pathway is the aquaporin-2 (AQP2) water channel.[8][9] PKA phosphorylates AQP2 at the serine 256 residue (pS256-AQP2) in its C-terminal tail.[9][10][13][14] This phosphorylation is a key signal for the translocation of AQP2. PKA also phosphorylates other proteins involved in this process, including the urea transporter UT-A1 and transcription factors like CREB for long-term regulation.[10][15]
-
AQP2 Translocation and Membrane Insertion: Phosphorylation of AQP2 triggers the movement of AQP2-containing intracellular vesicles to the apical plasma membrane.[5][13][16] These vesicles fuse with the membrane, inserting AQP2 water channels and thereby increasing the water permeability of the cell's apical surface.[2][5][7] This process is reversible; upon AVP withdrawal, AQP2 is retrieved from the membrane via endocytosis.[7][9]
Visualization of the Core Signaling Pathway
Caption: Core this compound signaling cascade in renal collecting duct cells.
Quantitative Data
The following tables summarize key quantitative parameters of the AVP signaling pathway, providing a basis for kinetic and dose-response analysis.
Table 1: Ligand-Receptor Binding and Downstream Activation
| Parameter | Value | Species/System | Description | Reference |
| AVP-V2R Binding Affinity (Kd) | 0.76 nM | Rat Kidney Membranes | Equilibrium dissociation constant for the V2 receptor. | [17] |
| dDAVP-V2R Binding Affinity (Kd) | ~3 nM | Rat Kidney V2 Receptor | Dissociation constant for the V2R-selective agonist dDAVP. | [18] |
| AVP EC50 for cAMP Production | ~0.1 nM | Cultured Mouse Collecting Duct Cells | Concentration of AVP causing a half-maximal increase in cAMP. | [10][19] |
| AVP-induced Water Permeability | 10-100 fold increase | Renal Collecting Duct | Factor by which AVP increases water permeability. | [9] |
Table 2: Phosphorylation Events
| Protein | Phosphorylation Site | Kinase | Effect | Reference |
| Aquaporin-2 (AQP2) | Serine 256 (S256) | PKA | Critical for apical membrane translocation. | [9][10][13] |
| Aquaporin-2 (AQP2) | Serine 261 (S261) | ERK, JNK | Phosphorylation decreases in response to dDAVP. | [19] |
| Aquaporin-2 (AQP2) | Serine 264 (S264) | Multiple Kinases | Involved in modulating AQP2 trafficking. | [9] |
| Aquaporin-2 (AQP2) | Threonine/Serine 269 | Multiple Kinases | Affects AQP2 retention in the apical membrane. | [9] |
| Urea Transporter (UT-A1) | Serine 84 & 486 | PKA | Increases urea permeability. | [10] |
| RhoA | Serine 188 | PKA | Inhibition of RhoA, facilitating actin depolymerization. | [16] |
Experimental Protocols
Detailed methodologies are essential for studying the AVP signaling pathway. Below are protocols for key experiments.
Measurement of Intracellular cAMP Levels
This protocol describes a competitive immunoassay for the quantification of cAMP in cell lysates, often performed using commercial kits.
Objective: To quantify changes in intracellular cAMP concentration in renal collecting duct cells following stimulation with AVP or other agents.
Materials:
-
Cultured renal collecting duct cells (e.g., mpkCCD, IMCD).
-
Cell culture medium, PBS, and cell dissociation solution.
-
Stimulation buffer (e.g., PBS with phosphodiesterase inhibitors like IBMX or Ro 20-1724).[20]
-
AVP or other agonists/antagonists.
-
Cell Lysis Buffer.
-
Commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Microplate reader compatible with the chosen assay format.
Procedure:
-
Cell Culture: Plate collecting duct cells in appropriate multi-well plates (e.g., 96-well or 384-well) and grow to 60-80% confluency.[21] For adherent cells, allow them to attach overnight.[21]
-
Pre-incubation: Aspirate the culture medium and wash the cells gently with PBS. Add stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation and incubate for 15-30 minutes at 37°C.
-
Stimulation: Add various concentrations of AVP (or other test compounds) to the wells. Include a vehicle control. Incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.[22]
-
Cell Lysis: Terminate the stimulation by aspirating the buffer and adding the cell lysis buffer provided in the assay kit. This step releases intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions for the specific kit. This typically involves:
-
Adding a labeled cAMP conjugate (e.g., HRP- or fluorophore-labeled).
-
Adding a specific anti-cAMP antibody.
-
Incubating to allow competition between the sample cAMP and the labeled cAMP for antibody binding.[22]
-
Washing steps (for ELISA) or direct reading (for homogeneous assays like HTRF).
-
Adding substrate and measuring the signal (absorbance, fluorescence, or luminescence). The signal is typically inversely proportional to the amount of cAMP in the sample.[20][22]
-
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in the samples by interpolating their signal values from the standard curve.
Protein Kinase A (PKA) Activity Assay
This protocol outlines a method to measure the kinase activity of PKA, typically by quantifying the phosphorylation of a specific substrate.
Objective: To determine the activity of PKA in cell lysates after AVP stimulation.
Materials:
-
Cell lysates from control and AVP-stimulated renal cells.
-
PKA-specific substrate (e.g., Kemptide).[23]
-
ATP (may be radiolabeled [γ-³²P]ATP or used in a colorimetric/fluorometric setup).[23]
-
Kinase reaction buffer.
-
PKA inhibitor (for control reactions).
-
Commercial PKA activity assay kit (e.g., radioactive, colorimetric, or fluorescent).[12][23]
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or microplate reader.
Procedure (Colorimetric ELISA-based Example): [12]
-
Sample Preparation: Prepare cell lysates from collecting duct cells treated with or without AVP. Determine the total protein concentration of each lysate.
-
Assay Plate Preparation: Use a microtiter plate pre-coated with a PKA-specific substrate.
-
Kinase Reaction:
-
Detection:
-
Wash the wells to remove non-phosphorylated components.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate for 60 minutes.[12]
-
Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 30-60 minutes.[12]
-
Wash the wells and add a TMB substrate. A color will develop in proportion to the amount of phosphorylated substrate.[12]
-
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Quantify PKA activity by comparing the absorbance of the samples to a standard curve generated with purified, active PKA.
Immunofluorescence for AQP2 Trafficking
This protocol details the visualization of AQP2 translocation to the plasma membrane using immunofluorescence microscopy.
Objective: To qualitatively and quantitatively assess the subcellular localization of AQP2 in response to AVP stimulation.
Materials:
-
Renal collecting duct cells grown on glass coverslips or kidney tissue slices.[25][26]
-
AVP or other stimuli (e.g., forskolin).[25]
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., PBS with 5% bovine serum albumin).
-
Primary antibody: Rabbit anti-AQP2.
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Cy3- or Alexa Fluor 488-conjugated).[25]
-
Nuclear stain (e.g., DAPI).[25]
-
Mounting medium.
-
Fluorescence or confocal microscope.
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips. Stimulate with AVP (e.g., 0.1 nM) or a vehicle control for a set time (e.g., 20-30 minutes).[10][19][25]
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and incubate with blocking buffer for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-AQP2 antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash thoroughly with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash with PBS. Stain nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Under basal conditions, AQP2 staining will be predominantly cytoplasmic/perinuclear.[27][28] Upon stimulation, a significant portion of the AQP2 signal will relocate to the plasma membrane.[25][27][28]
-
Quantification (Optional): Use image analysis software to quantify the ratio of plasma membrane to intracellular fluorescence intensity to assess the degree of translocation.[25]
Additional Visualizations
Experimental Workflow for AQP2 Translocation Assay
Caption: Workflow for AQP2 immunofluorescence trafficking experiment.
Regulatory Feedback Loops
Caption: Simplified overview of regulatory crosstalk and feedback in AVP signaling.
References
- 1. Vasopressin inhibits apoptosis in renal collecting duct cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Minireview on Vasopressin-regulated Aquaporin-2 in Kidney Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Physiology and pathophysiology of the vasopressin-regulated renal water reabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 7. Vasopressin increases water permeability of kidney collecting duct by inducing translocation of aquaporin-CD water channels to plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Updates and Perspectives on Aquaporin-2 and Water Balance Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoproteomics of vasopressin signaling in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arborassays.com [arborassays.com]
- 13. Phosphorylation events and the modulation of aquaporin 2 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms regulating aquaporin-2 in kidney collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vasopressin-2 Receptor Signaling and Autosomal Dominant Polycystic Kidney Disease: From Bench to Bedside and Back Again - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. Properties of [3H]1-desamino-8-D-arginine vasopressin as a radioligand for vasopressin V2-receptors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BindingDB PrimarySearch_ki [bindingdb.org]
- 19. pnas.org [pnas.org]
- 20. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]
- 21. revvity.com [revvity.com]
- 22. youtube.com [youtube.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. Small-Molecule Screening Identifies Modulators of Aquaporin-2 Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.physiology.org [journals.physiology.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Endogenous synthesis and release of Argipressin
An In-depth Technical Guide to the Endogenous Synthesis and Release of Argipressin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanisms underlying the endogenous synthesis, processing, and release of this compound (AVP), also known as Arginine Vasopressin or Antidiuretic Hormone (ADH). It includes quantitative data, detailed experimental protocols, and visualizations of key pathways to support advanced research and drug development.
Endogenous Synthesis of this compound
This compound is a nonapeptide hormone crucial for regulating plasma osmolality, blood pressure, and fluid homeostasis.[1][2] Its synthesis is a multi-step process that begins with gene transcription and concludes with post-translational modifications.
Anatomical Location and Gene Expression
AVP is synthesized in the magnocellular neurosecretory cells located within the supraoptic nuclei (SON) and paraventricular nuclei (PVN) of the hypothalamus.[2] The synthesis originates from the AVP gene, which encodes a precursor protein called prepropressophysin.[3] This precursor contains the sequences for AVP, its carrier protein neurophysin II, and a glycopeptide called copeptin.[3][4]
Post-Translational Processing
The prepropressophysin precursor undergoes a series of enzymatic cleavages and modifications as it is transported from the neuronal cell body down the axon to the posterior pituitary.[1][4]
-
Signal Peptide Cleavage: In the endoplasmic reticulum, the N-terminal signal peptide is cleaved from prepropressophysin to form the prohormone.[4]
-
Folding and Dimerization: The prohormone is folded, and a disulfide bond is formed between two cysteine residues, creating the characteristic cyclic structure of AVP.
-
Vesicular Packaging: The prohormone is packaged into neurosecretory vesicles in the Golgi apparatus.
-
Enzymatic Cleavage: Within these vesicles, during axonal transport, the prohormone is cleaved by prohormone convertases to yield AVP, neurophysin II, and copeptin.
The entire process from gene to active hormone is tightly regulated, with stimuli such as dehydration leading to a significant upregulation of AVP mRNA levels in the SON and PVN.[5]
Regulation and Release of this compound
The release of AVP from nerve terminals in the posterior pituitary is primarily controlled by the body's osmotic and volume status.[6][7]
-
Osmotic Regulation: Osmoreceptors in the hypothalamus are highly sensitive to changes in plasma osmolality.[4] An increase in osmolality (as little as 1-2%) strongly stimulates AVP release.[4] There is a direct, linear relationship between plasma osmolality and the resulting plasma AVP concentration.[8][9]
-
Hemodynamic Regulation: A decrease in blood volume (hypovolemia) or blood pressure (hypotension) of 5-10% or more also triggers AVP release.[10] This is mediated by baroreceptors in the atria, aorta, and carotid sinus.[10] In cases of severe hemorrhage, AVP release can increase by 50- to 100-fold, contributing to blood pressure restoration through vasoconstriction.[11][12]
-
Other Factors: Nausea is a potent stimulus for AVP release.[6] Angiotensin II can also stimulate AVP secretion.[10]
Signaling Pathways
This compound exerts its physiological effects by binding to three subtypes of G-protein coupled receptors (GPCRs): V1a, V1b, and V2.[13]
-
V1a Receptors: Found on vascular smooth muscle cells, V1a receptors mediate vasoconstriction.[14] They couple to Gq/11 proteins, activating phospholipase C (PLC), which cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, leading to smooth muscle contraction.[13][15]
-
V1b (or V3) Receptors: Located predominantly in the anterior pituitary, these receptors are involved in the release of adrenocorticotropic hormone (ACTH).[15][16] Like V1a receptors, they couple to the Gq/11-PLC pathway.[13]
-
V2 Receptors: Expressed on the basolateral membrane of principal cells in the kidney's collecting ducts, V2 receptors mediate the antidiuretic effect of AVP.[15] They couple to Gs proteins, activating adenylyl cyclase to produce cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, increasing water reabsorption.[4]
References
- 1. This compound | C46H65N15O12S2 | CID 644077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arg8-Vasopressin Competitive ELISA Kit (EIAAVP) - Invitrogen [thermofisher.com]
- 4. Physiology, Vasopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Measurement of arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Log linear relationship between plasma arginine vasopressin and plasma osmolality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The interaction of blood osmolality and blood volume in regulating plasma vasopressin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CV Physiology | Vasopressin (Antidiuretic Hormone) [cvphysiology.com]
- 11. Effects of hemorrhage on vasopressin secretion and arterial blood pressure during experimental diabetes insipidus in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of vasopressin on cardiovascular changes during hemorrhage in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. safercare.vic.gov.au [safercare.vic.gov.au]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Studies on the corticotrophin-releasing activity of vasopressin, using ACTH secretion by cultured rat adenohypophyseal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Amino Acid Sequence of Argipressin (AVP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, amino acid sequence, and associated signaling pathways of Arginine Vasopressin (AVP), also known as Argipressin or Antidiuretic Hormone (ADH). This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Structure and Physicochemical Properties of this compound (AVP)
This compound is a nonapeptide hormone, meaning it is composed of nine amino acids. Its structure is characterized by a cyclic hexapeptide ring formed by a disulfide bond between two cysteine residues at positions 1 and 6, and a C-terminal tripeptide tail. The C-terminus of the peptide is amidated.[1][2] This structural arrangement is crucial for its biological activity.
The primary amino acid sequence of human AVP is: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ [1][2]
A key feature of AVP is the disulfide bridge between the cysteine residues at positions 1 and 6, which forms a six-membered ring.[3] The C-terminal glycine is amidated, a common post-translational modification in peptide hormones that often enhances stability and activity.
Below is a table summarizing the key quantitative data for Arginine Vasopressin.
| Property | Value | Reference(s) |
| Amino Acid Sequence | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ | [1][2] |
| Molecular Formula | C₄₆H₆₅N₁₅O₁₂S₂ | [4][5] |
| Molecular Weight | 1084.2 g/mol | [4][5] |
| Number of Amino Acids | 9 | [1] |
| Structure | Cyclic nonapeptide with a tripeptide tail | [2] |
| Disulfide Bridge | Between Cys¹ and Cys⁶ | [1][2] |
| Post-translational Mod | C-terminal Amidation | [1][2] |
Below is a graphical representation of the AVP amino acid sequence and structure.
Experimental Protocols for Structural Elucidation
The determination of the amino acid sequence and structure of AVP has been accomplished through a combination of classic and modern analytical techniques.
Edman Degradation
Edman degradation is a method of sequencing amino acids in a peptide from the N-terminus.
Protocol:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions (e.g., using 12% trimethylamine) to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino acid.
-
Cleavage: The PTC-derivatized N-terminal amino acid is then cleaved from the peptide chain using a strong anhydrous acid, such as trifluoroacetic acid (TFA). This step yields an anilinothiazolinone (ATZ)-amino acid and the shortened peptide.
-
Conversion and Identification: The ATZ-amino acid is extracted with an organic solvent and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid. The PTH-amino acid is then identified using chromatography (e.g., HPLC) by comparing its retention time to that of known standards.
-
Cycling: The remaining peptide is subjected to subsequent cycles of coupling, cleavage, and conversion to determine the sequence of the following amino acids.
Mass Spectrometry (MS)
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for peptide sequencing.
Protocol:
-
Sample Preparation:
-
Reduction and Alkylation: For peptides containing disulfide bonds, the sample is first treated with a reducing agent like dithiothreitol (DTT) to break the disulfide bridge. The resulting free sulfhydryl groups are then alkylated with a reagent such as iodoacetamide to prevent the reformation of the disulfide bond.
-
Enzymatic Digestion (for larger proteins): For larger proteins, digestion with a protease (e.g., trypsin) is performed to generate smaller peptide fragments suitable for MS analysis. For a nonapeptide like AVP, this step is generally not necessary for sequencing but may be used in quantitative studies.
-
Solid-Phase Extraction (SPE): The peptide sample is purified and concentrated using a weak cation exchange solid-phase extraction plate to remove interfering substances.
-
-
Liquid Chromatography (LC):
-
The peptide mixture is separated using a reversed-phase HPLC column (e.g., a C18 column).
-
A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., formic acid or acetic acid) is used to elute the peptides.
-
-
Mass Spectrometry (MS):
-
Ionization: As peptides elute from the LC column, they are ionized, typically using electrospray ionization (ESI).
-
MS1 Scan: The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect the parent ions of the peptides.
-
Tandem MS (MS/MS): A specific parent ion is selected and fragmented by collision-induced dissociation (CID) or other fragmentation methods.
-
MS2 Scan: The m/z ratios of the resulting fragment ions are measured. The fragmentation pattern provides information about the amino acid sequence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-dimensional (2D) NMR spectroscopy is used to determine the three-dimensional structure of peptides in solution.
Protocol:
-
Sample Preparation:
-
The AVP sample is dissolved in a suitable solvent, typically a mixture of H₂O/D₂O or a deuterated organic solvent like DMSO-d₆.
-
The sample concentration should be in the millimolar range for optimal signal-to-noise.
-
The pH of the sample is adjusted to a range where the peptide is stable and amide proton exchange is minimized.
-
-
NMR Data Acquisition: A series of 2D NMR experiments are performed:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, typically within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system of an amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing information about the peptide's three-dimensional folding.
-
-
Data Analysis:
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the AVP sequence.
-
Structural Restraints: The NOE data is used to generate distance restraints between protons.
-
Structure Calculation: Computer algorithms use the distance restraints to calculate a family of 3D structures consistent with the NMR data.
-
References
- 1. Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]
- 4. omizzur.com [omizzur.com]
- 5. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Pharmacokinetics and Half-life of Argipressin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and half-life of Argipressin (arginine vasopressin, AVP), a critical neurohypophysial hormone involved in regulating water balance, blood pressure, and various physiological processes. This document synthesizes key data from scientific literature, details common experimental methodologies, and visualizes associated signaling pathways to support advanced research and drug development.
Pharmacokinetics of this compound
This compound exhibits rapid metabolism and clearance, with its pharmacokinetic profile characterized by a short duration of action. The following table summarizes its key pharmacokinetic parameters.
| Parameter | Description | Value(s) | Citations |
| Absorption | Primarily administered intravenously (IV) for systemic effects due to poor oral bioavailability. Following subcutaneous or intramuscular injection, the duration of antidiuretic activity is variable, typically lasting 2-8 hours. | IV administration is common for vasopressin. | [1][2] |
| Distribution | Distributes throughout the extracellular fluid. | Volume of Distribution (Vd): 0.14 L/kg | [1] |
| Metabolism | Rapidly metabolized in the liver and kidneys by peptidases (vasopressinases). | Metabolized by serine proteases, carboxypeptidases, and disulphide oxidoreductases. | [1][3] |
| Excretion | Primarily eliminated through renal and hepatic clearance. | Approximately 5-65% of a dose is excreted unchanged in the urine. The clearance rate in patients with vasodilatory shock is 9-25 mL/min/kg. | [1][2][3] |
Half-life of this compound
The half-life of this compound is consistently reported as short, contributing to its rapid onset and offset of action. Variations in reported half-life can be attributed to the species studied and the methodology used for measurement.
| Species/Condition | Half-life (t½) | Citations |
| Humans | 6.4 min (mean) | [4] |
| Humans | 10-20 min | [1][2][5][6][7] |
| Humans | 22.5 ± 4 min | [8] |
| Humans | Approximately 30 min | [9] |
| Rats (fast phase) | 1.74 ± 0.22 min | [10] |
| Rats (slow phase) | 16.98 ± 1.01 min | [10] |
| Anesthetized Rabbits (rapid initial phase) | 0.9 min | [11] |
| Anesthetized Rabbits (slow late component) | 5.4 min | [11] |
Experimental Protocols for Pharmacokinetic Analysis
The determination of this compound's pharmacokinetic parameters relies on sensitive and specific analytical methods. The most common is the radioimmunoassay (RIA).
Radioimmunoassay (RIA) for Plasma this compound
Radioimmunoassay is a widely used method for measuring the concentration of this compound in plasma and urine.[12] Due to the presence of interfering substances in plasma, an extraction step is typically required to isolate the hormone before measurement.[12]
-
Sample Collection and Handling: Blood samples are collected, and plasma is separated. This compound is stable in whole blood for up to 1 hour at room temperature and for at least 4 hours at 4°C. In plasma stored at -20°C, it remains stable for over 10 days.[4]
-
Extraction: To remove non-hormonal immunoreactivity associated with plasma proteins, acetone precipitation is a common method.[8]
-
Assay Principle: The assay is based on the principle of competitive binding. A known quantity of radiolabeled this compound (e.g., with ³H) competes with the unlabeled this compound in the sample for binding to a limited amount of specific antibody.
-
Quantification: The amount of bound radiolabeled this compound is inversely proportional to the concentration of unlabeled this compound in the sample. By creating a standard curve with known concentrations of this compound, the concentration in the unknown sample can be determined.
-
Sensitivity: Modern RIA methods can achieve a lower limit of detection of 0.5 to 1.8 pg/mL of plasma.[4][8]
Workflow for Pharmacokinetic Study of this compound
Caption: Experimental workflow for this compound pharmacokinetic analysis.
Signaling Pathways
This compound exerts its physiological effects by binding to specific G-protein coupled receptors (GPCRs). The primary receptors are V1a, V1b, and V2.
V1a Receptor Signaling Pathway
The V1a receptors are predominantly found on vascular smooth muscle cells.[5][6] Their activation leads to vasoconstriction.
-
Activation: this compound binds to the V1a receptor.
-
G-protein Coupling: The activated receptor couples to Gq/11 protein.
-
Second Messenger Production: This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Cellular Response: IP3 stimulates the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium leads to smooth muscle contraction and vasoconstriction.[13]
Caption: this compound V1a receptor signaling pathway.
V2 Receptor Signaling Pathway
The V2 receptors are primarily located on the principal cells of the renal collecting ducts and are responsible for the antidiuretic effects of this compound.[5][6]
-
Activation: this compound binds to the V2 receptor.
-
G-protein Coupling: The receptor is coupled to Gs protein.
-
Second Messenger Production: This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).
-
Cellular Response: cAMP activates protein kinase A (PKA). PKA then phosphorylates proteins that promote the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells. This increases water reabsorption from the urine back into the circulation.[13]
Caption: this compound V2 receptor signaling pathway.
References
- 1. litfl.com [litfl.com]
- 2. medicines.org.uk [medicines.org.uk]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Radioimmunoassay of plasma vasopressin in physiological and pathological states in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. safercare.vic.gov.au [safercare.vic.gov.au]
- 6. Vasopressin (this compound) | Safer Care Victoria [safercare.vic.gov.au]
- 7. Vasopressin - Wikipedia [en.wikipedia.org]
- 8. Development and Clinical Application of a New Method for the Radioimmunoassay of Arginine Vasopressin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anmfonline.org [anmfonline.org]
- 10. Biological half-life and organ distribution of [3H]8-arginine-vasopressin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of vasopressin and atrial natriuretic peptide in anesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physiology, Vasopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Arginine Vasopressin: A Deep Dive into its Role in Social Neuroscience and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Arginine vasopressin (AVP), a nonapeptide traditionally recognized for its peripheral roles in regulating water balance and blood pressure, has emerged as a critical neuromodulator of complex social behaviors. Acting within a network of interconnected limbic structures, AVP influences a spectrum of social actions, including social recognition, pair bonding, aggression, and anxiety. Its effects are often sex-specific and mediated primarily through the V1a and V1b G-protein coupled receptors. Understanding the intricate signaling pathways, the function of distinct AVP-producing neural populations, and the behavioral outcomes of AVP modulation is paramount for developing novel therapeutics for social deficits inherent in psychiatric disorders such as Autism Spectrum Disorder (ASD). This technical guide synthesizes key research findings, presents quantitative data from seminal studies, details common experimental protocols, and visualizes the core molecular and neural circuits, offering a comprehensive resource for professionals in neuroscience and drug development.
AVP Signaling Pathways
AVP exerts its effects in the central nervous system predominantly through two receptor subtypes: the vasopressin 1a receptor (AVPR1A) and the vasopressin 1b receptor (AVPR1B).[1] Both are G-protein coupled receptors (GPCRs), but they initiate distinct downstream signaling cascades.
1.1. The V1a Receptor (AVPR1A) Pathway The AVPR1A is the most abundant vasopressin receptor in the brain and is critically linked to the modulation of social behaviors.[2] It couples to the Gq/11 family of G-proteins.[3][4] Upon AVP binding, the receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[3] This cascade ultimately modulates neural excitability and gene expression, influencing behavioral outputs.
Neural Circuits for AVP-Mediated Social Behavior
AVP's influence on social behavior is not monolithic; it is determined by which neural population produces the peptide and where it is released. Several distinct, and often sexually dimorphic, AVP-producing cell groups are key nodes in the "social behavior neural network".[6][7]
-
Bed Nucleus of the Stria Terminalis (BNST) & Medial Amygdala (MeA): These nuclei contain sexually dimorphic, steroid-sensitive AVP cell populations, with males typically having more numerous and larger AVP neurons than females.[6] These cells project heavily to the lateral septum (LS), an area critical for social investigation and anxiety-like behaviors.[8][9]
-
Paraventricular Nucleus (PVN) & Supraoptic Nucleus (SON): These hypothalamic nuclei are the primary sources of AVP released into the peripheral circulation from the posterior pituitary.[10] They also have central projections that are involved in social recognition, maternal care, and pair bonding.[6][10] PVN AVP projections to the hippocampus, for instance, are implicated in social memory.[10]
Quantitative Effects of AVP on Social Behaviors
The functional relevance of AVP circuits is demonstrated through targeted manipulation studies. Optogenetic techniques, for example, allow for precise temporal control over AVP neuron activity, revealing causal links to behavior.
Table 1: Effects of Optogenetic Manipulation of BNST AVP Neurons on Social Behavior in Mice Data summarized from a study investigating the role of BNST AVP cells in social investigation.[8]
| Manipulation of BNST AVP Cells | Sex of Subject | Stimulus Animal | Outcome on Social Investigation Time |
| Optogenetic Inhibition | Male | Male | Decreased |
| Male | Female | No significant effect | |
| Female | Male or Female | No significant effect | |
| Optogenetic Stimulation | Male | Male or Female | Increased |
| Female | Male | Increased | |
| Female | Female | No significant effect |
These data highlight a prominent and sexually dimorphic role for the BNST AVP system in driving social investigation, particularly in males.[8]
Table 2: AVP System and Pair Bonding Behaviors Data synthesized from studies in monogamous prairie voles.[11][12][13]
| Behavior | AVP System Manipulation | Key Brain Region | Result |
| Partner Preference | Central AVP administration | Ventral Pallidum | Facilitates partner preference formation in males.[10][12] |
| V1a Receptor Antagonist | Ventral Pallidum | Blocks partner preference formation in males.[12] | |
| Selective Aggression | Increased AVP release (post-mating) | Anterior Hypothalamus (AH) | Induces aggression toward novel females.[11] |
| V1a Receptor Antagonist | Anterior Hypothalamus (AH) | Diminishes selective aggression in pair-bonded males.[11] | |
| V1a Receptor Overexpression | Anterior Hypothalamus (AH) | Facilitates aggression toward novel females in naive males.[11] |
Key Experimental Methodologies
Investigating the AVP system requires a range of sophisticated neuroscience techniques. Below are protocols for several key experimental approaches.
4.1. Protocol: Optogenetic Manipulation of AVP Neurons
This protocol allows for the light-induced activation or inhibition of genetically-defined AVP neurons to establish causal links between neural activity and behavior.
-
Viral Vector Delivery:
-
Objective: To express light-sensitive opsins (e.g., Channelrhodopsin for activation, Halorhodopsin for inhibition) specifically in AVP neurons.
-
Procedure: Stereotactically inject an adeno-associated virus (AAV) carrying a Cre-dependent opsin construct into a target brain region (e.g., BNST) of an Avp-Cre transgenic mouse. The Cre-recombinase, expressed only in AVP neurons, will enable transcription of the opsin.[8][14]
-
-
Optic Fiber Implantation:
-
Objective: To deliver light to the transduced neurons in a freely moving animal.
-
Procedure: During the same surgical procedure, implant a chronic optic fiber cannula (e.g., 200 µm diameter) just above the injection site. Secure the cannula to the skull with dental cement. Allow for a multi-week recovery and virus expression period.
-
-
Photostimulation and Behavioral Assay:
-
Objective: To modulate AVP neuron activity during a social behavior test.
-
Procedure: Connect the implanted fiber to a laser source via a patch cord. During a social investigation test, deliver light (e.g., blue light for Channelrhodopsin activation) to the target region.[8] Record and score social behaviors, such as the duration of investigation of a novel conspecific, comparing trials with and without photostimulation.
-
4.2. Protocol: Intracerebroventricular (ICV) Cannulation and Injection
This is a classic pharmacological method to assess the global effects of AVP or its antagonists on brain function and behavior.
-
Cannula Implantation: Anesthetize the animal (e.g., a prairie vole or rat) and place it in a stereotaxic frame. Implant a guide cannula aimed at a lateral ventricle.
-
Drug Administration: After recovery, an internal injector cannula is inserted into the guide. AVP, a receptor antagonist, or a vehicle solution is infused directly into the cerebrospinal fluid (CSF) over a defined period.[15]
-
Behavioral Testing: Following infusion, the animal is placed in a behavioral arena to test for changes in social behaviors like aggression or partner preference.[15]
4.3. Protocol: In Vivo Microdialysis
This technique measures the real-time release of neurotransmitters, like AVP, in specific brain regions of an awake, behaving animal.
-
Probe Implantation: Stereotactically implant a microdialysis guide cannula targeting a brain region of interest (e.g., the lateral septum).[16]
-
Perfusion and Sampling: After recovery, insert a microdialysis probe. Perfuse the probe with artificial CSF at a slow, constant rate. Small molecules, including AVP, diffuse across the probe's semi-permeable membrane into the outflowing perfusate (dialysate).[16]
-
Behavioral Correlation: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) before, during, and after a social interaction.
-
Quantification: Analyze the AVP concentration in the dialysate samples using a highly sensitive immunoassay (e.g., RIA or ELISA) to correlate peptide release with specific behaviors.
Clinical Relevance and Drug Development
Given the profound role of AVP in regulating social behavior, its system is a compelling target for treating social deficits in disorders like ASD.[17][18] Research has explored two opposing strategies: direct administration of intranasal AVP and blockade of the AVPR1A with an antagonist.[19]
5.1. Intranasal AVP Administration Pilot studies suggest that intranasal AVP can improve social functioning in children with ASD. The treatment is generally well-tolerated.[19][20]
5.2. AVPR1A Antagonists Balovaptan, a selective AVPR1A antagonist, was evaluated in a phase 2 clinical trial for ASD. While it did not meet the primary endpoint, it showed dose-dependent improvements in adaptive behaviors, particularly in socialization and communication domains.[21]
Table 3: Summary of Clinical Trial Outcomes for AVP-Targeted Therapies in ASD
| Therapeutic Agent | Mechanism | Population | Key Outcome Measure | Result | Reference |
| Intranasal AVP | Agonist | 30 children with ASD (ages 6-12) | Social Responsiveness Scale (SRS-2) | Significant improvement in social behaviors vs. placebo. | [19][20] |
| Balovaptan | V1a Receptor Antagonist | 223 adult men with ASD | Social Responsiveness Scale (SRS-2) | Did not meet primary endpoint. | [21] |
| Vineland-II Adaptive Behavior Scales | Dose-dependent improvements in Socialization and Communication domains vs. placebo. | [21] |
These findings suggest that modulating the AVP system holds therapeutic promise, though identifying the right patient populations and treatment approaches is critical for future success.[20][21]
Conclusion and Future Directions
Arginine vasopressin is a pleiotropic neuropeptide that acts as a master regulator of the neural circuits underlying social behavior. Research using advanced techniques like optogenetics and in vivo microdialysis has elucidated the sex-specific and circuit-specific functions of distinct AVP populations. While the translation to clinical applications for disorders like ASD has yielded mixed but promising results, the AVP system remains a high-priority target for drug development.
Future research should focus on:
-
Circuit-Specific Targeting: Moving beyond global administration to develop methods that can modulate AVP signaling in specific pathways implicated in social deficits.
-
Biomarker Identification: Identifying reliable peripheral or CSF biomarkers of central AVP system function to stratify patient populations and predict treatment response.[22]
-
Interaction with Other Systems: Further exploring the complex interplay between AVP and other neuromodulatory systems, such as oxytocin and dopamine, in shaping social behavior.[10]
A deeper, more nuanced understanding of AVP neuroscience will be instrumental in unlocking its full therapeutic potential to alleviate social impairments and improve quality of life.
References
- 1. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Early Life Adversity and Adult Social Behavior: Focus on Arginine Vasopressin and Oxytocin as Potential Mediators [frontiersin.org]
- 3. scbt.com [scbt.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of social behavior by distinct vasopressin sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Modulation of social behavior by distinct vasopressin sources [ouci.dntb.gov.ua]
- 10. Oxytocin, Vasopressin, and Social Behavior: From Neural Circuits to Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anterior hypothalamic vasopressin regulates pair-bonding and drug-induced aggression in a monogamous rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxytocin, vasopressin, and the neuroendocrine basis of pair bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Monogamy Paradox: What Do Love and Sex Have to Do With It? [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. Microdialysis administration of vasopressin into the septum improves social recognition in Brattleboro rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of Vasopressin in the Social Deficits of Autism [clinicaltrials.stanford.edu]
- 18. RePORT ⟩ RePORTER [reporter.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Hormone reduces social impairment in kids with autism [med.stanford.edu]
- 21. A phase 2 clinical trial of a vasopressin V1a receptor antagonist shows improved adaptive behaviors in men with autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Arginine Vasopressin Is a Blood-Based Biomarker of Social Functioning in Children with Autism - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of Arginine Vasopressin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arginine Vasopressin (AVP), a nonapeptide neurohormone, plays a pivotal role in regulating water homeostasis, blood pressure, and social behavior. This technical guide provides a comprehensive overview of the historical milestones, key experimental methodologies, and the intricate signaling pathways that have defined our understanding of AVP. From its initial discovery in pituitary extracts to the elucidation of its receptors and the development of synthetic analogs, this document serves as an in-depth resource for researchers and professionals in the field. Detailed experimental protocols for quantifying AVP and characterizing its receptors are provided, alongside a quantitative summary of its physiological effects and receptor binding affinities. Furthermore, this guide visualizes the complex signaling networks of AVP through detailed diagrams, offering a clear and concise reference for future research and drug development endeavors.
A Historical Perspective: From Glandular Extracts to Synthetic Hormones
The journey to understanding Arginine Vasopressin is a story of scientific inquiry spanning over a century, marked by key discoveries that transformed our comprehension of physiological regulation.
Early Observations: The Pressor and Antidiuretic Effects of Pituitary Extracts
In the late 19th century, physicians George Oliver and Edward Albert Schäfer conducted pioneering experiments demonstrating that extracts from the posterior pituitary gland induced a significant rise in blood pressure when injected into animals.[1][2][3] This "pressor" activity was one of the first indications of the gland's hormonal function. Shortly thereafter, in the early 20th century, it was observed that these same extracts possessed a potent "antidiuretic" effect, reducing urine output. These early studies laid the groundwork for isolating the active principle responsible for these physiological responses.
The Landmark Achievement: Isolation and Synthesis of Vasopressin
The mid-20th century witnessed a monumental breakthrough in peptide chemistry led by Vincent du Vigneaud. His team successfully isolated and purified the active pressor and antidiuretic substance from bovine pituitary glands, identifying it as a peptide hormone.[4][5] Through meticulous chemical analysis, they determined its amino acid sequence and structure, revealing it to be a nonapeptide with a disulfide bridge.[6]
The crowning achievement of du Vignea-ud's work was the first chemical synthesis of a peptide hormone, oxytocin, in 1953, followed shortly by the synthesis of vasopressin in 1954.[4][6] This groundbreaking accomplishment, which earned him the Nobel Prize in Chemistry in 1955, not only confirmed the structure of vasopressin but also opened the door for the production of synthetic analogs with modified biological activities.[4]
Unraveling the Receptors: A Family of G-Protein Coupled Receptors
With the availability of synthetic vasopressin and radiolabeled ligands, researchers began to investigate its mechanism of action at the cellular level. It became evident that AVP exerts its diverse effects by binding to specific receptors on the surface of target cells. Through pharmacological and molecular cloning studies, three distinct subtypes of vasopressin receptors were identified, all belonging to the G-protein coupled receptor (GPCR) superfamily:[3]
-
V1a Receptor (AVPR1A): Primarily found on vascular smooth muscle cells, hepatocytes, and platelets.[3]
-
V1b Receptor (AVPR1B or V3): Predominantly located in the anterior pituitary gland.[3][5]
-
V2 Receptor (AVPR2): Mainly expressed in the principal cells of the kidney's collecting ducts.[3]
The cloning of these receptors in the late 1980s and early 1990s provided the molecular tools to dissect their distinct signaling pathways and physiological roles in unprecedented detail.
Quantitative Data Summary
The following tables summarize key quantitative data related to Arginine Vasopressin's physiological effects and its interaction with its receptors.
Table 1: Physiological Effects of Arginine Vasopressin
| Parameter | Species | Dose/Concentration | Effect | Reference(s) |
| Mean Arterial Pressure (MAP) | Rat | 75 ng/kg bolus + 75 ng/kg/h | Increase of 9 mmHg | [7] |
| Mean Arterial Pressure (MAP) | Rabbit | 1-25 ng (EC50 ≈ 9 ng) | Dose-dependent increase | [8] |
| Cardiac Output | Human | 0.15 ng/kg/min | Progressive reduction | [9] |
| Total Peripheral Resistance | Human | 0.15 ng/kg/min | Progressive increase | [9] |
| Urine Osmolality | Rat | 75 ng/kg bolus + 75 ng/kg/h | Increase to 2002 ± 109 mosmol/kg | [7] |
| Urine Osmolality | Dog | 2 pg/min/kg | 1.36-fold increase | [6] |
| Plasma AVP Concentration (Fluid Deprivation) | Human | - | 5.4 ± 3.4 pg/ml | [10] |
| Plasma AVP Concentration (Water Loading) | Human | - | 1.4 ± 0.8 pg/ml | [10] |
Table 2: Receptor Binding Affinities (Ki / Kd values)
| Receptor Subtype | Ligand | Species | Ki / Kd (nM) | Reference(s) |
| V1a | Arginine Vasopressin | Mouse | ~6000 | [11][12] |
| V1b | Arginine Vasopressin | Mouse | ~100 | [11][12] |
| V2 | Arginine Vasopressin | Mouse | ~6000 | [11][12] |
| V1b | SSR149415 (antagonist) | Mouse | ~100 | [11][12] |
| V1a | OPC-21268 (antagonist) | Mouse | ~500 | [11][12] |
Key Experimental Protocols
This section provides detailed methodologies for cornerstone experiments in AVP research.
Quantification of Arginine Vasopressin: Radioimmunoassay (RIA) and ELISA
This protocol is a generalized procedure based on established methods for the sensitive detection of AVP in plasma.[1][10][13][14][15][16][17]
Materials:
-
Rabbit anti-vasopressin antiserum
-
¹²⁵I-labeled Arginine Vasopressin
-
Unlabeled Arginine Vasopressin standards (0.1 to 10 pg/ml)
-
Assay buffer (e.g., 0.05M phosphate buffer, pH 7.4, with EDTA, L-cystine, and albumin)
-
Plasma samples, extracted with cold acetone and petroleum ether
-
Polyethylene glycol (PEG) solution for separation of bound and free hormone
-
Gamma counter
Procedure:
-
Sample Extraction: To 1 ml of plasma, add 2 ml of cold acetone. Centrifuge and transfer the supernatant. Add petroleum ether to the supernatant, vortex, and centrifuge. Discard the ether layer and dry the aqueous layer. Reconstitute the dried extract in assay buffer.[13]
-
Assay Setup: In polystyrene tubes, prepare standards, samples, and controls in duplicate.
-
Pre-incubation: Add diluted antiserum to all tubes (except for non-specific binding tubes) and incubate at 4°C for 24 hours.[14]
-
Incubation with Tracer: Add a known amount of ¹²⁵I-AVP (e.g., 1000-2000 cpm) to all tubes.[13][14]
-
Incubation: Incubate the mixture at 4°C for an additional 48-72 hours.[14]
-
Separation: Add cold PEG solution to precipitate the antibody-bound (B) fraction. Centrifuge at 4°C.
-
Counting: Decant the supernatant (free fraction, F) and count the radioactivity in the pellet (B fraction) using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the ratio of bound to total radioactivity (B/B₀) against the concentration of unlabeled AVP. Determine the AVP concentration in samples by interpolating their B/B₀ values on the standard curve.
This protocol outlines a competitive ELISA procedure, commonly available in commercial kits.[8][18][19][20][21]
Materials:
-
Microtiter plate pre-coated with anti-AVP antibody or a secondary antibody
-
Arginine Vasopressin standards
-
Biotinylated or HRP-conjugated Arginine Vasopressin
-
Sample diluent/assay buffer
-
Wash buffer
-
Streptavidin-HRP (if using biotinylated AVP)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation: Reconstitute standards and prepare working dilutions of all reagents according to the kit manufacturer's instructions.
-
Sample/Standard Addition: Add standards and samples to the appropriate wells.
-
Competitive Binding: Add a fixed amount of biotinylated or HRP-conjugated AVP to each well. Incubate at room temperature or 37°C for a specified time (e.g., 1-2.5 hours).[19][21] During this incubation, endogenous AVP in the sample competes with the labeled AVP for binding to the immobilized antibody.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Enzyme Conjugate Addition (if applicable): If using a biotinylated tracer, add Streptavidin-HRP to each well and incubate.
-
Washing: Repeat the washing steps.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance against the concentration of the standards. The concentration of AVP in the samples is inversely proportional to the absorbance and can be determined from the standard curve.
In Vivo Measurement of AVP Release: Microdialysis
This protocol describes the general procedure for in vivo microdialysis to measure AVP release in the brain of a rodent model.[22]
Materials:
-
Microdialysis probe (concentric or linear)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Dental cement
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
Analytical method for AVP quantification (e.g., RIA or LC-MS)
Procedure:
-
Probe Preparation: Flush the microdialysis probe with sterile aCSF to ensure proper function and remove any air bubbles.
-
Animal Surgery: Anesthetize the animal and place it in a stereotaxic frame. Shave and clean the surgical area on the scalp.
-
Craniotomy: Make an incision to expose the skull. Using a dental drill, create a small burr hole over the target brain region. For the supraoptic nucleus in the rat, typical stereotaxic coordinates relative to bregma are approximately: Anteroposterior (AP): -1.3 mm; Mediolateral (ML): ±1.7 mm; Dorsoventral (DV): -9.2 mm from the skull surface.[22] These coordinates may need to be adjusted based on the specific rat strain and age.
-
Probe Implantation: Carefully lower the microdialysis probe through the burr hole to the target coordinates.
-
Fixation: Secure the probe to the skull using dental cement and anchor screws.
-
Recovery: Allow the animal to recover from surgery before starting the microdialysis experiment.
-
Microdialysis Sampling: Connect the probe inlet to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 0.5-2.0 µl/min). Collect the dialysate from the probe outlet in timed fractions using a fraction collector.
-
Sample Analysis: Analyze the AVP concentration in the collected dialysate fractions using a highly sensitive method such as RIA or mass spectrometry.
Signaling Pathways of Arginine Vasopressin
AVP exerts its physiological effects by activating distinct intracellular signaling cascades upon binding to its specific G-protein coupled receptors.
V1a and V1b Receptor Signaling
The V1a and V1b receptors are both coupled to G-proteins of the Gq/11 family.[5] Activation of these receptors initiates the following signaling cascade:
-
G-protein Activation: AVP binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG at the membrane activate Protein Kinase C (PKC).[23]
-
Downstream Effects: Activated PKC phosphorylates a variety of cellular proteins, leading to downstream effects such as smooth muscle contraction (V1a) and hormone secretion from the anterior pituitary (V1b).[17][24][25]
V2 Receptor Signaling
The V2 receptor is coupled to the Gs protein and its activation leads to an increase in intracellular cyclic AMP (cAMP), primarily mediating the antidiuretic effect of AVP.
-
G-protein Activation: Binding of AVP to the V2 receptor activates the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Activation: The activated α-subunit of Gs stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase converts ATP into the second messenger cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP binds to and activates Protein Kinase A (PKA).
-
Aquaporin-2 (AQP2) Translocation: PKA phosphorylates various proteins, leading to the translocation of vesicles containing the water channel Aquaporin-2 (AQP2) to the apical membrane of the collecting duct principal cells.
-
Water Reabsorption: The insertion of AQP2 channels into the apical membrane increases water permeability, allowing for the reabsorption of water from the urine back into the bloodstream.
-
Gene Transcription: PKA can also translocate to the nucleus and phosphorylate the transcription factor CREB (cAMP response element-binding protein), which promotes the transcription of the AQP2 gene, leading to a long-term increase in AQP2 protein levels.
Experimental Workflow in AVP Research
A typical research project investigating the role of Arginine Vasopressin follows a logical progression from hypothesis to data interpretation.
Conclusion
The study of Arginine Vasopressin has a rich history, evolving from early physiological observations to a deep molecular understanding of its function. The development of sophisticated analytical techniques and the identification of its receptor subtypes have been instrumental in delineating its multifaceted roles in health and disease. This technical guide provides a foundational resource for researchers, summarizing the key historical context, providing detailed experimental protocols, presenting crucial quantitative data, and visualizing the complex signaling networks. As research continues, a thorough understanding of these fundamental principles will be essential for the development of novel therapeutic strategies targeting the vasopressin system for a range of clinical applications, including cardiovascular disorders, water balance dysregulation, and neurological conditions.
References
- 1. Adrenaline - Wikipedia [en.wikipedia.org]
- 2. On the Physiological Action of Extracts of Pituitary Body and certain other Glandular Organs: Preliminary Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Physiological Action of Extracts of Pituitary Body and certain other Glandular Organs: Preliminary Communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Du Vigneaud Synthesizes the First Peptide Hormone | Research Starters | EBSCO Research [ebsco.com]
- 5. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA Kit FOR Arginine vasopressin | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 9. Vasopressin reduces cardiac function and augments cardiopulmonary baroreflex resistance increases in man - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and clinical application of a new method for the radioimmunoassay of arginine vasopressin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. academic.oup.com [academic.oup.com]
- 14. [A sensitive and specific radioimmunoassay for arginine vasopressin and its validation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Radioimmunoassay of plasma vasopressin in physiological and pathological states in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The substrates and binding partners of protein kinase Cε - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mybiosource.com [mybiosource.com]
- 19. mybiosource.com [mybiosource.com]
- 20. arborassays.com [arborassays.com]
- 21. Arg8-Vasopressin Competitive ELISA Kit (EIAAVP) - Invitrogen [thermofisher.com]
- 22. dwc.knaw.nl [dwc.knaw.nl]
- 23. embopress.org [embopress.org]
- 24. Downregulation of vasopressin V1A receptors and activation of mitogen-activated protein kinase in rat mesangial cells cultured under high-glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Protein kinase C isozymes and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Argipressin (AVP) Gene and Prohormone Processing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Argipressin (AVP) gene, its encoded prohormone, and the intricate processing pathways that lead to the production of mature, biologically active peptides. This document details the molecular architecture of the AVP gene, the enzymatic cascade responsible for prohormone cleavage, and the functional implications of the resulting peptides. Furthermore, it offers a summary of quantitative data, detailed experimental protocols for key research techniques, and visual representations of critical signaling pathways and experimental workflows.
The this compound (AVP) Gene: Structure and Regulation
The human AVP gene is located on chromosome 20p13 and spans approximately 2.0 kilobases.[1][2] It is organized into three exons and two introns, encoding a preprohormone that serves as the precursor for three distinct peptides: Arginine Vasopressin (AVP), Neurophysin II (NPII), and Copeptin.[1][2]
-
Exon 1: Encodes the signal peptide, the AVP nonapeptide, and the N-terminal region of Neurophysin II.[1]
-
Exon 2: Encodes the central, highly conserved core of Neurophysin II.[1]
-
Exon 3: Encodes the C-terminal portion of Neurophysin II and the entire Copeptin glycopeptide.[2]
Gene expression is primarily regulated by the transcription-translation feedback loop (TTFL), a core component of the circadian system that governs the expression of clock genes.[2]
Prohormone Processing: A Multi-Step Enzymatic Cascade
The synthesis and processing of the AVP prohormone is a highly regulated process that begins in the magnocellular neurons of the supraoptic and paraventricular nuclei of the hypothalamus.[3] The preprohormone undergoes a series of enzymatic cleavages as it is transported down the axons to the posterior pituitary for storage and eventual release.[3]
The initial preprohormone is a 164-amino acid peptide.[4] The enzymatic processing cascade involves the following key steps:
-
Signal Peptide Cleavage: In the endoplasmic reticulum, a signalase cleaves the N-terminal signal peptide to yield the prohormone, pro-pressophysin.[5]
-
Endopeptidase Cleavage: Within the Golgi apparatus and neurosecretory granules, an endopeptidase cleaves the prohormone to separate the AVP-Gly-Lys-Arg peptide from Neurophysin II and Copeptin.[5]
-
Carboxypeptidase E Trimming: The C-terminal arginine and lysine residues are removed from the AVP peptide by carboxypeptidase E.[5]
-
Amidation: The newly exposed C-terminal glycine is oxidized by glycine monooxygenase, followed by a lyase that converts it into a terminal amide group, yielding the mature, biologically active AVP.[5]
The Processed Peptides: Functions and Clinical Significance
The three peptides generated from the AVP prohormone have distinct roles:
-
Arginine Vasopressin (AVP): Also known as antidiuretic hormone (ADH), AVP is a nine-amino-acid peptide that plays a crucial role in regulating water balance, blood pressure, and social behavior.[2][3] It exerts its effects by binding to three subtypes of G protein-coupled receptors: V1a, V1b, and V2.[6]
-
Neurophysin II (NPII): This carrier protein binds to AVP within the neurosecretory granules, stabilizing the hormone during its transport down the axon and preventing its premature degradation.[7]
-
Copeptin: A 39-amino-acid glycopeptide, copeptin is released in equimolar amounts with AVP. Due to its longer half-life and stability in circulation, it is increasingly used as a reliable surrogate marker for AVP release in clinical diagnostics.[8][9]
Mutations in the AVP gene can lead to Familial Neurohypophyseal Diabetes Insipidus (FNDI), a rare genetic disorder characterized by the inability to concentrate urine, resulting in polyuria and polydipsia.[10]
Quantitative Data
The following tables summarize key quantitative data related to AVP gene expression and peptide concentrations.
Table 1: AVP and Copeptin Plasma Concentrations
| Analyte | Condition | Concentration Range | Reference |
| AVP | Normal Hydration | 1-5 pg/mL | [11][12] |
| Dehydration | > 5 pg/mL | [11] | |
| Water Loading | < 1 pg/mL | [12] | |
| Copeptin | Normal Hydration | 1-13 pmol/L | [13] |
| AVP Deficiency | < 2.6 pmol/L | [13] | |
| Nephrogenic DI | > 21.4 pmol/L | [9] |
Table 2: AVP mRNA Expression
| Tissue/Cell Type | Condition | Relative Expression Level | Reference |
| Hypothalamus (PVN & SON) | Normal | High | [14] |
| Dehydration | Increased | [14] | |
| Aortic Tissue | Normal | Detectable | [15] |
AVP Receptor Signaling Pathways
AVP mediates its diverse physiological effects through three distinct G protein-coupled receptors (GPCRs): V1a, V1b, and V2.
V1a Receptor Signaling
The V1a receptor is primarily found on vascular smooth muscle cells, platelets, and hepatocytes. Its activation leads to vasoconstriction, platelet aggregation, and glycogenolysis.[16]
V1b Receptor Signaling
The V1b receptor is predominantly expressed in the anterior pituitary, where it mediates the AVP-induced release of Adrenocorticotropic Hormone (ACTH).[17]
V2 Receptor Signaling
The V2 receptor is mainly located on the basolateral membrane of the principal cells of the kidney's collecting ducts. Its activation is crucial for the antidiuretic effect of AVP.[6][18]
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the AVP system.
Radioimmunoassay (RIA) for AVP
RIA is a highly sensitive technique for quantifying AVP levels in biological fluids.
Principle: This competitive binding assay utilizes a known quantity of radiolabeled AVP (e.g., with ¹²⁵I) to compete with the unlabeled AVP in a sample for a limited number of anti-AVP antibody binding sites. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of AVP in the sample.
Methodology:
-
Sample Preparation: Collect blood samples in chilled tubes containing EDTA and centrifuge at 4°C to separate plasma. Store plasma at -20°C.[19]
-
Extraction (Optional but recommended for plasma): To remove interfering substances, extract AVP from plasma using methods such as acetone precipitation or solid-phase extraction columns.[20]
-
Assay Procedure:
-
Incubate samples or standards with a specific anti-AVP antibody.
-
Add a known amount of ¹²⁵I-labeled AVP and incubate to allow for competitive binding.
-
Separate antibody-bound AVP from free AVP using a secondary antibody precipitation method (e.g., with polyethylene glycol).
-
Measure the radioactivity of the precipitated antibody-bound fraction using a gamma counter.
-
-
Quantification: Generate a standard curve using known concentrations of AVP and determine the concentration of AVP in the samples by interpolation.
In Situ Hybridization (ISH) for AVP mRNA
ISH is a powerful technique to visualize the location of AVP mRNA expression within tissues.
Principle: A labeled nucleic acid probe, complementary to the AVP mRNA sequence, is hybridized to tissue sections. The probe's label (e.g., a radioactive isotope or a fluorescent tag) allows for the detection of the AVP mRNA.
Methodology:
-
Tissue Preparation: Fix tissue (e.g., hypothalamus) in 4% paraformaldehyde, followed by cryoprotection in sucrose and freezing. Cut frozen sections and mount on slides.[21]
-
Pre-hybridization: Permeabilize the tissue sections with proteinase K to allow probe entry.[21]
-
Hybridization: Apply a labeled antisense AVP mRNA probe (e.g., DIG-labeled) to the tissue sections and incubate overnight at an appropriate temperature (e.g., 65°C) to allow for hybridization.[22]
-
Washing: Perform a series of stringent washes to remove any non-specifically bound probe.
-
Detection:
-
For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Add a chromogenic substrate (e.g., NBT/BCIP) to visualize the location of the hybridized probe.
-
-
Microscopy: Analyze the slides under a microscope to determine the cellular localization of AVP mRNA.
Northern Blot Analysis of AVP mRNA
Northern blotting is used to determine the size and relative abundance of AVP mRNA.
Principle: RNA is separated by size via gel electrophoresis, transferred to a membrane, and then detected using a labeled probe complementary to the AVP mRNA.
Methodology:
-
RNA Isolation: Extract total RNA from the tissue of interest.
-
Electrophoresis: Separate the RNA by size on a denaturing agarose gel.[23]
-
Transfer: Transfer the size-separated RNA from the gel to a nylon membrane.[23]
-
Hybridization: Incubate the membrane with a labeled AVP mRNA probe.
-
Washing: Wash the membrane to remove unbound probe.
-
Detection: Detect the hybridized probe by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). The intensity of the resulting band is proportional to the amount of AVP mRNA.
Site-Directed Mutagenesis of the AVP Gene
This technique is used to introduce specific mutations into the AVP gene to study the functional consequences of these changes.
Principle: A synthetic DNA primer containing the desired mutation is used to amplify a plasmid containing the wild-type AVP gene. The resulting product is a mutated version of the original plasmid.
Methodology:
-
Primer Design: Design primers that are complementary to the AVP gene sequence but contain the desired mutation.
-
PCR Amplification: Use the designed primers to amplify the entire AVP-containing plasmid via PCR.
-
Template Removal: Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli for propagation.
-
Verification: Sequence the resulting plasmids to confirm the presence of the desired mutation. The mutated AVP gene can then be expressed in a suitable cell system to study the effects of the mutation on prohormone processing, peptide function, or other cellular processes.[24]
References
- 1. In situ hybridization for vasopressin mRNA in the human supraoptic and paraventricular nucleus; quantitative aspects of formalin-fixed paraffin-embedded tissue sections as compared to cryostat sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AVP gene - Wikipedia [en.wikipedia.org]
- 3. Vasopressin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 7. Copeptin as a surrogate marker for arginine vasopressin: analytical insights, current utility, and emerging applications : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 8. Copeptin as a surrogate marker for arginine vasopressin: analytical insights, current utility, and emerging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AVP gene: MedlinePlus Genetics [medlineplus.gov]
- 11. Radioimmunoassay of plasma vasopressin in physiological and pathological states in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI - Development and Clinical Application of a New Method for the Radioimmunoassay of Arginine Vasopressin in Human Plasma [jci.org]
- 13. COPEPTIN AS A SURROGATE MARKER OF ARGININE VASOPRESSIN:CLINICAL DIAGNOSTIC AND PROGNOSTIC APPLICATIONS IN ENDOCRINE AND NON-ENDOCRINE DISEASES [air.unimi.it]
- 14. synapse.koreamed.org [synapse.koreamed.org]
- 15. Identification and sequence analysis of arginine vasopressin mRNA in normal and Brattleboro rat aortic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 17. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. sceti.co.jp [sceti.co.jp]
- 20. [A sensitive and specific radioimmunoassay for arginine vasopressin and its validation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rubensteinlab.ucsf.edu [rubensteinlab.ucsf.edu]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scialert.net [scialert.net]
Methodological & Application
Application Notes and Protocols for Argipressin Infusion in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the continuous intravenous infusion of Argipressin (Arginine Vasopressin) in in vivo rat studies. This document is intended to guide researchers in designing and executing experiments to investigate the physiological and pathophysiological effects of this compound, particularly in models of shock and renal function.
Introduction
This compound, a nonapeptide hormone synthesized in the hypothalamus and released from the posterior pituitary, plays a crucial role in regulating water homeostasis and blood pressure. Its effects are mediated through interactions with at least three G-protein coupled receptor subtypes: V1a, V1b, and V2. In research settings, particularly in rodent models, this compound infusion is a valuable tool for studying its therapeutic potential in conditions such as septic and hemorrhagic shock, where it acts as a potent vasopressor.
Quantitative Data Summary
The following tables summarize reported dosages of this compound used in in vivo rat studies for various applications. It is critical to note that the optimal dose can vary depending on the specific research question, the rat strain, and the experimental model.
Table 1: this compound Infusion Doses in Rat Models
| Application/Model | Dosage Range | Route of Administration | Reference |
| Renal Hemodynamics | 0.8 - 1000 pmol/h/100g body weight | Intravenous | [1] |
| Hemorrhagic Shock (Bolus) | 0.1 - 0.4 U/kg | Intravenous | [2] |
| Hemorrhagic Shock (Continuous) | 0.04 - 0.08 U/kg/min | Intravenous | [2] |
| Hemorrhagic Shock (Continuous) | 0.1 - 2 U/kg/h | Intravenous | [2] |
| General Hypotension (Maximum) | 0.12 U/kg/h | Intravenous | [1] |
| Gastrointestinal Bleeding (Maximum) | 0.6 U/kg/h | Intravenous | [1] |
| Spatial Learning Extinction | 1.0 or 5.0 µg/kg | Subcutaneous |
Table 2: this compound Infusion Preparation and Rate Examples
| Prescribed Amount | Dilution | Final Concentration | Infusion Rate (1 mL/hour) |
| 2.5 units/kg | Dilute in 50 mL 0.9% NaCl or 5% Glucose | 0.05 units/kg/mL | 0.05 units/kg/hour |
| 5 units/kg | Dilute in 50 mL 0.9% NaCl or 5% Glucose | 0.1 units/kg/mL | 0.1 units/kg/hour |
| 10 units/kg | Dilute in 50 mL 0.9% NaCl or 5% Glucose | 0.2 units/kg/mL | 0.2 units/kg/hour |
Signaling Pathways
This compound exerts its effects by binding to specific receptors, primarily the V1a and V2 receptors, which activate distinct intracellular signaling cascades.
References
Application Notes and Protocols: Argipressin Dose-Response in Isolated Blood Vessels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Argipressin, also known as Arginine Vasopressin (AVP), is a neurohypophysial hormone critical for regulating water reabsorption and cardiovascular homeostasis.[1] In the vasculature, its primary role is to induce vasoconstriction by acting on V1a receptors located on vascular smooth muscle cells (VSMCs).[1][2][3] This action makes this compound a key molecule in blood pressure regulation and a therapeutic agent for conditions like vasodilatory shock.[3][4]
These application notes provide a detailed protocol for generating an this compound dose-response curve using isolated blood vessel segments, a fundamental technique for studying vascular pharmacology. The document outlines the underlying signaling mechanisms, experimental procedures, and expected quantitative outcomes.
This compound Signaling in Vascular Smooth Muscle
The vasoconstrictor effect of this compound in smooth muscle is primarily mediated by the V1a receptor, a G-protein coupled receptor (GPCR).[2][5] The activation of this receptor initiates a well-defined signaling cascade:
-
Receptor Binding: this compound binds to the V1a receptor on the VSMC membrane.[6]
-
G-Protein Activation: The receptor, coupled to the Gq/11 G-protein, activates Phospholipase C (PLC).[5][7]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]
-
Calcium Mobilization: IP3 diffuses through the cytosol and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6][7]
-
Muscle Contraction: The elevated cytosolic Ca2+ binds to calmodulin. The Ca2+-calmodulin complex then activates Myosin Light Chain Kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[8]
In addition to this primary pathway, this compound has also been shown to activate the JAK-STAT pathway in VSMCs, which may contribute to longer-term effects such as cell hypertrophy.[9][10]
Caption: V1a receptor signaling pathway in vascular smooth muscle.
Experimental Protocol: Isolated Aortic Ring Assay
This protocol details the procedure for assessing the contractile response of isolated arterial rings to this compound, a standard ex vivo method in vascular research.
I. Materials and Reagents
-
Animals: Male Wistar rats or C57BL/6 mice (8-12 weeks old).[11]
-
Dissection Tools: Fine scissors, forceps, stereomicroscope.
-
Solutions & Media:
-
Krebs-Henseleit Buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose.
-
This compound (Arginine Vasopressin) stock solution.
-
Phenylephrine or KCl for viability testing.
-
Carbogen gas (95% O2 / 5% CO2).
-
-
Equipment:
-
Organ bath system with isometric force transducers.
-
Data acquisition system (e.g., PowerLab).
-
Water jacket for temperature control (37°C).
-
II. Experimental Workflow
Caption: Workflow for isolated blood vessel dose-response studies.
III. Detailed Procedure
-
Aorta Dissection and Ring Preparation:
-
Humanely euthanize the animal via an approved method (e.g., cervical dislocation for mice, anesthetic overdose for rats).[12][13]
-
Immediately open the thoracic cavity to expose the heart and aorta.
-
Carefully dissect the thoracic aorta, from the aortic arch to the diaphragm, and place it in a petri dish filled with ice-cold Krebs-Henseleit buffer.[12]
-
Under a stereomicroscope, meticulously remove all surrounding periadventitial fat and connective tissue.[11]
-
Cut the cleaned aorta into rings of 1-2 mm in width. Ensure the cuts are perpendicular to the long axis of the vessel.[13]
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit buffer.
-
Maintain the buffer at 37°C and continuously bubble it with carbogen gas.
-
Apply an optimal resting tension (e.g., 1.5-2.0 g for rat aorta) and allow the rings to equilibrate for at least 60-90 minutes. Wash the rings with fresh buffer every 15-20 minutes.
-
-
Viability and Pre-contraction:
-
After equilibration, test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 80 mM) or an alpha-1 agonist like Phenylephrine (e.g., 1 µM).
-
Wash the rings repeatedly until the tension returns to the baseline.
-
-
Generating the Dose-Response Curve:
-
Once a stable baseline is re-established, begin the cumulative addition of this compound to the organ bath.
-
Start with a low concentration (e.g., 1 pM) and increase it in a stepwise, logarithmic manner (e.g., half-log or full-log increments) once the response to the previous concentration has reached a stable plateau.
-
Continue until a maximal contractile response is achieved and further increases in concentration produce no additional response.
-
-
Data Analysis:
-
Record the peak tension developed at each this compound concentration.
-
Normalize the data by expressing each response as a percentage of the maximal contraction achieved.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal effect).
-
Quantitative Data Summary
The potency of this compound can vary depending on the species and the specific vascular bed being studied.[14] The following table summarizes representative data from the literature.
| Vessel Type | Species | Parameter | Value |
| Mesenteric Artery | Human | EC50 | 0.59 ± 0.12 nM[15][16] |
| Uterine Artery | Human | pD2 (-log EC50) | 8.92 ± 0.01 (Intact)[17] |
| Uterine Artery | Human | pD2 (-log EC50) | 8.83 ± 0.03 (Denuded)[17] |
| Mesenteric Arterioles & Venules | Rat | Effective Concentration | 10⁻¹² to 10⁻¹¹ M[14] |
Application and Troubleshooting Notes
-
Endothelium: The vascular endothelium can release vasodilators (like nitric oxide) or vasoconstrictors. While some studies show this compound's effect is independent of the endothelium (e.g., in the human uterine artery), it is crucial to consider its potential influence.[17] Experiments can be run in parallel with endothelium-denuded rings (prepared by gently rubbing the lumen) to investigate this.
-
Receptor Heterogeneity: The contractile response to vasopressin analogs can differ between various blood vessels (e.g., aorta vs. mesenteric arterioles), suggesting potential heterogeneity in receptor subtypes or signaling pathways across different vascular beds.[14]
-
Troubleshooting:
-
No Response: Ensure the tissue was not damaged during dissection, the buffer composition is correct, and the tissue is viable (re-check with KCl).
-
High Variability: Inconsistent ring size, damage during preparation, or insufficient equilibration time can lead to variability. Maintain consistency in the protocol.
-
Shallow Curve: This may indicate receptor desensitization or tissue fatigue. Ensure adequate washout periods and limit the duration of the experiment.
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 3. safercare.vic.gov.au [safercare.vic.gov.au]
- 4. Vasopressin (this compound) for septic shock (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]
- 5. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 6. Vasopressin signaling pathways in vascular smooth muscle [imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Vasopressin signaling pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arginine-vasopressin activates the JAK-STAT pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mouse Aortic Ring Assay: A New Approach of the Molecular Genetics of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aortic ring assay [protocols.io]
- 13. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Dose-response relationships for arginine vasopressin and synthetic analogs on three types of rat blood vessels: possible evidence for regional differences in vasopressin receptor sites within a mammal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relaxation of human isolated mesenteric arteries by vasopressin and desmopressin [pubmed.ncbi.nlm.nih.gov]
- 16. Relaxation of human isolated mesenteric arteries by vasopressin and desmopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of arginine vasopressin actions in human uterine artery: lack of role of the vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Argipressin Administration in Septic Shock Animal Models
FOR RESEARCH PURPOSES ONLY
Introduction
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently progresses to septic shock, characterized by profound vasodilation and hypotension.[1] Arginine Vasopressin (AVP), or Argipressin, is an endogenous hormone that plays a crucial role in regulating vascular tone. In septic shock, a state of relative AVP deficiency can occur, contributing to catecholamine-resistant hypotension.[2] Supplementing with exogenous AVP has emerged as a therapeutic strategy to restore vascular tone, increase mean arterial pressure (MAP), and reduce the required dosage of catecholamines like norepinephrine.[1][3]
These application notes provide a comprehensive overview of the use of this compound in various preclinical animal models of septic shock. The information is intended for researchers, scientists, and drug development professionals to facilitate the design and execution of studies investigating the pathophysiology of septic shock and the therapeutic potential of vasopressors.
This compound Signaling Pathway in Vascular Smooth Muscle
This compound exerts its vasoconstrictive effects primarily through the V1a receptor on vascular smooth muscle cells. The binding of AVP to the V1a receptor initiates a Gq protein-coupled signaling cascade, leading to an increase in intracellular calcium and subsequent smooth muscle contraction.
Caption: AVP V1a receptor signaling cascade in vascular smooth muscle cells.
Quantitative Data Summary
The following tables summarize this compound administration protocols and reported outcomes in various animal models of septic shock. It is crucial to note that dosages and outcomes can vary significantly based on the animal species, the method of sepsis induction, and the specific experimental design.
Table 1: this compound Administration in Rodent Models of Septic Shock
| Animal Model | Sepsis Induction Method | This compound (AVP) Dose | Key Outcomes |
| Rat | Cecal Ligation and Puncture (CLP) | Data not readily available in searched literature for specific AVP doses. Focus is often on other interventions. | Lactate can be a useful biomarker; levels ≥ 1.64 mmol/L may predict sepsis onset. |
| Rat | Lipopolysaccharide (LPS) | Data not readily available in searched literature for specific AVP doses. | LPS dose of 10 mg/kg (i.p.) is sufficient to induce sepsis. |
Table 2: this compound Administration in Larger Animal Models of Septic Shock
| Animal Model | Sepsis Induction Method | This compound (AVP) Dose | Key Outcomes |
| Sheep (Ovine) | Cecal Perforation / Fecal Peritonitis | Continuous Infusion: 0.02 U/minute | Maintained Mean Arterial Pressure (MAP); Limited increase in blood lactate; Prolonged survival time (30 +/- 6 hours vs. 17 +/- 2 hours in controls).[4] |
| Continuous Infusion (with Norepinephrine): 0.01 U/minute | Maintained MAP; Limited increase in blood lactate; Prolonged survival time (30 +/- 3 hours).[4] | ||
| Continuous Infusion: 0.5 mU/kg/min | Stabilized systemic hemodynamics; Prolonged survival compared to control.[5] | ||
| Dog (Canine) | Intraperitoneal E. coli | Continuous Infusion: 0.01 U/min or 0.04 U/min | Beneficial effect on survival compared to epinephrine; Did not significantly alter MAP alone but was not associated with the negative cardiac effects of epinephrine.[6][7] |
| Pig (Porcine) | Fecal Peritonitis | Continuous Infusion (with Norepinephrine): 0.5 mU/kg/min | Improved renal function (increased urine output and renal blood flow, decreased serum creatinine); Lower norepinephrine and fluid requirements. |
Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP) Induced Sepsis in Mice
This protocol describes a widely used surgical model that mimics human peritonitis-induced sepsis.
Materials:
-
C57BL/6 mice (7-9 weeks old)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Surgical scissors and forceps
-
3-0 silk suture
-
21-gauge needle
-
Wound clips or sutures for skin closure
-
Warmed sterile 0.9% saline
-
Analgesics (e.g., Buprenorphine)
-
Disinfectant (e.g., Betadine and 70% ethanol)
Procedure:
-
Anesthesia: Anesthetize the mouse using an approved institutional protocol. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area.
-
Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum.
-
Ligation: Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (e.g., 5-10 mm). The severity of sepsis can be modulated by the length of the ligated cecum. Ensure the ligation does not occlude the ileocecal valve, which would cause bowel obstruction.
-
Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle (through-and-through). A small amount of fecal matter can be extruded to ensure patency.
-
Closure: Carefully return the cecum to the peritoneal cavity. Close the peritoneal wall and skin in separate layers using appropriate sutures or wound clips.
-
Resuscitation and Analgesia: Immediately after surgery, administer 1 ml of pre-warmed sterile saline subcutaneously for fluid resuscitation. Administer a post-operative analgesic as per your institution's guidelines.
-
Monitoring: Monitor the animals closely for signs of sepsis (e.g., piloerection, lethargy, hypothermia).
Protocol 2: Lipopolysaccharide (LPS) Induced Endotoxemia in Rats
This protocol describes a non-surgical model that induces a systemic inflammatory response characteristic of Gram-negative sepsis.
Materials:
-
Sprague-Dawley rats (250-300g)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 055:B5)
-
Sterile, pyrogen-free 0.9% saline
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: Allow rats to acclimatize to the housing conditions for at least one week prior to the experiment.
-
LPS Preparation: Prepare a fresh solution of LPS in sterile saline to the desired concentration. A common dose to induce septic shock is 10 mg/kg.
-
Administration: Weigh the rat and calculate the required volume of LPS solution. Administer the LPS via intraperitoneal (i.p.) injection.
-
Sham Control: For control animals, inject an equivalent volume of sterile saline.
-
Monitoring: Onset of septic shock symptoms (e.g., hypotension, tachycardia) typically occurs within a few hours. Monitor physiological parameters such as blood pressure, heart rate, and temperature continuously if possible.
Protocol 3: this compound Administration
This protocol outlines the continuous intravenous infusion of this compound.
Materials:
-
This compound (pharmaceutical grade)
-
Sterile 0.9% saline or 5% dextrose for dilution
-
Infusion pump
-
Catheters (e.g., jugular vein for infusion, carotid artery for blood pressure monitoring)
Procedure:
-
Catheterization: Under anesthesia, surgically place catheters in the jugular vein for infusion and the carotid artery for continuous blood pressure monitoring and blood sampling. Allow for a recovery period if required by the experimental design.
-
Sepsis Induction: Induce sepsis using a model such as CLP or LPS as described above.
-
Initiation of AVP Infusion: Once signs of septic shock are established (e.g., a sustained drop in MAP to <65 mmHg), begin the continuous intravenous infusion of this compound using an infusion pump.
-
Dosage and Dilution:
-
Prepare the infusion solution by diluting this compound in sterile saline or 5% dextrose to a known concentration.
-
The infusion rate should be calculated based on the desired dose for the specific animal model (see Tables 1 and 2) and the animal's body weight. For example, for a 40kg sheep receiving 0.5 mU/kg/min, the total dose would be 20 mU/min.
-
-
Titration and Monitoring: The dose of this compound may be kept constant or titrated to achieve a target MAP (e.g., 65-75 mmHg). Often, AVP is used as an adjunct to a primary vasopressor like norepinephrine, in which case the norepinephrine dose may be weaned as AVP is administered.
-
Data Collection: Continuously record hemodynamic parameters (MAP, heart rate, cardiac output) and collect blood samples at predetermined time points to analyze biochemical markers (e.g., lactate, creatinine, inflammatory cytokines).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in an animal model of septic shock.
Caption: General experimental workflow for this compound studies in septic shock models.
References
- 1. Vasopressin in Sepsis and Other Shock States: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin (this compound) for septic shock (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]
- 3. Frontiers | this compound-norepinephrine association in the treatment of septic shock: the use of the polydistrectual resistance index as an assessment of vascular compliance [frontiersin.org]
- 4. Low-dose vasopressin in the treatment of septic shock in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of vasopressin and terlipressin in ovine septic shock on mesenteric blood flow and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Differing effects of epinephrine, norepinephrine, and vasopressin on survival in a canine model of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the In Vitro Cardiovascular Effects of Argipressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argipressin, also known as Arginine Vasopressin (AVP), is a neurohypophysial hormone with critical roles in regulating cardiovascular homeostasis.[1] In vitro studies are fundamental to elucidating the mechanisms of action of this compound on the cardiovascular system, providing a controlled environment to investigate its effects on vascular tone, cellular signaling, and gene expression. These application notes provide a comprehensive overview and detailed protocols for studying the in vitro cardiovascular effects of this compound, focusing on its interactions with vascular smooth muscle and endothelial cells.
This compound primarily exerts its cardiovascular effects through the V1a receptor, a G protein-coupled receptor (GPCR).[2][3] Activation of the V1a receptor in vascular smooth muscle cells (VSMCs) initiates a signaling cascade that leads to vasoconstriction, thereby increasing peripheral vascular resistance and blood pressure.[2] Conversely, this compound can also induce vasodilation through its action on endothelial cells, primarily via the release of nitric oxide (NO).[4][5]
These protocols are designed to guide researchers in setting up and conducting key in vitro experiments to characterize the cardiovascular profile of this compound and other vasoactive compounds.
Key Signaling Pathways of this compound in Vascular Cells
This compound's effects on the cardiovascular system are mediated by distinct signaling pathways in vascular smooth muscle cells and endothelial cells.
Vascular Smooth Muscle Cell Signaling
In VSMCs, this compound binding to the V1a receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC).[2][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[2] The resulting increase in intracellular Ca2+ is a critical step for the initiation of contraction via the activation of myosin light chain kinase.[7][8] Beyond this acute contractile response, this compound can also stimulate pathways involved in cell growth and differentiation, such as the mitogen-activated protein kinase (MAPK) and JAK-STAT pathways.[7][9]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. scbt.com [scbt.com]
- 3. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. Arginine vasopressin induces endothelium-dependent vasodilatation of the pulmonary artery. V1-receptor-mediated production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasopressin signaling pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Vasopressin signaling pathways in vascular smooth muscle. | Semantic Scholar [semanticscholar.org]
- 9. Arginine-vasopressin activates the JAK-STAT pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Argipressin Use in Hemorrhagic Shock Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Argipressin, also known as vasopressin or antidiuretic hormone (ADH), is a non-adrenergic vasopressor that plays a critical role in maintaining hemodynamic stability. In the context of hemorrhagic shock, where significant blood loss leads to a dramatic decrease in blood pressure and organ perfusion, this compound has emerged as a promising therapeutic agent in preclinical studies. It primarily acts on V1a receptors on vascular smooth muscle, causing potent vasoconstriction and thereby increasing systemic vascular resistance and blood pressure.[1] These application notes provide a comprehensive overview of the use of this compound in established animal models of hemorrhagic shock, including quantitative data, detailed experimental protocols, and key signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of this compound in hemorrhagic shock models.
Table 1: this compound Dosage and Hemodynamic Effects in Swine Models of Hemorrhagic Shock
| Study Reference | Hemorrhagic Shock Model | This compound Dosage | Key Hemodynamic Outcomes |
| Voelckel et al. | Liver Trauma, Uncontrolled Hemorrhage | 0.4 U/kg bolus + 0.08 U/kg/min infusion | Max MAP: 72 mmHg (vs. 38 mmHg with fluid resuscitation and 11 mmHg with placebo)[2] |
| Gazmuri et al. | Controlled Hemorrhage (65-75% blood volume) | 0.04 U/kg/min infusion | Increased systemic vascular resistance[3][4] |
| Krismer et al. | Liver Injury, Uncontrolled Hemorrhage | 0.4 U/kg bolus + 0.04 U/kg/min infusion | MAP at 2.5 min: 82 mmHg (vs. 23 mmHg with epinephrine and 11 mmHg with placebo)[5] |
| Hartmann et al. | Controlled Hemorrhage (32.2% blood volume) | 40 U Intramuscular | Increased systolic arterial pressure by 33.5 mmHg at 30 min (vs. 7.5 mmHg with NaCl)[6] |
Table 2: Survival Rates in Swine Models of Hemorrhagic Shock Treated with this compound
| Study Reference | Hemorrhagic Shock Model | This compound Treatment Group | Control Group | Survival Outcome |
| Voelckel et al. | Liver Trauma, Uncontrolled Hemorrhage | 8 of 9 animals survived > 7 days | 0 of 7 (fluid resuscitation) and 0 of 7 (saline placebo) survived[2] | |
| Gazmuri et al. | Controlled Hemorrhage (65-75% blood volume) | 8 of 8 (with normal saline) and 3 of 8 (without normal saline) survived at 72 hours | 1 of 4 (normal saline) and 0 of 4 (no treatment) survived at 72 hours[3][4] | |
| Krismer et al. | Liver Injury, Uncontrolled Hemorrhage | 7 of 7 survived until fluid replacement | 0 of 7 (epinephrine) and 0 of 7 (saline placebo) survived[5] |
Table 3: this compound Dosage and Effects in Rat Models of Hemorrhagic Shock
| Study Reference | Hemorrhagic Shock Model | This compound Dosage | Key Outcomes |
| Chen et al. | Fixed Pressure (MAP 30 mmHg for 2h) | 0.4 U/kg | Significantly increased the pressor response to norepinephrine[7] |
| Yokoyama et al. | Fixed Volume (20 ml/kg) | Endogenous release | V1 receptor antagonist abolished bradycardic and renal sympathoinhibitory responses to hemorrhage[8] |
Table 4: Meta-Analysis of Survival in Animal Models of Hemorrhagic Shock
| Study Reference | Animal Models | Treatment | Mortality Rate |
| Polito et al. | Pig and Rat | This compound/Terlipressin | 15% (26/174)[9][10] |
| Polito et al. | Pig and Rat | Control (fluids, placebo, other vasopressors) | 63% (164/259)[9][10] |
Signaling Pathway of this compound (V1a Receptor)
This compound exerts its vasoconstrictive effects primarily through the V1a receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the V1a receptor initiates a signaling cascade that leads to an increase in intracellular calcium in vascular smooth muscle cells, resulting in contraction.[1][11]
Experimental Protocols
The following are generalized protocols for inducing hemorrhagic shock and administering this compound in rat and swine models. These should be adapted based on specific research questions and institutional animal care and use committee (IACUC) guidelines.
Rat Model of Hemorrhagic Shock (Fixed-Pressure)
This protocol describes a fixed-pressure model of hemorrhagic shock in rats, followed by this compound administration.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Catheters (e.g., PE-50 tubing)
-
Pressure transducer and data acquisition system
-
Syringe pump
-
This compound solution
-
Heparinized saline
-
Heating pad
Procedure:
-
Anesthesia and Catheterization:
-
Anesthetize the rat and maintain a surgical plane of anesthesia.
-
Place the rat on a heating pad to maintain body temperature.
-
Surgically expose and catheterize the femoral artery for blood pressure monitoring and blood withdrawal.
-
Catheterize the femoral vein for drug and fluid administration.
-
Flush catheters with heparinized saline to prevent clotting.
-
-
Stabilization:
-
Allow the animal to stabilize for at least 30 minutes post-surgery.
-
Record baseline hemodynamic parameters, including Mean Arterial Pressure (MAP) and Heart Rate (HR).
-
-
Induction of Hemorrhagic Shock:
-
Withdraw blood from the arterial line into a heparinized syringe at a constant rate until the MAP reaches a target of 30-40 mmHg.
-
Maintain the MAP at this level for a predetermined duration (e.g., 60-90 minutes) by withdrawing or reinfusing small volumes of blood as needed.
-
-
This compound Administration:
-
At the end of the shock period, administer a bolus of this compound (e.g., 0.4 U/kg) via the venous catheter.
-
Alternatively, initiate a continuous infusion of this compound.
-
-
Resuscitation and Monitoring:
-
Following this compound administration, resuscitation may be performed by reinfusing the shed blood and/or administering fluids (e.g., Lactated Ringer's solution).
-
Continuously monitor hemodynamic parameters throughout the experiment.
-
At the end of the experiment, euthanize the animal according to IACUC approved procedures.
-
Swine Model of Hemorrhagic Shock (Uncontrolled)
This protocol outlines an uncontrolled hemorrhagic shock model in swine, which can be more clinically relevant for trauma studies.
Materials:
-
Domestic swine (30-40 kg)
-
Anesthetic (e.g., isoflurane, telazol/ketamine/xylazine)
-
Surgical instruments
-
Catheters for arterial and venous access
-
Pressure transducer and data acquisition system
-
Ventilator
-
This compound solution
-
Blood collection bags
Procedure:
-
Anesthesia and Instrumentation:
-
Anesthetize, intubate, and mechanically ventilate the pig.
-
Place arterial and central venous catheters for hemodynamic monitoring and blood sampling.
-
-
Stabilization:
-
Allow for a stabilization period of at least 30 minutes and record baseline data.
-
-
Induction of Uncontrolled Hemorrhage:
-
Perform a laparotomy to expose a target organ, commonly the liver or spleen.
-
Induce a standardized injury (e.g., a Grade V liver injury) to initiate uncontrolled hemorrhage.
-
-
Shock Phase:
-
Allow the animal to bleed freely without fluid resuscitation for a defined period or until a specific hemodynamic trigger is reached (e.g., a sharp decline in heart rate or MAP < 20 mmHg).[5]
-
-
This compound Administration:
-
Surgical Control and Resuscitation:
-
After a set duration of this compound therapy, achieve surgical hemostasis (e.g., through packing or ligation).
-
Initiate fluid and blood product resuscitation.
-
-
Post-operative Monitoring:
Experimental Design and Workflow
A typical experimental workflow for investigating the effects of this compound in a hemorrhagic shock model is depicted below.
Logical Relationship of Experimental Groups
To properly assess the effects of this compound, a study should include several key experimental groups.
References
- 1. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 2. Vasopressin, but not fluid resuscitation, enhances survival in a liver trauma model with uncontrolled and otherwise lethal hemorrhagic shock in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin Infusion with Small-Volume Fluid Resuscitation during Hemorrhagic Shock Promotes Hemodynamic Stability and Survival in Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin Infusion with Small-Volume Fluid Resuscitation during Hemorrhagic Shock Promotes Hemodynamic Stability and Survival in Swine | PLOS One [journals.plos.org]
- 5. Arginine vasopressin, but not epinephrine, improves survival in uncontrolled hemorrhagic shock after liver trauma in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intramuscular vasopressin: A feasible intervention for prehospital hemodynamic stabilization in porcine hemorrhagic shock and whole blood transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of arginine vasopressin on vascular reactivity and calcium sensitivity after hemorrhagic shock in rats and its relationship to Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of vasopressin on cardiovascular changes during hemorrhage in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vasopressin in Hemorrhagic Shock: A Systematic Review and Meta-Analysis of Randomized Animal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vasopressin in hemorrhagic shock: a systematic review and meta-analysis of randomized animal trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Preparation of Argipressin Solutions from Lyophilized Powder
Introduction
Argipressin, also known as Arginine Vasopressin (AVP), is a nonapeptide hormone synthesized in the hypothalamus and released from the posterior pituitary gland.[1] It plays crucial roles in regulating plasma osmolality, blood volume, and blood pressure.[2] this compound exerts its effects by binding to a family of G protein-coupled receptors: V1a, V1b, and V2 receptors.[3][4] Its V1a receptor-mediated vasoconstrictive properties and V2 receptor-mediated antidiuretic effects make it a subject of intense research and a therapeutic agent in conditions like vasodilatory shock and diabetes insipidus.[5][6]
Accurate and consistent preparation of this compound solutions from lyophilized powder is paramount for obtaining reproducible experimental results. This document provides detailed protocols for the reconstitution, storage, and quality control of this compound solutions intended for research use.
Properties and Storage of this compound
Proper handling and storage of this compound are critical to maintaining its bioactivity. The lyophilized powder is stable for extended periods when stored correctly, while the reconstituted solution is significantly more labile.
| Property | Description |
| Synonyms | Arginine Vasopressin (AVP), Arg8-vasopressin |
| Sequence | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 (Disulfide bridge: Cys1-Cys6)[3] |
| Molecular Formula | C46H65N15O12S2 |
| Receptor Binding | Binds to V1, V2, and V3 vasopressin receptors. It has a high affinity for the V1 receptor, with a Kd of 1.31 nM in rat aortic smooth muscle cells.[3][4] |
| Primary Functions | Regulates water reabsorption in the kidneys (antidiuresis) via V2 receptors and causes vasoconstriction via V1a receptors.[1][5][6] |
| Form | Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | -20°C | Up to 36 months[3] | Store in a desiccated environment.[3] Some pharmaceutical-grade vials may be stored at 2-8°C.[7][8] Always follow the manufacturer's specific recommendations. |
| Stock Solution | -20°C | Up to 1-6 months[3][4] | Aliquot into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4] For longer-term storage (up to 1 year), -80°C is recommended.[4] |
| Diluted Solution (Infusion) | Room Temperature or 2-8°C | 18-24 hours[5] | Stability is significantly reduced in diluted, ready-to-use solutions. Change infusion solutions every 24 hours.[9][10] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound to a Stock Solution
This protocol describes the preparation of a concentrated stock solution from lyophilized this compound powder. Aseptic technique is critical to prevent contamination.[11]
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water, PBS, or 0.9% Sodium Chloride[2][9][12]
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Preparation: Work in a clean environment (e.g., a laminar flow hood). Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial at low speed (e.g., ~1,000 x g for 20 seconds) to ensure all the lyophilized powder is at the bottom of the vial.[12]
-
Solvent Calculation: Calculate the volume of solvent needed to achieve the desired stock solution concentration. For example, to make a 1 mM stock solution from 1 mg of this compound (M.W. ≈ 1084 g/mol ):
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
Volume (µL) = (0.001 g / (1084 g/mol * 0.001 mol/L)) * 1,000,000 µL/L ≈ 922.5 µL
-
-
Reconstitution: Carefully add the calculated volume of the appropriate sterile solvent to the vial.
-
Dissolution: Cap the vial securely and gently vortex or swirl to dissolve the powder completely.[12] Avoid vigorous shaking, which can cause peptide degradation. If necessary, gently pipette the solution up and down to ensure complete dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use, sterile polypropylene tubes.[4] The volume of each aliquot should be appropriate for a single experiment.
-
Storage: Immediately store the aliquots at -20°C or -80°C as determined by your experimental needs.[3][4]
Workflow for this compound Solution Preparation
Caption: Workflow from lyophilized powder to experimental solution.
Protocol 2: Preparation of Working Solutions
This protocol outlines the dilution of the stock solution to the final concentration required for an experiment.
Procedure:
-
Remove one aliquot of the this compound stock solution from the freezer and thaw it on ice or at room temperature.
-
Perform a serial dilution using the appropriate sterile buffer or cell culture medium for your experiment.
-
For example, to prepare 1 mL of a 10 µM working solution from a 1 mM stock solution:
-
Use the formula C1V1 = C2V2.
-
(1000 µM)(V1) = (10 µM)(1000 µL)
-
V1 = 10 µL.
-
Add 10 µL of the 1 mM stock solution to 990 µL of your experimental buffer.
-
-
Gently mix the working solution before adding it to your experimental system.
-
Discard any unused portion of the thawed stock solution if not used within a short period, as diluted solutions have limited stability.[5]
Protocol 3: Quality Control of this compound Solutions
Verifying the concentration and purity of the prepared stock solution is crucial for ensuring data quality. While complex, methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the gold standards.
Principle of LC-MS/MS for Concentration Verification: LC-MS/MS provides high sensitivity and specificity for quantifying peptides like this compound in a solution.[13]
-
Sample Preparation: The prepared this compound stock solution is diluted to fall within the quantifiable range of the instrument.
-
Chromatographic Separation: The sample is injected into an HPLC system, where this compound is separated from potential contaminants or degradants on a reverse-phase column.
-
Mass Spectrometry Detection: The separated peptide is ionized and detected by a mass spectrometer. The instrument is set to monitor a specific mass-to-charge ratio (m/z) transition unique to this compound.[13]
-
Quantification: The concentration is determined by comparing the signal intensity of the sample to a standard curve generated from certified reference standards of known concentrations.
Radioimmunoassay (RIA) is another established method for quantifying this compound, though it may have limitations regarding specificity and handling of radioactive materials.[13][14]
This compound Signaling Pathways
This compound's physiological effects are mediated primarily through the V1a and V2 receptors, which activate distinct intracellular signaling cascades.
V1a Receptor Signaling: Binding of this compound to the V1a receptor on vascular smooth muscle cells activates a Gq protein.[15] This initiates a cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and together with DAG, activates protein kinase C (PKC). The resulting increase in intracellular calcium leads to smooth muscle contraction and vasoconstriction.[6][15]
Caption: this compound V1a receptor signaling pathway.
V2 Receptor Signaling: In the principal cells of the kidney's collecting ducts, this compound binds to the V2 receptor, which is coupled to a Gs protein.[16] This activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA). PKA then phosphorylates aquaporin-2 (AQP2) water channels, promoting their translocation from intracellular vesicles to the cell membrane. This increases water permeability, resulting in water reabsorption from the urine back into the bloodstream.[6][16]
Caption: this compound V2 receptor signaling pathway.
References
- 1. Vasopressin - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. safercare.vic.gov.au [safercare.vic.gov.au]
- 6. Vasopressin (this compound) | Safer Care Victoria [safercare.vic.gov.au]
- 7. medicines.org.uk [medicines.org.uk]
- 8. Vasopressin (this compound) for septic shock (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]
- 9. anmfonline.org [anmfonline.org]
- 10. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 11. How to Prepare a Lyophilized Powder for Injection | Empower [empowerpharmacy.com]
- 12. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 13. Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sceti.co.jp [sceti.co.jp]
- 15. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Argipressin for Investigating Acute Kidney Injury Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argipressin, also known as Arginine Vasopressin (AVP), is a peptide hormone pivotal in regulating plasma osmolality and blood pressure.[1][2] Its physiological effects are mediated through the activation of V1a and V2 receptors, which are expressed in the kidney and vasculature.[1] While the role of this compound in maintaining homeostasis is well-established, its involvement in the pathophysiology of acute kidney injury (AKI) is an area of growing research interest. Understanding how this compound and its receptors contribute to the mechanisms of AKI can unveil novel therapeutic targets for this complex and often life-threatening condition.
These application notes provide a comprehensive overview of the signaling pathways activated by this compound in the kidney, detailed protocols for utilizing this compound in experimental models of renal dysfunction, and a summary of key quantitative data to aid in experimental design and interpretation.
This compound Signaling Pathways in the Kidney
This compound exerts its effects on renal cells primarily through two distinct G protein-coupled receptors: the V1a receptor (V1aR) and the V2 receptor (V2R).
V1a Receptor Signaling
The V1a receptor is predominantly found in the renal vasculature, including the efferent arterioles and vasa recta, as well as in mesangial cells and the macula densa.[3] Its activation is coupled to the Gq/11 protein, initiating a signaling cascade that results in increased intracellular calcium concentrations. This elevation in calcium promotes vasoconstriction, thereby influencing renal blood flow and glomerular filtration rate.[1]
V2 Receptor Signaling
The V2 receptor is primarily located on the basolateral membrane of the principal cells in the kidney's collecting ducts and, to a lesser extent, in the thick ascending limb of the loop of Henle.[3] V2R activation is coupled to the Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] The subsequent activation of protein kinase A (PKA) leads to the phosphorylation and translocation of aquaporin-2 (AQP2) water channels to the apical membrane, increasing water reabsorption.[1]
Experimental Protocols
Animal Model of this compound-Induced Renal Dysfunction
This protocol describes the continuous subcutaneous infusion of this compound in rats to induce a state of renal dysfunction, suitable for studying the mechanisms of kidney injury. This model is adapted from protocols used to study renal effects of vasopressin in preeclampsia models and dose-response studies on renal hemodynamics.[4][5]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound (lyophilized powder)
-
Sterile saline (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet®)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for subcutaneous implantation
-
Metabolic cages for urine collection
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12:12-h light-dark cycle, 22-24°C) with ad libitum access to standard chow and water for at least one week before the experiment.
-
This compound Solution Preparation: Dissolve this compound in sterile saline to achieve the desired concentration for infusion. A range of doses can be used depending on the desired severity of renal effects. Based on literature, infusion rates can range from non-pressor doses (e.g., 0.8 pmol/h/100g) to pressor doses (e.g., 10-1000 pmol/h/100g).[4] For inducing renal dysfunction, a higher dose within the pressor range is recommended.
-
Osmotic Minipump Preparation: Fill osmotic minipumps with the this compound solution according to the manufacturer's instructions.
-
Surgical Implantation:
-
Anesthetize the rat using isoflurane.
-
Shave and sterilize the dorsal thoracic region.
-
Make a small incision and create a subcutaneous pocket.
-
Implant the osmotic minipump into the subcutaneous pocket.
-
Close the incision with sutures or surgical staples.
-
Provide post-operative analgesia as per institutional guidelines.
-
-
Monitoring and Sample Collection:
-
House the rats in metabolic cages for 24-hour urine collection at baseline and specified time points post-implantation (e.g., days 3, 7, 14, and 18).[5]
-
Monitor blood pressure using a tail-cuff system or telemetry.
-
Collect blood samples via tail vein or cardiac puncture at the end of the study for serum analysis.
-
At the termination of the experiment, euthanize the animals and harvest the kidneys for histopathological and molecular analyses.
-
Measurement of Renal Function and Injury Biomarkers
Serum and Urine Analysis:
-
Serum Creatinine and Blood Urea Nitrogen (BUN): Measure serum creatinine and BUN levels using commercially available assay kits to assess glomerular filtration rate.
-
Urinary Albumin: Quantify urinary albumin excretion using an ELISA kit as an indicator of glomerular injury.[5]
-
Urinary Kidney Injury Biomarkers: Measure urinary concentrations of Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), Cystatin C, and Clusterin using multiplex ELISA kits to assess tubular injury.[5]
Histopathological Analysis
-
Tissue Fixation and Processing:
-
Fix one kidney in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
-
Staining:
-
Section the paraffin-embedded tissue at 4-5 μm thickness.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess general morphology, including tubular dilation, cast formation, and cellular infiltration.
-
Use Periodic acid-Schiff (PAS) staining to visualize the basement membranes and brush borders.
-
Employ Masson's trichrome staining to evaluate interstitial fibrosis.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Score the degree of tubular injury based on the percentage of tubules showing epithelial necrosis, loss of brush border, cast formation, and tubular dilation.
-
Measurement of Renal Blood Flow
Renal blood flow can be measured in anesthetized animals to assess the vasoconstrictive effects of this compound.
Procedure:
-
Anesthetize the animal (e.g., with pentobarbitone in rats).[4]
-
Catheterize the femoral artery for blood pressure monitoring and the femoral vein for this compound infusion.
-
Expose the renal artery via a midline or flank incision.
-
Place an ultrasonic flow probe around the renal artery to measure blood flow.[6]
-
After a stabilization period, infuse this compound intravenously at varying doses (e.g., 1.3, 13, and 130 mU/hr in rats) and record the changes in renal blood flow and mean arterial pressure.[7][8]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on renal parameters.
Table 1: Effects of this compound Infusion on Renal Hemodynamics in Rats [7][8]
| This compound Infusion Rate (mU/hr) | Change in Renal Blood Flow (%) | Change in Renal Vascular Resistance (%) |
| 1.3 | Decreased | Increased |
| 13 | Significantly Decreased | Significantly Increased |
| 130 | Markedly Decreased | Markedly Increased |
Table 2: Effects of this compound Infusion on Renal Function in a Rat Model of Preeclampsia-Associated Renal Dysfunction [5]
| Biomarker (Urinary) | Control (Saline Infusion) | This compound Infusion (Day 14) | This compound Infusion (Day 18) | P-value |
| Albumin | Normal | Significantly Elevated | Significantly Elevated | < 0.001 |
| NGAL/Lipocalin-2 | Normal | Significantly Elevated | Significantly Elevated | < 0.001 |
| KIM-1 | Normal | Significantly Upregulated | Significantly Upregulated | < 0.05 |
| Cystatin C | Normal | Significantly Upregulated | Significantly Upregulated | < 0.05 |
| Clusterin | Normal | Not Significantly Changed | Significantly Higher | < 0.001 |
Table 3: Clinical Outcomes of Vasopressin vs. Norepinephrine in Septic Shock Patients at Risk of Kidney Injury [9]
| Outcome | Vasopressin Group | Norepinephrine Group | P-value |
| Progression to Renal "Failure" or "Loss" | 20.8% | 39.6% | 0.03 |
| Use of Renal Replacement Therapy | 17.0% | 37.7% | 0.02 |
| 28-Day Mortality | 30.8% | 54.7% | 0.01 |
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for investigating the mechanisms of this compound-induced kidney injury.
References
- 1. Vasopressin actions in the kidney renin angiotensin system and its role in hypertension and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Vasopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Vasopressin in chronic kidney disease, an elephant in the room? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-response effects of pressor doses of arginine vasopressin on renal haemodynamics in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is renal dysfunction amplified in an arginine vasopressin induced rat model of preeclampsia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term Continuous Measurement of Renal Blood Flow in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of vasopressin on renal blood flow and its distribution in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of vasopressin on renal blood flow and its distribution in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cell Culture Experiments with Argipressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argipressin (AVP), also known as Arginine Vasopressin, is a nonapeptide hormone primarily involved in regulating plasma osmolality, blood volume, and pressure.[1][2] Its wide-ranging physiological effects are mediated through three distinct G-protein coupled receptors (GPCRs): V1a, V1b (or V3), and V2.[3][4] The V1a receptors are found on various cells including vascular smooth muscle, cardiomyocytes, and platelets, while V1b receptors are predominantly in the pituitary.[3][4] V2 receptors are primarily located on the collecting ducts of renal tubules.[3][4] Understanding the cellular and molecular mechanisms of this compound is crucial for research in cardiovascular diseases, renal function, and oncology. These application notes provide detailed protocols for studying this compound's effects in vitro.
This compound Signaling Pathways
This compound initiates distinct intracellular signaling cascades depending on the receptor subtype activated.
V1a Receptor Signaling
Activation of the V1a receptor (AVPR1A) typically involves the Gq/11 protein pathway.[5] Ligand binding stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[3] This cascade can lead to various cellular responses, including cell proliferation, hypertrophy, and vasoconstriction.[3][4][6]
V2 Receptor Signaling
The V2 receptor (AVPR2) is coupled to the Gs stimulatory protein.[7] Upon AVP binding, Gs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets. In renal collecting duct cells, this leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, increasing water reabsorption.[8][9]
Application Notes: this compound Effects on Various Cell Types
Cardiomyocytes
In vitro studies using cardiomyocytes have shown that this compound, via the V1a receptor, can induce cellular hypertrophy and enhance protein synthesis.[3] It also modulates Ca2+ transients and can influence the beating rate.[1][3]
| Cell Line/Type | This compound Concentration | Observed Effect | Reference |
| PV Cardiomyocytes | 0.1 µM | 4% increase in beating rate compared to control | [1] |
| PV Cardiomyocytes | 1 µM | 37% increase in beating rate compared to control | [1] |
| H9c2 Cells | Not specified | Acutely increases glycolysis in a Ca2+-dependent manner | [3] |
| Neonatal Rat Cardiomyocytes | Not specified | V1AR-dependent increases in free cytosolic Ca2+ | [3] |
Epithelial Cells
This compound plays a significant role in regulating the growth and function of epithelial cells, particularly in the kidney and intestine. In renal epithelial cells, AVP can stimulate growth in confluent cultures and enhance the uptake of amino acids.[10] In intestinal epithelial cells, it induces a rapid increase in intracellular Ca2+ concentration.[11]
| Cell Line/Type | This compound Concentration | Observed Effect | Reference |
| BSC-1 Cells | 75 pg/ml (~7 x 10⁻¹¹ M) | Stimulated growth of confluent cultures | [10] |
| IEC-18 Cells | 100 nM | Rapid and transient increase in cytosolic Ca2+ concentration | [11] |
| MDCK Cells | 100 nM dDAVP (V2 agonist) | V2 receptor internalization completed within 1 hour | [8] |
Cancer Cells
Recent research has highlighted the role of this compound and its receptors in cancer progression. The V1a receptor has been identified as a potential therapeutic target in castration-resistant prostate cancer (CRPC).[12] Conversely, V2 receptor agonists like Desmopressin (DDAVP) have shown modest antiproliferative effects in colon cancer cell lines.[13]
| Cell Line | This compound/Analog Concentration | Observed Effect | Reference |
| CT-26 (Colon Carcinoma) | 100 ng/ml - 1 µg/ml DDAVP | Modest but significant antiproliferative effect | [13] |
| Colo-205 (Colon Carcinoma) | 100 ng/ml - 1 µg/ml DDAVP | Modest but significant antiproliferative effect | [13] |
| CT-26 & COLO-205 | 1 µM [V4Q5]dDAVP + sub-IC50 5-FU | Enhanced cytostatic effects, cell cycle arrest in G0/G1, and induction of apoptosis | [14] |
| CRPC Cells | AVP treatment (concentration not specified) | Activation of ERK and CREB, promoting progression | [12] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed to measure the activation of V1a receptors by quantifying changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent indicator.
Materials:
-
Cell line expressing V1a receptors (e.g., HTR8/SVneo, IEC-18)[11][15]
-
Culture medium (e.g., RPMI with 10% FBS)[15]
-
Poly-D-lysine coated coverslips or microplates
-
Fura-2/AM calcium indicator dye[15]
-
HEPES-buffered Hanks' salt solution (HH buffer) or similar physiological buffer[15]
-
This compound stock solution
-
Fluorescence microscope or plate reader with ratiometric imaging capabilities
Procedure:
-
Cell Culture: Seed cells onto poly-D-lysine-coated coverslips and culture to near-confluency.[15]
-
Dye Loading: On the day of the experiment, wash the cells with HH buffer. Load the cells by incubating with 2 µM Fura-2/AM in HH buffer for 25-30 minutes at 37°C.[15]
-
Washing: Wash the cells twice with HH buffer to remove any extracellular dye.
-
Imaging: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope.[15]
-
Baseline Measurement: Perfuse the cells with HH buffer and record the baseline fluorescence by alternately exciting at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Stimulation: Add this compound at the desired final concentration to the perfusion buffer.
-
Data Acquisition: Continuously record the fluorescence intensity at both excitation wavelengths for several minutes to capture the transient calcium peak.
-
Analysis: Calculate the 340/380 nm fluorescence ratio for each time point. The ratio is proportional to the intracellular calcium concentration. Plot the ratio against time to visualize the response.
Protocol 2: cAMP Accumulation Assay
This protocol measures the activation of V2 receptors by quantifying the production of intracellular cyclic AMP (cAMP), often using a competitive immunoassay or a biosensor system.
Materials:
-
Cell line expressing V2 receptors (e.g., HEK293A transfected with V2R, CT-26)[13][16]
-
Culture medium (e.g., DMEM)[16]
-
Stimulation Buffer (e.g., HBSS containing 0.5 mM IBMX, a phosphodiesterase inhibitor)[17]
-
This compound or a selective V2 agonist (e.g., dDAVP)
-
Forskolin (positive control, adenylyl cyclase activator)[16]
-
cAMP detection kit (e.g., TR-FRET, ELISA, or GloSensor-based)[16][17]
Procedure:
-
Cell Culture: Seed cells in a 96-well or 384-well plate at a predetermined density (e.g., 1000 cells/well) and culture overnight.[17]
-
Medium Exchange: Aspirate the culture medium and replace it with Stimulation Buffer. Incubate for 30 minutes at 37°C to inhibit phosphodiesterase activity.
-
Stimulation: Add varying concentrations of this compound or dDAVP to the wells. Include wells with buffer only (negative control) and Forskolin (positive control).
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP accumulation.[17]
-
Lysis and Detection: Lyse the cells and measure the cAMP concentration according to the manufacturer's protocol for the chosen detection kit. For biosensor assays, lysis may not be required and luminescence can be read directly.[16]
-
Analysis: Generate a dose-response curve by plotting the signal (e.g., fluorescence ratio, luminescence) against the logarithm of the agonist concentration. Calculate the EC50 value, which is the concentration of agonist that gives half-maximal response.[16]
Protocol 3: Cell Proliferation (Viability) Assay
This protocol assesses the effect of this compound on cell proliferation or viability using a colorimetric assay such as MTT or WST-1.
Materials:
-
Target cell line (e.g., CT-26, Colo-205)[13]
-
Complete culture medium
-
Serum-free or low-serum medium
-
This compound or its analogs
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in complete medium and allow them to attach overnight.
-
Serum Starvation (Optional): To synchronize the cells, replace the medium with serum-free or low-serum medium and incubate for 24 hours.
-
Treatment: Replace the medium with fresh low-serum medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals form. Add solubilization solution and incubate until crystals are dissolved.
-
For WST-1: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.
-
Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control. A decrease in absorbance indicates an antiproliferative or cytotoxic effect.[13]
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | C46H65N15O12S2 | CID 644077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 5. innoprot.com [innoprot.com]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. innoprot.com [innoprot.com]
- 8. Regulation of the Vasopressin V2 Receptor by Vasopressin in Polarized Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 10. Vasopressin stimulates growth of renal epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Frontiers | Commentary: Arginine vasopressin receptor 1a is a therapeutic target for castration-resistant prostate cancer [frontiersin.org]
- 13. Effects of the synthetic vasopressin analog desmopressin in a mouse model of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vasopressin Analog [V4Q5]dDAVP Exerts Cooperative Anticancer Effects in Combination With Low-Dose 5-Fluorouracil on Aggressive Colorectal Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JCI Insight - Arginine vasopressin infusion is sufficient to model clinical features of preeclampsia in mice [insight.jci.org]
- 16. A cAMP-biosensor-based assay for measuring plasma arginine–vasopressin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
Argipressin Blood-Brain Barrier Transport Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argipressin (AVP), also known as Arginine Vasopressin or Antidiuretic Hormone (ADH), is a nonapeptide neurohormone primarily synthesized in the hypothalamus.[1][2] While renowned for its peripheral roles in regulating water homeostasis and blood pressure, AVP also functions as a crucial neurotransmitter and neuromodulator within the central nervous system (CNS).[1][3] It is implicated in a variety of complex behaviors and cognitive functions, including social recognition, memory, and stress responses.[1][3]
The ability of AVP and its analogs to exert these central effects is contingent upon their capacity to cross the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[4][5] Understanding the mechanisms and kinetics of AVP transport across this barrier is therefore critical for elucidating its physiological roles and for the development of novel CNS therapeutics targeting vasopressinergic pathways.
These application notes provide an overview of the mechanisms of AVP transport across the BBB, its signaling pathways within the brain, and detailed protocols for in vitro and in vivo assays to quantify its transport.
Mechanisms of this compound Transport Across the BBB
The passage of AVP and its fragments across the BBB is a complex process that appears to involve multiple mechanisms. Evidence suggests that transport is not governed by a single pathway but rather a combination of passive diffusion, carrier-mediated transport, and endocytosis.
-
Carrier-Mediated Transport : In situ brain perfusion studies in guinea pigs have revealed a saturable influx of AVP into multiple brain regions, including the parietal cortex and hippocampus.[6] This suggests the involvement of a specific carrier system. The transport can be inhibited by V1-vasopressinergic receptor antagonists, indicating that the transport mechanism may share an initial binding step with the V1 receptor.[6]
-
Adsorptive-Mediated Endocytosis : Studies using a cationic analog of an AVP fragment, C-AVP(4-9), have shown that it crosses the BBB more effectively than its parent peptide.[7] This transport is dependent on temperature and can be inhibited by endocytosis inhibitors, suggesting a mechanism of absorptive-mediated endocytosis, likely due to the peptide's positive charge interacting with the negatively charged endothelial cell surface.[7]
-
Paracellular Diffusion : In vitro studies using monolayer cultures of bovine brain endothelial cells have shown that AVP and its fragments can cross the BBB to a measurable extent.[8] The transport rate was not affected by concentration changes, suggesting that in the studied concentration range, the peptides cross primarily via a non-saturable, passive paracellular route (through the tight junctions between endothelial cells).[8][9]
Signaling Pathways of this compound in the Brain
Once across the BBB, AVP exerts its neuromodulatory effects primarily through two G protein-coupled receptor subtypes present in the brain: V1a and V1b.[1][10] Activation of these receptors can trigger a cascade of intracellular events that modulate neuronal excitability and synaptic plasticity. For instance, AVP has been shown to increase the expression of crucial postsynaptic proteins, such as PSD95 and the glutamate receptor subunit GluA1, in limbic regions like the hippocampus.[2] This action suggests AVP can act as a synapse organizer, strengthening excitatory synapses and influencing learning and memory processes.[2]
Data Presentation: Quantitative Transport Parameters
The following tables summarize key quantitative data from published studies on this compound and its analogs' transport across the BBB.
Table 1: In Vivo Pharmacokinetic Parameters of AVP and Analogs
| Compound | Animal Model | Cerebrum-to-Plasma Ratio (ml/g) | BBB Permeation Clearance (ml/min/g cerebrum) | Transport Clearance (µl/min) | Citation |
|---|---|---|---|---|---|
| ³⁵S-labeled AVP(4-9) | Mouse | 0.103 | 1.47 x 10⁻⁴ | - | [7] |
| ¹²⁵I-labeled C-AVP(4-9) | Mouse | 0.330 | 3.10 x 10⁻⁴ | - | [7] |
| DGAVP | Rat | - | - | 1.0 ± 0.3 |[9] |
Table 2: In Situ Brain Perfusion Kinetics of AVP
| Brain Region | Animal Model | Kₘ (µM) | Vₘₐₓ (pmol/min/g) | Citation |
|---|---|---|---|---|
| Parietal Cortex | Guinea Pig | 2.1 - 2.7 | 4.9 - 5.6 | [6] |
| Caudate Nucleus | Guinea Pig | 2.1 - 2.7 | 4.9 - 5.6 | [6] |
| Hippocampus | Guinea Pig | 2.1 - 2.7 | 4.9 - 5.6 |[6] |
Table 3: In Vitro Permeability and Binding of AVP and Analogs
| Compound | In Vitro Model | Parameter | Value | Citation |
|---|---|---|---|---|
| AVP(1-9) | Bovine Endothelial Monolayer | Permeability (10⁻³ cm/min) | 2.4 ± 0.4 | [8] |
| AVP(1-8) | Bovine Endothelial Monolayer | Permeability (10⁻³ cm/min) | 2.0 ± 0.5 | [8] |
| AVP(1-7) | Bovine Endothelial Monolayer | Permeability (10⁻³ cm/min) | 4.6 ± 0.4 | [8] |
| ³⁵S-labeled AVP(4-9) | MBEC4 Cells | Kᴅ (High Affinity) | 3.8 nM | [7] |
| ³⁵S-labeled AVP(4-9) | MBEC4 Cells | Kᴅ (Low Affinity) | 45.7 µM | [7] |
| ¹²⁵I-labeled C-AVP(4-9) | MBEC4 Cells | Kᴅ | 16.4 µM |[7] |
Experimental Protocols
Protocol 1: In Vitro BBB Transport Assay using a Transwell System
This protocol describes a widely used in vitro method to assess the permeability of this compound across a monolayer of brain endothelial cells.[11]
Methodology:
-
Cell Culture and Seeding:
-
Culture primary or immortalized brain microvascular endothelial cells (e.g., mouse bEnd.3 or human hCMEC/D3) in appropriate media.
-
Seed the cells onto the microporous membrane of Transwell inserts (e.g., 0.4 µm pore size) placed in a multi-well plate. The insert represents the "blood" side (apical/luminal), and the well represents the "brain" side (basolateral/abluminal).[11]
-
-
Monolayer Integrity Verification:
-
Allow cells to grow to full confluence, forming a tight monolayer that mimics the BBB.
-
Measure the Trans-Endothelial Electrical Resistance (TEER) using a voltohmmeter. A high TEER value (e.g., >150-200 Ω·cm²) indicates a tight, well-formed barrier.[12]
-
-
Transport Experiment:
-
Wash the cell monolayer gently with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test solution containing a known concentration of this compound to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
To assess active transport, experiments can be run in parallel at 4°C, as active processes are temperature-dependent.[13]
-
-
Sample Collection and Analysis:
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh, pre-warmed buffer.
-
Analyze the concentration of this compound in the collected samples using a sensitive quantitative method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of AVP appearance in the basolateral chamber).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of AVP in the apical chamber.
-
-
-
Protocol 2: In Vivo Brain Uptake Assessment by Intravenous Administration
This protocol details a common in vivo method to determine the brain penetration of this compound after systemic administration in an animal model.[7][14]
Methodology:
-
Animal Model:
-
Use appropriate animal models such as ICR mice or Sprague-Dawley rats.[7] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Compound Administration:
-
Administer a solution of this compound (often radiolabeled, e.g., with ¹²⁵I or ³⁵S, for ease of detection) intravenously (i.v.) at a specific dose.
-
-
Blood and Brain Collection:
-
At a defined time point post-injection (e.g., 45 minutes), anesthetize the animal.[7]
-
Collect a terminal blood sample via cardiac puncture into an anticoagulant-containing tube.
-
Immediately following blood collection, perform transcardial perfusion with ice-cold saline to flush the vasculature and remove any residual AVP from the brain's blood vessels.
-
Decapitate the animal and carefully dissect the cerebrum.
-
-
Sample Processing:
-
Centrifuge the blood sample to separate the plasma.
-
Weigh the cerebrum and homogenize it in an appropriate buffer.
-
-
Quantification:
-
Measure the concentration of this compound in the plasma and the brain homogenate using a suitable analytical method (LC-MS/MS, ELISA, or gamma/scintillation counting for radiolabeled compounds).
-
-
Data Analysis:
-
Cerebrum-to-Plasma Concentration Ratio (Kₚ): Calculate this ratio to express the extent of brain penetration.[7]
-
Kₚ (ml/g) = (Amount of AVP per gram of brain) / (Concentration of AVP per ml of plasma)
-
-
BBB Permeation Clearance (Kᵢₙ): This parameter reflects the rate of transport. It can be calculated using the Gjedde-Patlak graphical analysis method or simpler models if a single time point is used.[7][14]
-
Kᵢₙ (ml/min/g) = Kₚ / T (where T is the exposure time, assuming linear uptake). This is a simplified estimation. More accurate methods involve multiple time points.
-
-
References
- 1. Arginine Vasopressin, Synaptic Plasticity, and Brain Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin acts as a synapse organizer in limbic regions by boosting PSD95 and GluA1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine vasopressin as a neurotransmitter in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro models of molecular and nano-particle transport across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Shuttles for Blood–Brain Barrier Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of arginine-vasopressin uptake at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro evidence of blood-brain barrier transport of a novel cationic arginine-vasopressin fragment 4-9 analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transport of vasopressin fragments across the blood-brain barrier: in vitro studies using monolayer cultures of bovine brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transport of desglycinamide-arginine vasopressin across the blood-brain barrier in rats as evaluated by the unit impulse response methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Argipressin Stability and Degradation in Aqueous Solution: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Argipressin in aqueous solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to assist in experimental design and interpretation.
Troubleshooting Guide
This guide addresses common issues encountered during the stability and analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid degradation of this compound in solution. | 1. Inappropriate pH: this compound exhibits maximum stability at a pH of approximately 3.35.[1] Deviation from this pH can accelerate degradation. 2. Elevated Temperature: Higher temperatures significantly increase the degradation rate.[1] 3. Oxidation: The presence of oxidizing agents or exposure to oxygen can lead to the formation of oxidation products. 4. Microbial Contamination: Growth of microorganisms can lead to enzymatic degradation of the peptide. | 1. pH Adjustment: Prepare solutions using a buffer system that maintains the pH around 3.35. Citrate or acetate buffers are common choices. 2. Temperature Control: Store stock solutions and experimental samples at recommended temperatures. Lyophilized this compound should be stored at -18°C for long-term stability.[2][3] Reconstituted solutions are stable for 2-7 days at 4°C.[2][3] Infusion solutions are generally stable for 18 hours at room temperature or 24 hours when refrigerated.[4] 3. Use of Antioxidants & Inert Atmosphere: Consider the addition of antioxidants like methionine or blanketing the solution with an inert gas like nitrogen or argon. 4. Aseptic Technique: Use sterile buffers and handle solutions under aseptic conditions to prevent microbial growth. Filtration through a 0.22 µm filter can also be employed. |
| Appearance of unknown peaks in HPLC chromatogram. | 1. Degradation Products: The new peaks could be degradation products of this compound, such as deamidation products, isomers, or cleavage products.[5] 2. Impurities in the starting material: The this compound reference standard may contain related peptide impurities. 3. Contamination: Contamination from glassware, solvents, or other samples can introduce extraneous peaks. 4. Ghost Peaks: These can arise from the mobile phase, injection system, or late-eluting compounds from a previous run. | 1. Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products and compare their retention times with the unknown peaks. This can help in their identification. 2. High-Purity Standard: Use a well-characterized, high-purity this compound reference standard. 3. Good Laboratory Practices: Ensure thorough cleaning of all glassware and use high-purity solvents. Run a blank injection (mobile phase only) to check for system contamination. 4. System Cleaning and Equilibration: Flush the HPLC system and column thoroughly between runs. Ensure the mobile phase is well-mixed and degassed. |
| Shift in this compound retention time during HPLC analysis. | 1. Change in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength. 2. Column Temperature Fluctuation: Changes in ambient temperature can affect retention times. 3. Column Degradation: Over time, the stationary phase of the HPLC column can degrade, leading to changes in retention. 4. Inconsistent Flow Rate: A malfunctioning pump can cause variations in the flow rate. | 1. Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the reservoirs covered to minimize evaporation. 2. Column Thermostat: Use a column oven to maintain a constant temperature. 3. Column Care: Use a guard column to protect the analytical column. Flush the column with an appropriate solvent after use and store it according to the manufacturer's instructions. 4. Pump Maintenance: Regularly perform pump maintenance as recommended by the instrument manufacturer. |
| Poor peak shape (tailing or fronting) for this compound in HPLC. | 1. Secondary Interactions: this compound may interact with active sites on the silica-based column packing material, leading to peak tailing. 2. Column Overload: Injecting too much sample can cause peak fronting. 3. Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak distortion. | 1. Mobile Phase Optimization: Add a competing base, such as triethylamine (TEA), to the mobile phase to block active silanol groups. Adjusting the pH of the mobile phase can also help. 2. Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column. 3. Sample Solvent Matching: Whenever possible, dissolve the sample in the initial mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: The main degradation pathways for this compound include:
-
Deamidation: The asparagine (Asn) and glutamine (Gln) residues can undergo deamidation to form aspartic acid/isoaspartic acid and glutamic acid, respectively.[5]
-
Oxidation: The tyrosine (Tyr) and cysteine (Cys) residues are susceptible to oxidation.
-
Peptide Bond Hydrolysis: Cleavage of the peptide backbone can occur, particularly at acidic or basic pH.
-
Disulfide Bond Scrambling/Cleavage: The disulfide bridge between the two cysteine residues can be broken or rearranged.
Q2: What is the optimal pH for this compound stability in an aqueous solution?
A2: this compound demonstrates its highest stability in acidic conditions, with a maximum stability reported at pH 3.35.[1]
Q3: How does temperature affect the stability of this compound?
A3: The degradation of this compound is temperature-dependent and follows Arrhenius kinetics.[1] As temperature increases, the rate of degradation increases significantly. For long-term storage, lyophilized this compound should be kept at -18°C.[2][3]
Q4: What are the recommended storage conditions for this compound solutions?
A4:
-
Lyophilized Powder: For long-term storage, keep desiccated at -18°C. It can be stable for up to 3 weeks at room temperature.[2][3]
-
Reconstituted Stock Solutions: Store at 4°C for 2-7 days.[2][3] For longer-term storage of solutions, it is recommended to add a carrier protein (e.g., 0.1% HSA or BSA) and store at -18°C or below, avoiding freeze-thaw cycles.[3]
-
Diluted Infusion Solutions: These are typically stable for 18 hours at room temperature or 24 hours at 2-8°C.[4] A study has shown that a 0.4 units/mL solution in 0.9% sodium chloride is stable for up to 90 days when refrigerated or at room temperature.[3][6]
Q5: Which analytical techniques are most suitable for monitoring this compound stability?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method for quantifying this compound and its degradation products.[7][8] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and characterization of degradation products.[5]
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions.
Table 1: pH-Dependent Stability of this compound
| pH | Temperature (°C) | Half-life (t₁/₂) | Shelf-life (t₉₀) |
| 3.35 | 25 | - | 1.38 years[1] |
| 4.5 | 25 | - | - |
| 7.4 | 25 | - | - |
Data on half-life and shelf-life at pH 4.5 and 7.4 were not available in the searched literature but degradation is expected to be faster than at pH 3.35.
Table 2: Temperature-Dependent Stability of this compound in 0.9% Sodium Chloride
| Concentration | Storage Temperature | Stability Duration | Reference |
| 0.4 units/mL | Room Temperature (23-25°C) | 90 days[3][6] | [3][6] |
| 0.4 units/mL | Refrigerated (3-5°C) | 90 days[3][6] | [3][6] |
| 1.0 unit/mL | Room Temperature (23-25°C) | >14 days, <30 days[6] | [6] |
| 1.0 unit/mL | Refrigerated (3-5°C) | 90 days[3][6] | [3][6] |
| 0.1 units/mL | Room Temperature | 18 hours[6] | [6] |
| 0.1 units/mL | Refrigerated | 24 hours[6] | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a typical isocratic RP-HPLC method for the analysis of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components (if required for sample preparation)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and 0.1% aqueous trifluoroacetic acid in a 30:70 ratio.[7][8]
-
Column Temperature: 35°C
-
Injection Volume: 100 µL[7]
4. Preparation of Solutions:
-
Standard Stock Solution (2.5 mg/mL): Accurately weigh and dissolve this compound reference standard in water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1.6 - 50 µg/mL).
-
Sample Preparation: Dilute the this compound samples to be analyzed with the mobile phase to a concentration within the calibration range.
5. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
The tailing factor for the this compound peak should be between 0.9 and 1.2.
6. Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solutions.
-
Quantify the amount of this compound in the samples using the calibration curve.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in water at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 72 hours.[7]
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples with the mobile phase to an appropriate concentration.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1.
-
Analyze an unstressed control sample for comparison.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Ensure that the main peak is spectrally pure using a photodiode array (PDA) detector.
Visualizations
This compound Signaling Pathways
Caption: this compound signaling through V1 and V2 receptors.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing this compound stability.
Logical Relationships in Troubleshooting HPLC Issues
Caption: Troubleshooting logic for common HPLC problems.
References
- 1. hplc.eu [hplc.eu]
- 2. Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sartorius.com [sartorius.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Development and validation of an HPLC–MS/MS method for the determination of arginine-vasopressin receptor blocker conivaptan in human plasma and rat liver microsomes: application to a metabolic stability study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Proper storage and handling of Argipressin ampoules
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting of Argipressin ampoules for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for unopened this compound ampoules?
A1: Unopened this compound ampoules must be stored under specific temperature and light conditions to ensure stability and efficacy. The primary recommendation is refrigeration. Do not freeze the ampoules.[1][2][3][4]
Data Presentation: Recommended Storage Conditions for Unopened Ampoules
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 2°C to 8°C (Refrigerated)[1][2][3][5][6][7] | To maintain the chemical integrity and prevent degradation of the peptide hormone. |
| Alternative (Short-term): Some formulations may permit storage below 25°C or for up to 12 months at controlled room temperature (20°C to 25°C).[4][8][9][10][11] Always consult the manufacturer's specific guidelines. | Provides flexibility for temporary storage, but refrigeration is the standard for long-term stability. | |
| Light Exposure | Keep in the outer carton to protect from light.[1][3][5][7] | This compound can be sensitive to light, which may cause degradation.[12] |
| Freezing | Do Not Freeze [1][2][3][4][7][10] | Freezing can damage the ampoule and denature the peptide, compromising its structure and function. |
Q2: How should I handle an this compound ampoule before use?
A2: Proper handling is critical to prevent contamination and ensure accurate dosing. Before use, visually inspect the ampoule. The solution should be clear, colorless, and free of any visible particles.[2][6] this compound ampoules are intended for single use only; any unused portion of the solution must be discarded immediately after opening.[1][2][5][7]
Q3: What is the stability of this compound after dilution?
A3: Once diluted, this compound's stability is limited. It is strongly recommended to use diluted solutions immediately.[2] However, if immediate use is not possible, stability depends on the storage temperature.
Data Presentation: Stability of Diluted this compound Solutions
| Storage Condition | Stability Duration | Source(s) |
|---|---|---|
| Room Temperature | 18 hours | [10][11] |
| Refrigerated (2°C - 8°C) | 24 hours | [10][11] |
| General Guideline | Use Immediately/Change every 24 hours |[2][8][9][13] |
Q4: Which diluents are compatible with this compound for creating experimental solutions?
A4: this compound is compatible with common isotonic solutions. The recommended diluents are Glucose 5% and Sodium Chloride 0.9%.[5][8][9][10][14][15] In the absence of specific compatibility studies with other reagents, it is advised not to mix this compound with other medicinal products or experimental compounds in the same solution.[1][2]
Experimental Protocols
Protocol for Dilution of this compound Ampoule for Experimental Use
This protocol describes a standard method for diluting a 20 units/mL this compound ampoule to a working concentration for in-vitro or in-vivo experiments.
Materials:
-
This compound ampoule (20 units/mL)
-
Sterile Glucose 5% or Sodium Chloride 0.9% solution
-
Sterile syringes and needles
-
Sterile volumetric flask or conical tube (e.g., 50 mL)
-
Appropriate Personal Protective Equipment (PPE)
Methodology:
-
Preparation: Work within a laminar flow hood or a designated clean area to maintain sterility.
-
Inspection: Visually inspect the this compound ampoule. Ensure the solution is clear, colorless, and free from particulates.[2]
-
Diluent Preparation: Measure the required volume of the chosen sterile diluent (e.g., 49 mL of Glucose 5%) and transfer it to a sterile 50 mL volumetric flask.
-
Ampoule Opening: Carefully open the glass ampoule following the manufacturer's instructions (e.g., at the one-point-cut).
-
Withdrawal: Using a sterile syringe, carefully withdraw 1 mL of the this compound solution (containing 20 units).[13]
-
Dilution: Add the 1 mL of this compound concentrate to the 49 mL of diluent in the volumetric flask. This results in a total volume of 50 mL.
-
Mixing: Gently invert the flask several times to ensure the solution is thoroughly mixed. Avoid vigorous shaking to prevent peptide denaturation.
-
Final Concentration: The resulting solution will have a final concentration of 0.4 units/mL (20 units / 50 mL).
-
Labeling and Use: Clearly label the container with the contents, concentration, and date/time of preparation. Use the diluted solution immediately for your experiment.[2]
-
Disposal: Dispose of the used ampoule, any remaining solution, and other waste materials in accordance with local laboratory safety requirements.[1][4]
Caption: Experimental workflow for this compound dilution.
Troubleshooting Guides
Q1: What should I do if the this compound solution appears cloudy, discolored, or contains particles?
A1: Do not use the ampoule. The solution should be clear and colorless.[2][6] The presence of particles, cloudiness, or discoloration indicates potential contamination, precipitation, or degradation of the product. Using a compromised solution could lead to inaccurate experimental results. Discard the ampoule according to institutional guidelines and use a new one.
Q2: The solution "oiled out" or formed crystals upon dilution or cooling. What went wrong?
A2: This is an uncommon issue with standard diluents but can occur due to several factors. "Oiling out" or crystallization happens when the compound comes out of solution above its melting point or too rapidly.[16]
Possible Causes & Solutions:
-
Incorrect Solvent/Concentration: Ensure you are using a recommended diluent (Glucose 5% or NaCl 0.9%).[14] If you are using a different buffer system for your experiment, solubility issues may arise.
-
Temperature Shock: Rapidly cooling a recently prepared solution can sometimes induce precipitation. Allow the solution to cool gradually.
-
High Concentration of Impurities: While pharmaceutical-grade this compound is highly pure, issues with source material could theoretically cause this.
-
Solution: Gently warm the solution and add a small amount of additional sterile diluent to see if the precipitate redissolves.[16] If it does not, the solution should be discarded as its concentration is no longer reliable.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. medicines.org.uk [medicines.org.uk]
- 3. medicines.org.uk [medicines.org.uk]
- 4. americanregent.com [americanregent.com]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. amomed.com [amomed.com]
- 7. medicines.org.uk [medicines.org.uk]
- 8. anmfonline.org [anmfonline.org]
- 9. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 10. safercare.vic.gov.au [safercare.vic.gov.au]
- 11. Vasopressin (this compound) | Safer Care Victoria [safercare.vic.gov.au]
- 12. Look behind the eyes – vasopressin rules the day - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vasopressin (this compound) for septic shock (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]
- 14. emed.ie [emed.ie]
- 15. kids.bwc.nhs.uk [kids.bwc.nhs.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Argipressin for Cell-Based Assays
This guide provides in-depth technical support for researchers using Argipressin (Arginine Vasopressin, AVP) in cell-based assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cells?
This compound, also known as antidiuretic hormone (ADH), is a peptide hormone that plays crucial roles in regulating body fluid homeostasis, blood pressure, and social behavior.[1] Its effects are mediated by binding to a family of G protein-coupled receptors (GPCRs) known as vasopressin receptors.[2][3] There are three main subtypes: V1a, V1b (also called V3), and V2.[2][3][4]
-
V1a and V1b Receptors: These receptors couple to Gq/11 proteins.[5] Upon activation, they stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and activation of protein kinase C (PKC).[5][6]
-
V2 Receptors: These receptors couple to Gs proteins.[5] Activation of V2 receptors stimulates adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[7][8]
Q2: Which cell line should I use for my this compound assay?
The choice of cell line is critical and depends on the specific vasopressin receptor you are studying.
-
Endogenous Expression: Some cell lines naturally express vasopressin receptors. For example, small cell lung cancer (SCLC) cell lines often express V1a receptors.[9] Vascular smooth muscle cells are also a common model for V1a receptor studies.[10]
-
Recombinant Expression: For more controlled experiments, it is common to use cell lines like HEK293 or CHO cells that have been engineered to stably or transiently express a specific human vasopressin receptor subtype (e.g., V1a, V1b, or V2).[11] This approach allows for the study of a single receptor's function in isolation.[12]
Q3: What is a typical concentration range for this compound in a cell-based assay?
The optimal concentration range depends heavily on the receptor subtype, the cell line's receptor expression level, and the specific assay being performed. A full dose-response curve is essential to determine the optimal concentration for your specific experimental conditions. Generally, concentrations ranging from 1 picomolar (pM) to 1 micromolar (µM) are tested.
Q4: How do I choose the right assay for my research question?
The choice of assay should align with the signaling pathway of the receptor you are investigating.[13]
-
For V1a/V1b Receptors (Gq-coupled): A calcium mobilization assay is the most direct and common method.[10][14] This assay measures the increase in intracellular calcium following receptor activation.
-
For V2 Receptors (Gs-coupled): A cAMP accumulation assay is the standard method.[14][15] This assay quantifies the increase in intracellular cAMP produced after receptor stimulation.
-
Other Assays: Other methods like β-arrestin recruitment assays (e.g., Tango, BRET) can be used for all receptor subtypes to study receptor desensitization and alternative signaling pathways.[13][16][17]
Data Presentation: this compound Potency
The potency of this compound is typically expressed as the half-maximal effective concentration (EC50) or the inhibition constant (Ki/Kd). These values can vary between studies depending on the cell line, receptor species, and assay conditions.
Table 1: Reported Potency Values for this compound (AVP)
| Receptor Subtype | Ligand | Potency (Value) | Assay Type / Cell Line |
| V1a | This compound | Kd: 1.31 nM | A7r5 rat aortic smooth muscle cells[18][19] |
| V1a | This compound | EC50: 2.8 nM | ERK Activation in CHO-V1a cells[9] |
| V2 | This compound | EC50: 1.16 x 10⁻¹¹ M (11.6 pM) | cAMP Flux in Nomad AVPR2 Cell Line[20] |
| V1a (human) | SRX246 (Antagonist) | Ki: 0.3 nM | --- |
| V2 (human) | Lixivaptan (Antagonist) | IC50: 1.2 nM | --- |
| V2 | Tolvaptan (Antagonist) | IC50: 1.28 µM | AVP-induced platelet aggregation[18][19] |
Note: EC50, Kd, Ki, and IC50 are measures of potency. Lower values indicate higher potency. These values are examples and may differ based on experimental setup.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: No or Very Weak Signal/Response
Q: I've added this compound to my cells, but I'm not seeing any response (or the response is much weaker than expected). What could be wrong?
A: This is a common issue with several potential causes. Follow this troubleshooting workflow:
Troubleshooting workflow for no or weak signal.
Detailed Checks:
-
Reagent Integrity: Ensure your this compound stock is not degraded. Prepare fresh dilutions from a new or validated stock vial.
-
Cell Health & Receptor Expression: Confirm that you are using the correct cell line and that it has adequate expression of the target vasopressin receptor. Cell passage number can also affect receptor expression; use cells within a consistent, low passage range.
-
Assay Conditions:
-
Cell Density: Plating too few cells will result in a weak signal, while too many can lead to artifacts. Optimize cell seeding density in preliminary experiments.[15][21]
-
Incubation Time: The kinetics of the response can vary. For calcium flux, the signal is rapid (seconds to minutes). For cAMP accumulation, a 30-60 minute incubation is more typical.[15]
-
Buffer Composition: Ensure the assay buffer is compatible with your cells and assay reagents. For example, calcium assays require buffers with specific calcium concentrations.
-
-
Concentration Range: You may be using a concentration that is too low (sub-threshold) or too high (causing receptor desensitization or cell toxicity).[22] A full dose-response experiment is crucial.
Issue 2: High Background Signal
Q: My negative control wells (no this compound) are showing a high signal, reducing my assay window. How can I fix this?
A: High background can obscure your signal-to-noise ratio. Here are the primary causes and solutions:
References
- 1. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Basic and Clinical Pharmacology of Nonpeptide Vasopressin Receptor Antagonists | Annual Reviews [annualreviews.org]
- 3. The basic and clinical pharmacology of nonpeptide vasopressin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular pharmacology and modeling of vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine vasopressin: Direct and indirect action on metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Targeting V1A-vasopressin receptors with [Arg6, D-Trp7,9, NmePhe8]-substance P (6-11) identifies a strategy to develop novel anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. plu.mx [plu.mx]
- 11. Development and characterization of a mouse cell line expressing the human V2 vasopressin receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. biocompare.com [biocompare.com]
- 15. revvity.com [revvity.com]
- 16. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell-Based Assays and Animal Models for GPCR Drug Screening | Springer Nature Experiments [experiments.springernature.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. innoprot.com [innoprot.com]
- 21. selectscience.net [selectscience.net]
- 22. Science Review: Vasopressin and the cardiovascular system part 1 – receptor physiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Argipressin in Animal Studies
This technical support guide provides researchers, scientists, and drug development professionals with information on the common side effects of Argipressin observed in animal studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Cardiovascular Side Effects
Q1: What are the most common cardiovascular side effects of this compound observed in animal studies?
A1: The most frequently reported cardiovascular side effects include decreased cardiac output, cardiac arrhythmias, and cardiac arrest[1]. Myocardial, mesenteric, or peripheral ischemia is also a significant concern[1]. In some studies, this compound administration has led to an increase in total peripheral resistance and a reduction in heart rate[2].
Q2: Can this compound cause paradoxical hypotension?
A2: While this compound is a potent vasopressor, in some experimental settings, it has failed to control arterial pressure, leading to higher mortality. For instance, in a porcine model of post-resuscitation syndrome, this compound administered alone did not effectively manage shock[3]. The cardiovascular response can also be influenced by the anesthetic state of the animal. In conscious rats, intracerebroventricular (ICV) injections of this compound increased blood pressure, whereas in anesthetized rats, the same administration route led to a decrease in mean arterial pressure[4].
Q3: How does the route of administration affect cardiovascular side effects?
A3: The route of administration can significantly influence the cardiovascular effects of this compound. A study in conscious dogs demonstrated that intravertebral administration resulted in a less pronounced increase in mean arterial pressure and a more significant decrease in heart rate compared to intravenous infusion of the same dose[5]. This suggests that this compound can act on the central nervous system to modulate cardiovascular control, potentially by affecting the baroreceptor reflex[5].
Renal Side Effects
Q1: What are the primary renal side effects associated with this compound administration in animal models?
A1: The most common renal side effect is hyponatremia due to water retention, which is a direct consequence of this compound's antidiuretic action on the V2 receptors in the kidneys[1]. A decrease in urine output and creatinine clearance has also been observed[1].
Q2: Can this compound have detrimental long-term effects on the kidneys?
A2: Studies in animal models of chronic kidney disease (CKD) suggest that prolonged elevation of vasopressin levels may be harmful. In these models, suppressing vasopressin activity has been shown to reduce proteinuria, renal hypertrophy, glomerulosclerosis, and tubulointerstitial fibrosis[6][7].
Q3: Are there any scenarios where this compound might be beneficial for renal function?
A3: In a porcine model of post-resuscitation syndrome, the combination of this compound and noradrenaline was found to improve renal perfusion and diuresis compared to noradrenaline alone[3]. This suggests that in specific contexts, this compound may have a protective effect on renal blood flow.
Gastrointestinal Side Effects
Q1: What gastrointestinal side effects have been reported in animal studies with this compound?
A1: Gastrointestinal side effects can include gastrointestinal infarction, abdominal cramps, and urgent defecation[1][8]. In a study on monkeys, higher doses of this compound initiated giant migrating contractions that led to defecation[8]. Additionally, in a porcine model, a combination of this compound and noradrenaline was associated with more severe lactic acidosis, which may indicate mesenteric or peripheral ischemia[3].
Neurological Side Effects
Q1: Does this compound have any effects on the central nervous system in animal models?
A1: Yes, this compound can modulate central nervous system functions. It has been shown to influence cardiovascular control through actions on the central nervous system, possibly by affecting the baroreceptor reflex[5]. Furthermore, in a rat model of autism, this compound demonstrated the ability to improve social interaction disorders and stereotypical behaviors[9][10]. In mice with neuropathic pain, intranasal administration of this compound produced analgesic effects by inhibiting neural activity in the anterior cingulate cortex[11].
Troubleshooting Guides
Troubleshooting Unexpected Cardiovascular Responses
| Issue | Possible Cause | Troubleshooting Steps |
| Paradoxical Hypotension | Animal model-specific response (e.g., post-resuscitation shock)[3]. Anesthetic interference[4]. | 1. Review literature for this compound effects in your specific animal model and experimental conditions. 2. Consider the influence of the anesthetic agent on cardiovascular responses. 3. If applicable, consider co-administration with another vasopressor like noradrenaline, which has shown synergistic effects in some models[3]. |
| Severe Bradycardia | Baroreceptor reflex activation due to potent vasoconstriction. Central nervous system effects[5]. | 1. Continuously monitor heart rate and blood pressure. 2. Consider dose reduction to mitigate the pressor effect and subsequent reflex bradycardia. 3. Evaluate the route of administration, as central effects can be more pronounced with certain delivery methods[5]. |
| Signs of Ischemia (e.g., ECG changes, organ dysfunction) | Excessive vasoconstriction leading to reduced blood flow to vital organs. | 1. Immediately reduce or discontinue the this compound infusion. 2. Assess for organ-specific markers of ischemia. 3. Ensure adequate fluid resuscitation to optimize cardiac output. |
Managing Renal Side Effects
| Issue | Possible Cause | Troubleshooting Steps |
| Hyponatremia and Water Retention | Antidiuretic effect via V2 receptors[1]. | 1. Monitor serum electrolytes, particularly sodium, and fluid balance closely. 2. Adjust fluid administration to prevent fluid overload. 3. Consider using the lowest effective dose of this compound to minimize antidiuretic effects. |
| Decreased Urine Output | Can be a sign of renal ischemia or a direct antidiuretic effect. | 1. Differentiate between antidiuresis and renal injury by monitoring creatinine and other renal function markers. 2. Ensure adequate systemic blood pressure and cardiac output to maintain renal perfusion. |
Data Presentation: Quantitative Effects of this compound in Animal Studies
Table 1: Cardiovascular Effects of this compound in Conscious Dogs
| Parameter | Dehydration (Plasma Vasopressin: 7.3 ± 1.5 pg/ml) | Acute Infusion (2.6 ng/kg/min; Plasma Vasopressin: 96.6 ± 8.1 pg/ml) |
| Resting Cardiac Output | 13% decrease | 29% decrease |
| Heart Rate | No significant change | 26% reduction |
| Total Peripheral Resistance | 12% increase | 54% increase |
| Maximum Pumping Ability of the Heart | 16% reduction | 31% reduction |
| (Data from a study in nine conscious, chronically instrumented dogs[2]) |
Table 2: Dose-Dependent Cardiovascular Effects of this compound in Anesthetized Dogs
| Dose (U/kg/min) | Mean Arterial Pressure (MAP) | Systemic Vascular Resistance Index (SVRI) | Heart Rate (HR) | Cardiac Index (CI) |
| 0.01 | No significant effect | No significant effect | No significant effect | No significant effect |
| 0.1 | Progressive increase | Progressive increase | Significant decrease | Significant decrease |
| 1.0 | Progressive increase | Progressive increase | Significant decrease | Significant decrease |
| (Data from a study in sixteen healthy anesthetized mongrel dogs[12]) |
Experimental Protocols
Key Experiment 1: Cardiovascular Effects in Conscious Dogs
-
Animal Model: Nine conscious, chronically instrumented dogs.
-
Methodology: The study involved three conditions: normal (plasma vasopressin, 4.1 +/- 0.4 pg/ml), 24 hours of dehydration (plasma vasopressin, 7.3 +/- 1.5 pg/ml), and a 30-minute this compound infusion at 2.6 ng/kg/min (plasma vasopressin, 96.6 +/- 8.1 pg/ml). Cardiovascular parameters were measured under each condition.
-
Citation: [2]
Key Experiment 2: Colonic Motor Activity in Monkeys
-
Animal Model: Six monkeys with implanted strain-gauge transducers on the colon and a blood flow probe on the inferior mesenteric artery.
-
Methodology: After a 1-hour control recording, this compound was infused intravenously for 90 minutes at doses of 0.13, 1.3, or 13.0 ng/kg/min. Colonic contractions were monitored.
-
Citation: [8]
Key Experiment 3: Dose-Response Effects on Renal Hemodynamics in Rats
-
Animal Model: Conscious and pentobarbitone-anesthetized rats.
-
Methodology: this compound was infused at various doses (from 0.8 to 1000 pmol/h/(100 g body weight)). Renal hemodynamics, including p-aminohippurate (PAH) and inulin clearance, were measured to assess renal plasma flow and glomerular filtration rate, respectively.
-
Citation: [13]
Visualizations
Signaling Pathways of this compound
Caption: this compound signaling pathways via V1 and V2 receptors.
Experimental Workflow for Assessing Cardiovascular Side Effects
Caption: Workflow for cardiovascular assessment in animal studies.
References
- 1. safercare.vic.gov.au [safercare.vic.gov.au]
- 2. ahajournals.org [ahajournals.org]
- 3. Impact of arginine-vasopressin on regional perfusions in a porcine model of post-resuscitation syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of centrally administered vasopressin in conscious and anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of vasopressin infused into the vertebral circulation of conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential deleterious effects of vasopressin in chronic kidney disease and particularly autosomal dominant polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasopressin in chronic kidney disease, an elephant in the room? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginine vasopressin inhibits phasic contractions and stimulates giant contractions in monkey colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of arginine vasopressin on the transcriptome of prefrontal cortex in autistic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of arginine vasopressin on the transcriptome of prefrontal cortex in autistic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arginine vasopressin induces analgesic effects and inhibits pyramidal cells in the anterior cingulate cortex in spared nerve injured mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vasopressin intravenous infusion causes dose dependent adverse cardiovascular effects in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-response effects of pressor doses of arginine vasopressin on renal haemodynamics in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Drug incompatibility of Argipressin with other research compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the incompatibilities of Argipressin (also known as Vasopressin) with other research compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common signs of this compound incompatibility in my experimental setup?
A1: During your experiments, you may observe the following signs of physical or chemical incompatibility:
-
Visual Particulates: Formation of solid particles, cloudiness (haze), or precipitation upon mixing this compound with another compound.
-
Color Change: A noticeable change in the color of the solution.
-
Gas Formation: Evolution of gas or bubbling in the solution.
-
pH Shift: A significant change in the pH of the solution outside the optimal stability range for this compound (pH 3.0 - 4.0).[1]
-
Loss of Efficacy: A reduction in the expected biological or physiological effect of this compound, which may indicate chemical degradation.
Troubleshooting Steps:
-
Immediately cease administration of the suspect solution.
-
Visually inspect the solution, infusion lines, and container for any signs of precipitation or color change.
-
If possible, measure the pH of the solution.
-
Consult the compatibility data provided in this guide (see tables below).
-
If incompatibility is suspected, prepare fresh solutions in a compatible diluent and consider administering this compound through a separate, dedicated line.
Q2: I observed precipitation after mixing this compound with an alkaline solution. What is the cause and how can I prevent it?
A2: this compound is a peptide hormone that is most stable in an acidic environment.[2] Alkaline solutions can cause a significant pH shift, leading to the precipitation of this compound. A common example is the incompatibility with sodium bicarbonate, which is an alkaline solution.
Preventative Measures:
-
Avoid Alkaline Solutions: Do not mix this compound with alkaline compounds or solutions with a high pH.
-
Use a Dedicated Line: When co-administration is necessary, use a separate intravenous line for this compound to prevent direct mixing.[3]
-
pH Monitoring: If you must adjust the pH of your formulation, do so cautiously and monitor it to ensure it remains within the stable range for this compound.
Q3: Can I pre-mix this compound with other compounds for my experiments to save time?
A3: It is generally not recommended to pre-mix this compound with other research compounds unless their compatibility has been explicitly established through rigorous testing.[3] The stability of this compound can be compromised by various factors including the chemical nature of the other compound, the final pH of the mixture, the diluent used, the storage temperature, and the duration of storage.[4]
Best Practices:
-
Consult Compatibility Data: Always refer to established compatibility charts and literature before mixing.
-
Fresh Preparations: Prepare solutions fresh whenever possible.
-
Simulated Y-Site Administration: If co-administration is necessary, simulate Y-site administration in a small-scale test before proceeding with your main experiment (see Experimental Protocols section).
Q4: My experiment requires the use of catecholamines with this compound. Are there any known interactions?
A4: Yes, there is a known pharmacodynamic interaction. The use of catecholamines (e.g., norepinephrine, epinephrine, dopamine) with this compound is expected to have an additive effect on mean arterial blood pressure and other hemodynamic parameters.[5] While this is not a physical or chemical incompatibility, it is a crucial consideration for in vivo experiments. It is important to note that catecholamines themselves can be incompatible with alkaline solutions like sodium bicarbonate.[6]
Experimental Consideration:
-
Dose Adjustment: Be prepared to adjust the dosage of both this compound and the catecholamine to achieve the desired physiological response without adverse effects.
-
Hemodynamic Monitoring: Closely monitor hemodynamic parameters throughout the experiment.
Data Presentation: this compound Compatibility Tables
Table 1: Physical and Chemical Incompatibility of this compound with Select Research Compounds
| Compound | Diluent | Concentration of this compound | Concentration of Compound | Observation | Incompatibility Type |
| Sodium Bicarbonate | 0.9% NaCl | 0.4 units/mL | 1 mEq/mL | Precipitation, pH increase | Chemical & Physical |
| Mannitol | D5W | Not Specified | Not Specified | Precipitation | Physical |
| Heparin Sodium | 0.9% NaCl | 0.4 units/mL | 100 units/mL | No visual change | Compatible |
| Norepinephrine | D5W | 0.4 units/mL | 16 mcg/mL | No visual change | Compatible |
| Dopamine | D5W | 0.4 units/mL | 1600 mcg/mL | No visual change | Compatible |
| Propofol | D5W | Not Specified | 10 mg/mL | Untested | Data Not Available |
This table is a summary of available data and is not exhaustive. Researchers should always perform their own compatibility assessments.
Table 2: Stability of this compound in Different Diluents and Storage Conditions [4]
| Diluent | Concentration | Storage Temperature | Duration | Stability |
| 0.9% Sodium Chloride | 0.4 units/mL | Room Temperature (23-25°C) | 90 days | Stable (<10% degradation) |
| 0.9% Sodium Chloride | 0.4 units/mL | Refrigerated (3-5°C) | 90 days | Stable (<10% degradation) |
| 0.9% Sodium Chloride | 1.0 unit/mL | Room Temperature (23-25°C) | 30 days | Unstable (>10% degradation) |
| 0.9% Sodium Chloride | 1.0 unit/mL | Refrigerated (3-5°C) | 90 days | Stable (<10% degradation) |
| Dextrose 5% in Water (D5W) | 0.4 units/mL | Room Temperature (23-25°C) | 18 hours | Stable |
| Dextrose 5% in Water (D5W) | 0.4 units/mL | Refrigerated (2-8°C) | 24 hours | Stable |
Experimental Protocols
1. Protocol for Visual and pH Assessment of Physical Compatibility
This protocol is designed for a preliminary assessment of physical compatibility at a simulated Y-site.
Methodology:
-
Preparation of Solutions: Prepare this compound and the test compound to their final desired concentrations in the appropriate diluents.
-
Initial Observation: Visually inspect each solution individually against a black and white background for any particulate matter, haze, or color change.
-
pH Measurement: Measure and record the initial pH of both the this compound solution and the test compound solution using a calibrated pH meter.
-
Simulated Y-Site Mixing: In a clear glass test tube or beaker, mix equal volumes (e.g., 5 mL) of the this compound solution and the test compound solution.
-
Immediate Observation: Immediately upon mixing, visually inspect the mixture for any signs of precipitation, haze, color change, or gas formation.
-
Timed Observations: Continue to observe the mixture at set time points (e.g., 15, 30, 60, and 120 minutes).
-
Final pH Measurement: After the final observation period, measure and record the pH of the mixture.
-
Interpretation of Results:
-
Compatible: No visible particulate matter, haze, color change, or gas formation, and a pH change of less than 1.0 unit.
-
Incompatible: Any visible change or a significant pH shift.
-
2. Protocol for Quantitative Analysis of Chemical Stability by HPLC
This protocol provides a general framework for assessing the chemical stability of this compound when mixed with another compound.
Methodology:
-
Method Development and Validation: Develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. This method must be able to separate the intact this compound peak from any potential degradants and the other compound in the mixture.[7][8]
-
Sample Preparation:
-
Prepare a control sample of this compound in a compatible diluent.
-
Prepare the test sample by mixing this compound with the research compound in the desired ratio and diluent.
-
-
Stress Conditions (Forced Degradation): To ensure the method is stability-indicating, subject this compound to forced degradation under various stress conditions (e.g., acidic, alkaline, oxidative, thermal, and photolytic stress).[7]
-
Time-Zero Analysis: Immediately after preparation, analyze the control and test samples using the validated HPLC method to determine the initial concentration of this compound.
-
Incubation: Store the control and test samples under the desired experimental conditions (e.g., specific temperature and light exposure).
-
Time-Point Analysis: At predefined time intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots from the control and test samples and analyze them by HPLC.
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point.
-
A loss of more than 10% of the initial this compound concentration is typically considered a significant chemical incompatibility.
-
Mandatory Visualizations
References
- 1. extended-stability-of-vasopressin-injection-in-polyvinyl-chloride-bags-and-polypropylene-syringes-and-its-impact-on-critically-ill-patient-care-and-medication-waste - Ask this paper | Bohrium [bohrium.com]
- 2. Effect of buffer pH, buffer concentration and skin with or without enzyme inhibitors on the stability of [Arg(8)]-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. safercare.vic.gov.au [safercare.vic.gov.au]
- 4. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. The effect of sodium bicarbonate administration on the vasopressor effect of high-dose epinephrine during cardiopulmonary resuscitation in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Argipressin Infusion for Hemodynamic Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on titrating Argipressin (vasopressin) infusion rates to achieve stable hemodynamics in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action for hemodynamic support?
This compound, also known as arginine vasopressin (AVP), is a synthetic peptide identical to the endogenous antidiuretic hormone.[1][2] It plays a crucial role in regulating cardiovascular homeostasis.[3] Its primary mechanisms for hemodynamic support are:
-
Vasoconstriction: this compound binds to V1 receptors on vascular smooth muscle, causing vasoconstriction and an increase in systemic vascular resistance and mean arterial pressure (MAP).[4]
-
Antidiuresis: It also acts on V2 receptors in the renal collecting ducts to increase water reabsorption, which helps in maintaining fluid balance.[5]
In conditions like vasodilatory shock (e.g., septic shock), there can be a relative deficiency of endogenous vasopressin.[1] Exogenous administration of this compound corrects this deficiency and can help restore vascular tone, often reducing the required doses of other catecholamine vasopressors like norepinephrine.[3]
Q2: When is it appropriate to initiate an this compound infusion in a research setting?
This compound is typically used as a second-line agent in refractory vasodilatory shock when there is a persistent low systemic vascular resistance despite adequate fluid resuscitation and the use of a first-line vasopressor like norepinephrine.[6] It is often considered when norepinephrine requirements are escalating, for instance, reaching doses of 0.5 micrograms/kg/minute.[1] Some recent guidelines suggest adding this compound early rather than continually increasing the norepinephrine dose.[7]
Q3: What are the recommended starting infusion rates and titration protocols?
The optimal dosage has not been definitively established and can vary by experimental model and indication.[8] However, common clinical guidelines provide a starting point. For vasodilatory shock in adults, a usual starting dose is 0.03 units/minute (1.8 units/hour).[1][3] The infusion is then titrated to a target hemodynamic parameter, typically a specific Mean Arterial Pressure (MAP).
-
Starting Dose: 0.6 units/hr to 1.8 units/hr (0.01 to 0.03 units/minute).[1][6]
-
Titration Range: The dose can be titrated, for example, in increments of 0.6 units/hr, to achieve the desired blood pressure. The usual dose range is between 0.6 and 2.4 units/hour.[1]
-
Maximum Dose: Doses above 2.4 units/hour are associated with a higher risk of adverse effects like ischemia and should be used with caution.[1]
For pediatric or neonatal models, doses are typically weight-based (e.g., 0.01 to 0.05 units/kg/hour for hypotension).[9]
Q4: What specific parameters must be monitored during this compound titration?
Continuous and rigorous monitoring is critical to ensure efficacy and safety.[9] Key parameters include:
-
Hemodynamics: Continuous invasive blood pressure monitoring is preferred to get reliable MAP readings.[1] Continuous ECG and heart rate monitoring are also essential.[9]
-
Fluid and Electrolytes: Monitor fluid balance, urine output, and serum sodium levels closely due to the antidiuretic effect of this compound, which can cause fluid retention and hyponatremia.[10]
-
Perfusion and Ischemia: Regularly assess for signs of organ ischemia, including changes in skin color and temperature (especially in the digits), mesenteric ischemia (abdominal signs), and myocardial ischemia (ECG changes).[6]
Q5: How should this compound be prepared for infusion?
Proper dilution is essential for accurate dosing. A common preparation method is:
-
Dilution: Dilute one ampoule of this compound (containing 20 units in 1 mL) into a final volume of 50 mL using 5% glucose or 0.9% sodium chloride.[1][9]
-
Final Concentration: This results in a final concentration of 0.4 units/mL.[1] The prepared solution is typically stable for 24 hours when refrigerated.
Q6: What is the recommended procedure for weaning from an this compound infusion?
Weaning should be done gradually to avoid hypotension.[11]
-
Initiate Weaning: Consider starting the weaning process when the subject is hemodynamically stable and the requirement for other vasopressors (like norepinephrine) has significantly decreased (e.g., <0.25 micrograms/kg/minute).[1]
-
Gradual Reduction: A common approach is to reduce the infusion rate by half every 30 minutes until a low dose like 0.6 units/hour is reached, at which point the infusion can be stopped.[1] this compound should generally be weaned and stopped before norepinephrine.[1]
Troubleshooting Guide
Problem: Persistent Hypotension Despite Reaching Maximum Recommended Dose
-
Possible Causes:
-
Solutions:
-
Confirm Volume Status: Ensure adequate fluid resuscitation has been achieved before and during vasopressor therapy.
-
Assess Cardiac Function: Evaluate cardiac output to determine if an inotropic agent is required in addition to vasopressors.
-
Correct Severe Acidosis: If present, address and correct severe acidosis according to your experimental protocol.
-
Consider Adjunctive Agents: In septic shock models, the use of corticosteroids may be considered.[1]
-
Problem: Signs of Peripheral or Splanchnic Ischemia (e.g., discolored digits, signs of gut distress)
-
Possible Causes:
-
Solutions:
-
Reduce Infusion Rate: Immediately decrease the this compound infusion rate or discontinue it if possible.
-
Re-evaluate Necessity: Assess if a lower MAP target is acceptable or if an alternative vasopressor strategy should be employed.
-
Optimize Other Vasopressors: If used in combination, adjust the dose of other vasopressors to maintain perfusion while minimizing the dose of this compound.
-
Problem: Development of Hyponatremia and/or Significant Fluid Overload
-
Possible Causes:
-
The antidiuretic effect of this compound via its action on V2 receptors, leading to water retention.
-
-
Solutions:
-
Monitor Closely: Frequently monitor serum sodium and fluid balance.[10]
-
Fluid Restriction: If appropriate for the experimental model, restrict maintenance fluid administration.
-
Dose Reduction: Consider reducing the this compound dose if hyponatremia becomes a significant concern.
-
Problem: Extravasation at the Infusion Site
-
Possible Causes:
-
Dislodgement or improper placement of the intravenous catheter.
-
-
Solutions:
-
Preferred Administration Route: Administer this compound through a central line whenever possible.[1]
-
Immediate Action: If extravasation occurs, stop the infusion immediately. The infusion has a low pH and can cause tissue damage.[1]
-
Site Management: Follow institutional protocols for managing extravasation injuries. Monitor the site closely for signs of inflammation and necrosis.[1]
-
Data Presentation
Table 1: this compound Infusion Rate Guidelines for Vasodilatory Shock
| Parameter | Recommendation | Citation |
| Starting Dose | 0.03 units/minute (1.8 units/hour) | [1] |
| Titration Range | 0.6 to 2.4 units/hour | [1] |
| Titration Increments | 0.6 units/hour | |
| Maximum Recommended Dose | 2.4 units/hour (Higher doses increase ischemia risk) | [1] |
| Weaning Threshold | Consider when norepinephrine is <0.25 mcg/kg/min | [1] |
Table 2: this compound Preparation and Administration
| Parameter | Specification | Citation |
| Presentation | Ampoules of 20 units in 1 mL | [1] |
| Recommended Diluent | 5% Glucose or 0.9% Sodium Chloride | [1][9] |
| Example Dilution | Add 20 units (1 mL) to 49 mL of diluent | [1] |
| Final Volume | 50 mL | [1] |
| Final Concentration | 0.4 units/mL | [1] |
| Administration Route | Central line is preferred | [1] |
| Solution Stability | 24 hours at 2-8°C |
Experimental Protocols
Protocol: Titration of this compound in a Rodent Model of Septic Shock
This protocol provides a general framework. Specifics such as animal strain, method of sepsis induction (e.g., CLP, LPS), and monitoring equipment must be adapted to the specific experimental design.
-
Animal Preparation and Sepsis Induction:
-
Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.
-
Surgically place catheters for invasive blood pressure monitoring (e.g., carotid artery) and intravenous infusions (e.g., jugular vein).
-
Induce septic shock using a validated method (e.g., cecal ligation and puncture).
-
Initiate fluid resuscitation with a balanced crystalloid solution as per the experimental design.
-
-
Initiation of Vasopressor Therapy:
-
Once hypotension is established (e.g., MAP < 60 mmHg) and initial fluid resuscitation is complete, begin a continuous infusion of norepinephrine as the first-line vasopressor. Titrate to a target MAP (e.g., 65-75 mmHg).
-
If the norepinephrine dose required to maintain the target MAP exceeds a predefined threshold (e.g., 1 µg/kg/min), initiate a co-infusion of this compound.
-
-
This compound Preparation and Infusion:
-
Prepare an this compound solution at a concentration suitable for small animal infusion pumps (e.g., 0.04 units/mL).
-
Begin the this compound infusion at a starting dose of 0.01 units/kg/hour.
-
-
Titration and Monitoring:
-
Continuously monitor MAP, heart rate, and ECG.
-
Adjust the this compound infusion rate in increments (e.g., 0.01 units/kg/hour) every 15-30 minutes to achieve the target MAP.
-
Simultaneously, attempt to down-titrate the norepinephrine infusion rate while maintaining the target MAP.
-
Monitor urine output and collect blood samples at predefined intervals to assess renal function and electrolyte levels.
-
Observe for any signs of peripheral ischemia.
-
-
Weaning Phase:
-
After the predefined experimental duration, or if the animal's condition improves, begin weaning vasopressors.
-
Gradually reduce the this compound infusion rate first, ensuring the MAP remains stable (may require slight increases in norepinephrine).
-
Once this compound is discontinued, proceed to wean the norepinephrine infusion.
-
-
Data Collection and Endpoint:
-
Record all hemodynamic data, infusion rates, and laboratory values throughout the experiment.
-
At the end of the experiment, euthanize the animal according to the approved IACUC protocol and collect tissues for further analysis as required.
-
Mandatory Visualizations
Caption: this compound signaling via V1 and V2 receptors.
Caption: Experimental workflow for this compound titration.
Caption: Logical relationships for troubleshooting adverse events.
References
- 1. Vasopressin (this compound) for septic shock (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]
- 2. This compound | C46H65N15O12S2 | CID 644077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Arginine vasopressin for the treatment of septic shock in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. jpc.tums.ac.ir [jpc.tums.ac.ir]
- 6. highlandcriticalcare.com [highlandcriticalcare.com]
- 7. mdpi.com [mdpi.com]
- 8. Hemodynamic Response to Vasopressin Dosage of 0.03 units/min vs. 0.04 units/min in Patients with Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 10. anmfonline.org [anmfonline.org]
- 11. health.qld.gov.au [health.qld.gov.au]
Technical Support Center: Mitigating Argipressin-Induced Hyponatremia in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate Argipressin-induced hyponatremia in research animals.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hyponatremia?
A1: this compound, also known as vasopressin or antidiuretic hormone (ADH), induces hyponatremia primarily by increasing water reabsorption in the kidneys. It binds to vasopressin V2 receptors (V2R) on the principal cells of the kidney's collecting ducts. This action initiates a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells, increasing their permeability to water and resulting in excessive water retention relative to sodium.[1][2][3][4][5]
Q2: What are the typical signs of hyponatremia in research animals?
A2: Signs of hyponatremia in research animals can range from subtle to severe, depending on the degree and acuity of the sodium drop. Early or mild signs may include lethargy and reduced appetite. As hyponatremia becomes more severe, neurological symptoms may appear due to cerebral edema, including disorientation, ataxia, seizures, and coma. In some cases, especially with rapid onset, mortality can occur.
Q3: How can I monitor for the development of hyponatremia during my experiment?
A3: Regular monitoring is critical. This should include:
-
Serum Sodium Measurement: Frequent blood sampling to measure serum sodium concentration is the most direct method. The frequency will depend on the experimental design, with more frequent monitoring during the initial phase of this compound administration or after any dose adjustment.[6]
-
Fluid Intake and Output: Use of metabolic cages allows for precise measurement of daily water intake and urine output.[7][8][9] A significant decrease in urine output relative to fluid intake is an early indicator of antidiuresis.
-
Body Weight: Daily monitoring of body weight can indicate fluid retention.
-
Clinical Observation: Regular observation for the clinical signs mentioned in Q2.
Q4: What is the primary strategy for mitigating this compound-induced hyponatremia?
A4: The primary mitigation strategy is the use of vasopressin V2 receptor antagonists, also known as "vaptans".[10][11][12] These drugs competitively block the V2 receptor, preventing this compound from exerting its antidiuretic effect. This leads to increased water excretion (aquaresis) and a subsequent increase in serum sodium concentration.[10][11][12]
Q5: Can fluid restriction be used to manage this compound-induced hyponatremia?
A5: Yes, fluid restriction is a viable strategy, particularly in cases of mild, asymptomatic hyponatremia. By limiting water intake to less than the animal's urine output, a negative water balance can be achieved, leading to a gradual increase in serum sodium. However, this must be carefully monitored to prevent dehydration.
II. Troubleshooting Guides
Problem 1: Serum sodium is dropping too rapidly.
-
Immediate Action:
-
Stop or Reduce this compound Infusion: If possible, immediately discontinue or significantly reduce the dose of this compound.
-
Administer Hypertonic Saline: For severe, symptomatic hyponatremia, administration of 3% hypertonic saline may be necessary to rapidly increase serum sodium. This should be done with extreme caution to avoid overcorrection.
-
Initiate a dDAVP Clamp: To prevent overly rapid correction after stopping this compound, a "dDAVP clamp" can be used. This involves administering a V2 receptor agonist like desmopressin (dDAVP) to halt the unpredictable water diuresis, allowing for a controlled and gradual increase in serum sodium with hypertonic saline.[13][14][15]
-
-
Monitoring:
-
Measure serum sodium every 1-2 hours during active correction. The goal is to not increase serum sodium by more than 8-10 mmol/L in the first 24 hours to prevent osmotic demyelination syndrome.[13]
-
-
Follow-up:
-
Once the serum sodium has stabilized in a safer range, the underlying cause of the rapid drop should be investigated. This may involve re-evaluating the this compound dosage and the animal's fluid intake.
-
Problem 2: The animal is not responding to V2 receptor antagonist treatment.
-
Possible Causes:
-
Inadequate Dose: The dose of the V2 receptor antagonist may be insufficient to overcome the level of V2 receptor stimulation by this compound.
-
Pharmacokinetic Issues: The route of administration or formulation of the antagonist may not be providing adequate bioavailability.
-
High Levels of Endogenous Vasopressin: In some experimental models, the stimulus for endogenous vasopressin release may be so potent that it outcompetes the antagonist.
-
-
Troubleshooting Steps:
-
Increase the Dose: Gradually increase the dose of the V2 receptor antagonist while continuing to monitor serum sodium and urine output.
-
Change Administration Route: If using oral administration, consider intravenous or subcutaneous routes for more direct and reliable absorption.
-
Assess Volume Status: Ensure the animal is not hypovolemic, as this is a powerful stimulus for endogenous vasopressin release. If hypovolemia is suspected, cautious administration of isotonic saline may be warranted.[16]
-
Problem 3: Difficulty in maintaining fluid and electrolyte balance.
-
Solution:
-
Utilize Metabolic Cages: For precise and continuous monitoring of fluid intake, urine output, and fecal output, metabolic cages are essential.[7][8][9] This allows for the calculation of daily fluid and electrolyte balance.
-
Controlled Fluid and Food Intake: Provide a fixed amount of a liquid diet or gel-based hydration to ensure consistent daily fluid and electrolyte intake. This is particularly important when inducing hyponatremia.[17][18]
-
Regular Monitoring: In addition to cage-side measurements, regular blood sampling for electrolyte analysis is crucial to track the animal's response to the experimental conditions and any interventions.
-
III. Quantitative Data
Table 1: this compound/dDAVP Dosages for Inducing Hyponatremia in Rats
| Compound | Administration Route | Dosage | Duration | Resulting Plasma Na+ | Reference |
| dDAVP | Subcutaneous Infusion (osmotic pump) | 1 ng/h | 1-14 days | 119-124 mmol/L (moderate) | [17] |
| dDAVP | Subcutaneous Infusion (osmotic pump) | 5 ng/h | 1-14 days | 106-112 mmol/L (severe) | [17] |
| This compound | Subcutaneous Infusion (osmotic pump) | 2.4 µ g/24h | 4 days | Chronic Hyponatremia | [19] |
| This compound | Subcutaneous Injection | 1 µg | 5 hours | Acute Hyponatremia | [19] |
| This compound | Intravenous Infusion | 3 µg/kg | Acute | Antidiuresis | [20] |
Table 2: Expected Physiological Changes with V2 Receptor Antagonism in a Hyponatremic Rat Model
| Parameter | Expected Change | Magnitude of Change |
| Urine Flow Rate | Increase | Dose-dependent |
| Urine Osmolality | Decrease | Dose-dependent |
| Serum Sodium | Increase | Dose-dependent |
| Sodium Excretion | Slight Increase | 7-fold less natriuresis than furosemide for a comparable increase in urine flow |
IV. Experimental Protocols
Protocol 1: Induction of Chronic Hyponatremia in Rats
-
Objective: To induce a stable, chronic state of hyponatremia.
-
Materials:
-
Male Wistar rats (250-300g)
-
ALZET mini-osmotic pumps
-
This compound or dDAVP
-
Liquid diet
-
Metabolic cages
-
Blood collection supplies (e.g., for tail vein sampling)
-
Serum electrolyte analyzer
-
-
Methodology:
-
Animal Acclimatization: House rats in individual metabolic cages for at least 3 days prior to the experiment to acclimatize them to the caging and diet.
-
Pump Preparation: Prepare ALZET mini-osmotic pumps to deliver this compound (e.g., 2.4 µ g/24h ) or dDAVP (e.g., 5 ng/h) according to the manufacturer's instructions.
-
Pump Implantation: Under appropriate anesthesia, subcutaneously implant the osmotic mini-pumps in the dorsal region of the rats.
-
Dietary Control: Provide a liquid diet as the sole source of nutrition and hydration. The volume provided should be controlled to ensure consistent fluid intake.
-
Monitoring:
-
Measure body weight, food/fluid intake, and urine output daily.
-
Collect blood samples (e.g., via tail vein) every 24-48 hours to monitor serum sodium levels.
-
-
Maintenance: Continue the protocol for the desired duration of chronic hyponatremia (e.g., 4-14 days).[17][18][19]
-
Protocol 2: Frequent Blood Sampling for Electrolyte Monitoring in Rats
-
Objective: To obtain serial blood samples for monitoring dynamic changes in serum electrolytes.
-
Method: Lateral Saphenous Vein Sampling
-
Restraint: Gently restrain the rat, ensuring one hind leg is accessible.
-
Site Preparation: Shave a small area over the lateral saphenous vein. Cleanse the area with an alcohol wipe.
-
Venipuncture: Puncture the vein with a 25-gauge needle or a sterile lancet.
-
Sample Collection: Collect the forming blood drops into a micro-collection tube.
-
Hemostasis: Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
-
Frequency: This method is suitable for collecting small volumes of blood (e.g., 100-200 µL) multiple times a day. For more frequent or larger volume sampling, consider surgical implantation of a vascular catheter.[21][22][23]
-
V. Visualizations
Caption: this compound V2 Receptor Signaling Pathway in Kidney Collecting Duct Cells.
References
- 1. Vasopressin and the Regulation of Aquaporin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. A Minireview on Vasopressin-regulated Aquaporin-2 in Kidney Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of aquaporin-2 in the kidney: A molecular mechanism of body-water homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safercare.vic.gov.au [safercare.vic.gov.au]
- 6. Quantitative phosphoproteomic analysis reveals vasopressin V2-receptor–dependent signaling pathways in renal collecting duct cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short-term Housing in Metabolic Caging on Measures of Energy and Fluid Balance in Male C57BL/6J Mice ( Mus musculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short-term Housing in Metabolic Caging on Measures of Energy and Fluid Balance in Male C57BL/6J Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in Fluid, Electrolyte, and Energy Balance in C57BL/6J Mice (Mus musculus) in Metabolic Caging at Thermoneutral or Standard Room Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The role of V2 vasopressin antagonists in hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. DDAVP Is Effective in Preventing and Reversing Inadvertent Overcorrection of Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Taking control of severe hyponatremia with DDAVP [emcrit.org]
- 16. Disorders of Sodium: Hypernatraemia and Hyponatraemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pathogenesis of hyponatremia in an experimental model of the syndrome of inappropriate antidiuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of vasopressin-induced chronic hyponatremia on the regulation of the middle cerebral artery of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sodium Excretion in Response to Vasopressin and Selective Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 22. idexxbioanalytics.com [idexxbioanalytics.com]
- 23. scispace.com [scispace.com]
Choosing the correct solvent for Argipressin reconstitution
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the reconstitution of Argipressin. Below you will find frequently asked questions, detailed experimental protocols, and key data to ensure accurate and effective preparation of this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound for research purposes?
A1: For research applications, the primary recommended solvent for reconstituting lyophilized this compound (acetate salt) is sterile water.[1] Several suppliers indicate solubility in water at concentrations ranging from 1 mg/mL to over 20 mg/mL.[1][2] For higher concentration stock solutions, DMSO and ethanol are also viable options, with reported solubility up to 100 mg/mL. When using water, it is advisable to use deionized or distilled water.[3] For in vivo studies, sterile 0.9% sodium chloride or 5% glucose solutions are commonly used as diluents.[4][5]
Q2: I am struggling to dissolve this compound in my chosen solvent. What can I do?
A2: If you encounter solubility issues, ensure the lyophilized powder and the solvent are at room temperature before mixing.[6] Gently agitate or vortex the vial to aid dissolution.[6] For peptides that are difficult to dissolve, starting with a small amount of a stronger organic solvent like DMSO to fully dissolve the peptide before diluting with an aqueous buffer can be effective. It is crucial to add the peptide solution to the aqueous buffer slowly and with constant agitation to prevent precipitation.
Q3: What solvents should I avoid when reconstituting this compound?
A3: While this compound is soluble in several solvents, it's important to consider the compatibility of the solvent with your experimental system. For instance, while DMSO is an excellent solvent for creating high-concentration stock solutions, it can be toxic to cells at higher concentrations.[7] Therefore, the final concentration of DMSO in your working solution should be kept to a minimum, typically below 0.5%. For peptide sequences containing Cysteine (Cys) and Methionine (Met), which are present in this compound, DMSO can cause oxidation, so prolonged storage in DMSO is not recommended.
Q4: How should I store my this compound stock solution after reconstitution?
A4: To maintain the stability of your reconstituted this compound, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[4]
Q5: What is the stability of this compound in powder form and in solution?
A5: Lyophilized this compound is stable for years when stored at -20°C.[4] Once reconstituted, the stability depends on the solvent and storage conditions. Aqueous solutions should be used promptly or aliquoted and frozen. A study on vasopressin (this compound) diluted in 0.9% sodium chloride showed stability for up to 90 days when refrigerated.[8]
Quantitative Data Summary
The following table summarizes the solubility and stability of this compound in various solvents.
| Solvent | Reported Solubility | Recommended Storage of Stock Solution | Stability of Stock Solution |
| Water | 1 mg/mL to >20 mg/mL[1][2] | Aliquot and store at -20°C or -80°C | Up to 1 month at -20°C, up to 1 year at -80°C |
| DMSO | Up to 100 mg/mL[4] | Aliquot and store at -20°C or -80°C[4] | Up to 1 month at -20°C, up to 1 year at -80°C[4] |
| Ethanol | Up to 100 mg/mL[4] | Aliquot and store at -20°C or -80°C | Data not readily available, follow general peptide stability guidelines. |
| 0.9% NaCl | Used as a diluent for infusions[4][5] | Refrigerate (2-8°C) for diluted solutions[6] | Up to 90 days when refrigerated[8] |
| 5% Glucose | Used as a diluent for infusions[4][5] | Refrigerate (2-8°C) for diluted solutions | Data not readily available, follow general peptide stability guidelines. |
Experimental Protocols
Reconstitution of Lyophilized this compound for In Vitro Studies
This protocol outlines the steps for reconstituting lyophilized this compound to prepare a stock solution for use in in vitro experiments such as cell-based assays.
Materials:
-
Vial of lyophilized this compound
-
Sterile, nuclease-free water or DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound and the chosen solvent (water or DMSO) to come to room temperature.
-
Centrifugation: Briefly centrifuge the vial of this compound to ensure all the powder is collected at the bottom.
-
Solvent Addition: Carefully open the vial and add the desired volume of the solvent to achieve the target concentration. For example, to make a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.
-
Dissolution: Close the vial and gently swirl or vortex to dissolve the peptide completely. The solution should be clear and free of particulates.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Visualizing the Workflow
This compound Reconstitution and Solvent Selection Workflow
Caption: Logical workflow for selecting the appropriate solvent for this compound reconstitution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound ACETATE CAS#: 129979-57-3 [m.chemicalbook.com]
- 3. Reconstituting Lyophilised Controls - Randox Laboratories [randox.com]
- 4. selleckchem.com [selleckchem.com]
- 5. How to Prepare a Lyophilized Powder for Injection | Empower [empowerpharmacy.com]
- 6. youtube.com [youtube.com]
- 7. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Argipressin vs. Norepinephrine in Experimental Septic Shock: A Comparative Guide
In the critical care setting, the management of septic shock often necessitates the use of vasopressors to restore hemodynamic stability. Among the primary agents used are argipressin (also known as vasopressin) and norepinephrine. This guide provides an objective comparison of their performance in experimental septic shock models, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.
Comparative Efficacy and Hemodynamics
Experimental studies in various animal models of septic shock have demonstrated distinct hemodynamic profiles for this compound and norepinephrine. While both agents are effective in increasing mean arterial pressure (MAP), their effects on other cardiovascular parameters can differ.
A study utilizing a long-term rodent model of sepsis induced by fecal peritonitis observed that septic rats exhibited a markedly reduced pressor response to norepinephrine. In contrast, the pressor responses to vasopressin were relatively preserved.[1] Ex vivo analysis of mesenteric arteries from these septic animals revealed decreased contractility in response to norepinephrine, whereas the potency of vasopressin was enhanced.[1]
In a canine model of endotoxic shock, both this compound and norepinephrine infusions were studied for their effects on systemic, splanchnic, and renal circulations.[2] Under basal conditions, this compound induced a decrease in portal venous and intestinal mucosal blood flow.[2] However, during endotoxic shock, this compound infusion was effective in restoring renal blood flow and oxygen delivery, an effect not observed with norepinephrine.[2] Another study in a canine septic shock model found that both norepinephrine and vasopressin had beneficial effects on survival compared to epinephrine.[3][4]
Table 1: Hemodynamic and Vascular Effects in Experimental Septic Shock Models
| Parameter | This compound | Norepinephrine | Animal Model | Key Findings | Reference |
| Pressor Response | Preserved/Enhanced | Reduced | Rat (fecal peritonitis) | Septic animals showed hypersensitivity to vasopressin's pressor effects. | [1] |
| Vascular Reactivity (Mesenteric Artery) | Enhanced Potency | Decreased Efficacy | Rat (fecal peritonitis) | Isolated arteries from septic rats were more sensitive to vasopressin. | [1] |
| Renal Blood Flow | Restored | Persistently Low | Dog (endotoxic shock) | This compound improved renal perfusion during endotoxemia. | [2] |
| Splanchnic Blood Flow | Decreased (basal) | Maintained | Dog (endotoxic shock) | This compound reduced splanchnic flow in non-shock states. | [2] |
| Survival | Beneficial | Beneficial | Dog (E. coli sepsis) | Both drugs improved survival compared to epinephrine. | [3][4] |
Impact on Inflammatory Response
Beyond their hemodynamic effects, this compound and norepinephrine have been shown to modulate the inflammatory cascade in septic shock, a condition characterized by a dysregulated immune response.[5]
Several studies suggest that norepinephrine may have immunomodulatory effects, with some evidence pointing towards an anti-inflammatory phenotype.[6] In vitro studies have shown that norepinephrine can suppress the function of immune cells.[5] In patients with septic shock, higher doses of norepinephrine were associated with a shift towards an anti-inflammatory cytokine balance.[6]
Conversely, this compound has been proposed to have immunomodulatory properties by influencing anti-inflammatory cytokine expression.[7] A study on patients from the Vasopressin and Septic Shock Trial (VASST) found that vasopressin was associated with a greater decrease in overall plasma cytokine levels at 24 hours compared to norepinephrine.[8]
Table 2: Effects on Inflammatory Markers in Sepsis
| Mediator | This compound | Norepinephrine | Model/Study Population | Key Findings | Reference |
| Plasma Cytokines | Greater Decrease | Less Pronounced Decrease | Human (Septic Shock) | Vasopressin led to a more significant reduction in overall cytokine levels at 24 hours. | [8] |
| Immune Cell Function | Not explicitly detailed | Suppressive | In vitro (human leukocytes) | Norepinephrine suppressed the function of immune cells in laboratory tests. | [5] |
| Cytokine Balance | Not explicitly detailed | Shift to Anti-inflammatory | Human (Septic Shock) | Higher norepinephrine doses were linked to a more anti-inflammatory profile. | [6] |
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and norepinephrine stem from their interaction with different G protein-coupled receptors and subsequent intracellular signaling cascades.[9]
This compound (Vasopressin) primarily exerts its vasoconstrictive effects through V1a receptors on vascular smooth muscle.[9][10] Activation of these receptors, coupled to Gq/11, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium (Ca2+) concentrations, causing smooth muscle contraction.[9][10]
Norepinephrine acts on α- and β-adrenergic receptors.[11] Its vasoconstrictive properties are mainly mediated by α1-adrenergic receptors on vascular smooth muscle. Similar to V1a receptors, α1-adrenergic receptors are coupled to Gq, activating the PLC-IP3-DAG pathway to increase intracellular Ca2+ and induce contraction.[11]
Caption: Vasoconstrictor signaling pathways of this compound and Norepinephrine.
Experimental Protocols
The findings described above are based on rigorous experimental protocols designed to model clinical septic shock. A common approach involves the following steps:
-
Animal Model: Male Wistar rats or beagle dogs are frequently used.
-
Induction of Sepsis:
-
Fecal Peritonitis Model: A fecal slurry is administered intraperitoneally to induce polymicrobial sepsis.[1]
-
Endotoxin Model: Lipopolysaccharide (LPS) from E. coli is infused intravenously to mimic endotoxemia.[2]
-
Live Bacteria Model: A suspension of live E. coli is implanted into the peritoneal cavity.[3][4]
-
-
Instrumentation and Monitoring: Animals are instrumented for continuous monitoring of hemodynamic parameters, including mean arterial pressure (MAP), heart rate, and cardiac output. Blood samples are collected to measure plasma drug concentrations and inflammatory markers.
-
Fluid Resuscitation: Animals receive fluid resuscitation, typically with crystalloid solutions, to mimic clinical management.
-
Vasopressor Administration:
-
Norepinephrine Group: Receives a continuous intravenous infusion of norepinephrine, titrated to a target MAP.
-
This compound Group: Receives a continuous intravenous infusion of this compound, also titrated to a target MAP.
-
-
Data Collection and Analysis: Hemodynamic data is recorded continuously. Blood and tissue samples are collected at specified time points for biochemical and molecular analyses.
Caption: Generalized experimental workflow for comparing vasopressors in septic shock.
References
- 1. Differential effects of vasopressin and norepinephrine on vascular reactivity in a long-term rodent model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. nemours.elsevierpure.com [nemours.elsevierpure.com]
- 4. Differing effects of epinephrine, norepinephrine, and vasopressin on survival in a canine model of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norepinephrine may disrupt immune system in sepsis and increase infection risk [medicaldialogues.in]
- 6. atsjournals.org [atsjournals.org]
- 7. Frontiers | this compound-norepinephrine association in the treatment of septic shock: the use of the polydistrectual resistance index as an assessment of vascular compliance [frontiersin.org]
- 8. Vasopressin Compared with Norepinephrine Augments the Decline of Plasma Cytokine Levels in Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anest.ufl.edu [anest.ufl.edu]
- 10. Bench-to-bedside review: Vasopressin in the management of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Norepinephrine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Argipressin and Other Vasopressors in Experimental Trauma Models
Introduction
In the management of traumatic hemorrhagic shock, prompt restoration of hemodynamic stability is critical to prevent organ failure and death. While fluid resuscitation is the primary intervention, vasopressors are often required to maintain adequate mean arterial pressure (MAP) and organ perfusion. Arginine vasopressin (AVP), or Argipressin, has emerged as a significant therapeutic option alongside traditional catecholamines (e.g., norepinephrine, epinephrine) and its synthetic analogue, terlipressin. This guide provides a comparative analysis of the efficacy of this compound versus these alternatives in preclinical trauma models, supported by experimental data and detailed methodologies.
Mechanism of Action: this compound vs. Catecholamines
This compound exerts its vasoconstrictive effects primarily through the activation of V1a receptors on vascular smooth muscle. This signaling pathway is distinct from that of catecholamines, which act on α- and β-adrenergic receptors. A key advantage of this compound is that its efficacy is maintained in hypoxic and acidotic conditions, where the effectiveness of catecholamines can be diminished.[1][2]
Quantitative Data Comparison
Experimental studies in various animal models of hemorrhagic shock provide quantitative data on the comparative efficacy of different vasopressors. The following tables summarize key hemodynamic and survival outcomes.
Table 1: Hemodynamic and Survival Outcomes in a Porcine Model of Uncontrolled Hemorrhagic Shock
Data sourced from Voelckel et al. (2003) in a porcine model of liver injury.[3]
| Parameter | This compound Group | Epinephrine Group | Saline Placebo Group |
| Mean Arterial Pressure (MAP) at 2.5 min (mmHg) | 82 ± 14 | 23 ± 4 | 11 ± 3 |
| Mean Arterial Pressure (MAP) at 10 min (mmHg) | 42 ± 4 | 10 ± 5 | 6 ± 3 |
| Survival to Fluid Resuscitation (n/total) | 7/7 | 0/7 | 0/7 |
Table 2: Efficacy in a Rat Model of Uncontrolled Hemorrhagic Shock
Data sourced from Chen et al. (2014) in a rat model.[4][5]
| Parameter | This compound Group | Terlipressin Group | Lactated Ringer's (LR) Group |
| Mortality Rate | Lower than LR | Lower than LR | Higher than vasopressor groups |
| Serum Lactate Level | Lower than LR | Lower than LR | Higher than vasopressor groups |
| Duration of MAP Restoration (>80 mmHg) | 5 minutes | 45 minutes | Not achieved |
Table 3: Meta-Analysis of Survival in Animal Hemorrhagic Shock Models
Data sourced from a meta-analysis by Polito et al. (2014), including 15 randomized animal trials.[6]
| Treatment Group | Control Group (Fluids, Placebo, or Catecholamines) | Odds Ratio (95% CI) |
| Mortality Rate: 15% (26/174) | Mortality Rate: 63% (164/259) | 0.09 (0.05 - 0.15) |
These studies consistently demonstrate that in animal models of severe, uncontrolled hemorrhagic shock, this compound and its analogues are associated with significantly improved hemodynamics and survival rates compared to both standard fluid resuscitation and catecholamines like epinephrine.[3][6] Notably, the longer half-life of terlipressin offers a more sustained effect from a single bolus injection.[5][7]
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and application in further research.
Protocol 1: Porcine Model of Uncontrolled Hemorrhage (Voelckel et al., 2003)
-
Animal Model: 21 domestic pigs (32 ± 3 kg).[3]
-
Trauma Induction: Anesthetized pigs were subjected to a penetrating liver injury, leading to a 40% blood volume loss within 30 minutes and a MAP below 20 mmHg.[3]
-
Intervention: When heart rate declined progressively, animals were randomized to receive a bolus dose followed by a continuous infusion of either:[3]
-
This compound: 0.4 U/kg bolus, followed by 0.04 U/kg/min infusion.
-
Epinephrine: 45 µg/kg bolus, followed by 5 µg/kg/min infusion.
-
Saline Placebo: Equal volume.
-
-
Endpoint: At 30 minutes post-intervention, surviving animals received fluid resuscitation and surgical bleeding control. The primary outcome was short-term survival.[3]
Protocol 2: Rat Model of Uncontrolled Hemorrhagic Shock (Chen et al., 2014)
-
Animal Model: 48 male Wistar rats.[5]
-
Trauma Induction: Uncontrolled hemorrhagic shock was induced.[5]
-
Intervention: Animals were divided into four groups:[5][8]
-
This compound Group: Received a bolus of vasopressin (0.8 U/kg).
-
Terlipressin Group: Received a bolus of terlipressin (15 mcg/kg).
-
LR Group: Received Lactated Ringer's solution.
-
Sham Group: No intervention.
-
-
Monitoring: MAP, serum lactate, plasma cytokines, and lung injury were assessed. Mortality was a key outcome.[5]
Summary of Comparative Efficacy
-
This compound vs. Epinephrine: In models of uncontrolled hemorrhage, this compound demonstrates superior efficacy in improving short-term survival compared to epinephrine.[3][9] All pigs treated with epinephrine died, whereas all this compound-treated pigs survived until the next intervention phase.[3][9]
-
This compound vs. Norepinephrine: While norepinephrine is often the first-line vasopressor in clinical settings, preclinical data suggests this compound may offer advantages.[9][10] It can be effective in acidotic states and may preserve intestinal microcirculation better.[9] The combination of this compound and norepinephrine has been shown to improve renal perfusion more than norepinephrine alone in post-resuscitation models.[11]
-
This compound vs. Terlipressin: Both agents are more effective than fluid resuscitation alone.[4] The primary difference lies in their pharmacokinetics. Terlipressin, a long-acting prodrug, can be administered as a bolus and maintains MAP for a significantly longer duration than a bolus of this compound, which typically requires a continuous infusion for sustained effect.[5][12] This makes terlipressin a potentially more practical option for pre-hospital settings.[7]
-
Fluid and Blood Sparing Effect: A consistent finding across studies is that this compound reduces the requirement for resuscitation fluids and blood products.[1][13][14] This is a critical benefit, as it helps mitigate the complications associated with large-volume resuscitation.
Experimental data from various trauma models strongly support the efficacy of this compound as a potent vasopressor in the management of hemorrhagic shock. It consistently demonstrates the ability to restore and maintain mean arterial pressure, improve short-term survival, and reduce the need for resuscitation fluids when compared to both placebo and traditional catecholamines like epinephrine.[3][6] Its analogue, terlipressin, offers a similar therapeutic profile with the practical advantage of a longer duration of action from a single bolus.[5][7]
While these preclinical findings are promising, it is crucial for researchers and drug development professionals to acknowledge that translation to clinical practice requires further investigation. The optimal timing, dosage, and patient selection for this compound therapy in human trauma patients are still areas of active research.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. amu.hr [amu.hr]
- 3. Arginine vasopressin, but not epinephrine, improves survival in uncontrolled hemorrhagic shock after liver trauma in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of Vasopressin, Terlipressin, and Lactated Ringers for Resuscitation of Uncontrolled Hemorrhagic Shock in an Animal Model | PLOS One [journals.plos.org]
- 5. A comparison of vasopressin, terlipressin, and lactated ringers for resuscitation of uncontrolled hemorrhagic shock in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressin in Hemorrhagic Shock: A Systematic Review and Meta-Analysis of Randomized Animal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Vasopressin, Terlipressin, and Lactated Ringers for Resuscitation of Uncontrolled Hemorrhagic Shock in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vasopressors: Do they have any role in hemorrhagic shock? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Impact of arginine-vasopressin on regional perfusions in a porcine model of post-resuscitation syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vasopressin vs Terlipressin in Treatment of Refractory Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Low-Dose Supplementation of Arginine Vasopressin on Need for Blood Product Transfusions in Patients With Trauma and Hemorrhagic Shock: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jwatch.org [jwatch.org]
- 15. nysora.com [nysora.com]
A Comparative Study of Argipressin and Synthetic V2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endogenous hormone Argipressin (AVP) and various synthetic vasopressin V2 receptor agonists. The following sections detail their receptor binding affinities, downstream signaling pathways, and the experimental methodologies used to evaluate their performance, supported by quantitative data and visualizations.
Introduction
This compound, also known as Arginine Vasopressin (AVP) or antidiuretic hormone (ADH), is a nonapeptide hormone that plays a crucial role in regulating water homeostasis, blood pressure, and various social behaviors.[1] Its effects are mediated through interaction with three main G protein-coupled receptors: V1a, V1b (or V3), and V2. The V2 receptor, primarily located in the principal cells of the kidney's collecting ducts, is responsible for the antidiuretic effect of AVP.[1] Activation of the V2 receptor initiates a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, increasing water reabsorption.[1]
The therapeutic potential of modulating the V2 receptor has led to the development of numerous synthetic agonists with varying selectivity and pharmacokinetic profiles. These synthetic analogs aim to harness the antidiuretic properties of AVP while minimizing its pressor effects, which are mediated by the V1a receptor. This guide compares the performance of this compound with key synthetic V2 receptor agonists, providing a comprehensive overview for research and drug development purposes.
Data Presentation: Comparative Analysis of Receptor Binding Affinity
The selectivity of a V2 receptor agonist is a critical determinant of its therapeutic utility. The following table summarizes the binding affinities (Ki in nM) of this compound and several synthetic V2 receptor agonists for the human V1a and V2 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | V1a Receptor Ki (nM) | V2 Receptor Ki (nM) | Selectivity (V1a/V2) | Compound Type |
| This compound (AVP) | ~1.31 | ~1.2 | ~1.1 | Endogenous Hormone |
| Desmopressin (dDAVP) | >1000 | ~1.0 | >1000 | Peptide Agonist |
| Selepressin | Potent V1a agonist | Low V2 affinity | V1a selective | Peptide Agonist[2][3] |
| Terlipressin | High | Moderate | V1a preferential | Peptide Agonist[4] |
Note: Ki values can vary between studies depending on the experimental conditions. The values presented here are representative.
V2 Receptor Signaling Pathway
The binding of an agonist to the V2 receptor initiates a well-characterized signaling cascade. The primary pathway involves the activation of the Gs alpha subunit of the heterotrimeric G protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the translocation of Aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells. This increases water permeability and reabsorption from the urine.
References
Argipressin vs. Oxytocin: A Comparative Guide to Structure and Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of argipressin (AVP), also known as vasopressin, and oxytocin (OXT), two structurally similar but functionally distinct neuropeptides. We will delve into their structural nuances, receptor binding affinities, and the intracellular signaling pathways they trigger. All quantitative data is presented in clear, comparative tables, and key experimental methodologies are described to support the presented data.
Structural Comparison: Subtle Differences with Major Consequences
This compound and oxytocin are both nonapeptides, consisting of nine amino acids, with a disulfide bridge between the cysteine residues at positions 1 and 6, forming a cyclic structure.[1][2][3] Their amino acid sequences are remarkably similar, differing only at two positions: residue 3 and residue 8.[3] In this compound, position 3 is occupied by phenylalanine and position 8 by arginine, whereas in oxytocin, these positions are occupied by isoleucine and leucine, respectively.[2][4] This seemingly minor variation in primary structure leads to significant differences in their biological functions.
Table 1: Amino Acid Sequence Comparison of Human this compound and Oxytocin
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 |
| This compound | Cys | Tyr | Phe | Gln | Asn | Cys | Pro | Arg | Gly-NH₂ |
| Oxytocin | Cys | Tyr | Ile | Gln | Asn | Cys | Pro | Leu | Gly-NH₂ |
Receptor Binding Affinity and Cross-Reactivity
The biological effects of this compound and oxytocin are mediated by their binding to specific G protein-coupled receptors (GPCRs). This compound primarily interacts with three receptor subtypes: V1a, V1b (also known as V3), and V2 receptors. Oxytocin binds to its own specific receptor, the oxytocin receptor (OTR).[3]
Due to their structural similarity, there is a degree of cross-reactivity, where each peptide can bind to the other's receptors, albeit with different affinities.[5][6] The binding affinities, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), quantify the strength of the interaction between the ligand and the receptor. A lower Kd or Ki value indicates a higher binding affinity.
Table 2: Comparative Receptor Binding Affinities (Ki/Kd in nM)
| Ligand | Receptor | Human (Ki/Kd) | Rat (Ki/Kd) | Mouse (Ki) | Hamster (Ki) |
| This compound | V1aR | - | - | 1.11 | 4.70 |
| V1bR | - | - | 0.43 | - | |
| V2R | - | - | - | - | |
| OTR | - | - | 0.87 | 36.1 | |
| Oxytocin | V1aR | - | - | 20.38 | 495.2 |
| V1bR | - | - | 36.32 | - | |
| V2R | - | - | - | - | |
| OTR | ~1-10[1] | ~1[7] | 0.83 | 4.28 |
Note: Data is compiled from various sources and methodologies, which can lead to variations in reported values. The table presents a selection of available data for comparative purposes.
Experimental Protocol: Radioligand Binding Assay
A common and robust method to determine the binding affinity of ligands to their receptors is the radioligand binding assay. This technique involves incubating a radiolabeled ligand with a preparation of cell membranes containing the receptor of interest.
Key Steps in a Radioligand Binding Assay:
-
Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Binding Incubation:
-
Saturation Assay (to determine Kd and Bmax of the radioligand): A fixed amount of membrane preparation is incubated with increasing concentrations of the radiolabeled ligand.
-
Competition Assay (to determine Ki of an unlabeled ligand): A fixed amount of membrane preparation and a fixed concentration of the radiolabeled ligand are incubated with increasing concentrations of the unlabeled competitor ligand (e.g., this compound or oxytocin).
-
For each concentration point, a parallel incubation is performed in the presence of a high concentration of a non-radiolabeled ligand to determine non-specific binding.
-
Incubation is carried out at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter using a vacuum harvester. The filter traps the membranes with the bound radioligand, while the free radioligand passes through.
-
The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
For saturation assays, the specific binding data is plotted against the radioligand concentration and analyzed using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
For competition assays, the percentage of specific binding is plotted against the concentration of the unlabeled competitor, and the IC50 (concentration that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Caption: Experimental workflow for a radioligand binding assay.
Signaling Pathways: Distinct Downstream Cascades
Upon binding to their respective receptors, this compound and oxytocin initiate distinct intracellular signaling cascades, leading to their specific physiological effects.
This compound Signaling Pathways
-
V1a and V1b Receptors: These receptors are coupled to Gαq/11 proteins.[8] Ligand binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is crucial for vasoconstriction, glycogenolysis, and platelet aggregation.[8][9]
Caption: this compound V1a/V1b receptor signaling pathway.
-
V2 Receptor: The V2 receptor is coupled to Gαs proteins.[8] Activation of the V2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, most notably aquaporin-2 water channels in the kidney, leading to increased water reabsorption.[9]
Caption: this compound V2 receptor signaling pathway.
Oxytocin Signaling Pathway
The oxytocin receptor (OTR) predominantly couples to Gαq/11 proteins, initiating a similar signaling cascade to the V1a/V1b receptors, involving PLC, IP3, DAG, and an increase in intracellular Ca²⁺.[1][3] This pathway is fundamental for uterine contractions during labor and milk ejection during lactation. The OTR can also couple to other G proteins, such as Gαi, and activate other downstream pathways, including the MAPK and Rho kinase pathways, contributing to the diverse physiological roles of oxytocin.[3]
Caption: Oxytocin receptor signaling pathway.
References
- 1. Cell membrane preparation and radioligand-binding assay [bio-protocol.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. mesoscale.com [mesoscale.com]
- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Argipressin (AVP) Immunoassays: ELISA vs. Radioimmunoassay
For researchers, scientists, and drug development professionals, the accurate quantification of Argipressin (AVP), also known as vasopressin, is critical. This guide provides a comprehensive cross-validation of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits and traditional Radioimmunoassays (RIA) for the measurement of AVP, offering a detailed comparison of their performance, experimental protocols, and underlying principles.
The measurement of AVP in biological samples presents analytical challenges due to its small size and low circulating concentrations. Historically, RIA has been the gold standard for AVP quantification. However, the logistical and safety considerations associated with radioisotopes have led to the development of non-radioactive alternatives, primarily ELISA. This guide aims to equip researchers with the necessary information to make an informed decision on the most suitable assay for their specific research needs.
Performance Characteristics: A Head-to-Head Comparison
The choice between an ELISA and a RIA often depends on a trade-off between sensitivity, safety, and ease of use. While direct comparative studies across a wide range of commercial kits are limited, data from manufacturers and independent research provides valuable insights into the performance of these two methodologies.
A study comparing a commercial ELISA kit to a traditional RIA for the measurement of AVP in cell culture supernatant found a good correlation between the two methods, suggesting that ELISA can be a suitable replacement for RIA in this context.[1] However, it is crucial to note that performance can vary between different commercial kits and sample types.
Below is a summary of performance characteristics for representative commercially available this compound ELISA kits and published data on this compound RIAs.
Table 1: Performance Comparison of this compound ELISA Kits
| Manufacturer/Kit | Assay Type | Detection Range (pg/mL) | Analytical Sensitivity (pg/mL) | Intra-Assay CV (%) | Inter-Assay CV (%) | Sample Type(s) |
| Invitrogen (Thermo Fisher Scientific) | Competitive ELISA | 4.1 - 1,000 | 3.67 | <9% | <9% | Serum, Plasma, Tissue Culture Media[2] |
| MyBioSource (MBS266933) | Sandwich ELISA | 15.6 - 1000 | Up to 5 | <= 8% | <= 12% | Body fluids, Tissue homogenates |
| Cusabio (Rat AVP ELISA) | Sandwich ELISA | 235 - 15000 | 50 | <8% | <10% | Serum, Plasma, Tissue homogenates[3] |
| antibodies-online.com (ABIN6953921) | Sandwich ELISA | 15.6 - 1000 | 15.6 | Not specified | Not specified | Plasma, Serum, Tissue Homogenate[4] |
Table 2: Performance Characteristics of this compound Radioimmunoassays (from published literature)
| Study/Method | Detection Limit (pg/mL) | Sample Volume | Key Features |
| Husain et al. (1973) | 0.1 | Not specified | Highly sensitive, requires plasma extraction with 65-70% recovery.[5] |
| Morton et al. (1975) | 1.8 | 5 mL | Requires plasma extraction.[6] |
| Edwards et al. | 80 (in diluent buffer) | Not specified | Requires extraction for measuring circulating levels.[7] |
Experimental Protocols: A Step-by-Step Overview
The accuracy and reproducibility of AVP measurements are highly dependent on the experimental protocol, particularly sample handling and preparation.
This compound ELISA: A General Protocol (Competitive Method)
This protocol is a generalized representation of a competitive ELISA for AVP. Specific details may vary between commercial kits.
-
Standard and Sample Preparation: Prepare a serial dilution of the AVP standard to generate a standard curve. Dilute samples as required.
-
Coating: An antibody specific to AVP is pre-coated onto the microplate wells.
-
Competitive Binding: Pipette standards and samples into the wells, followed by the addition of a fixed amount of biotin-conjugated AVP. During incubation, the AVP in the sample and the biotin-conjugated AVP compete for binding to the immobilized antibody.
-
Washing: Wash the plate to remove unbound components.
-
Enzyme Conjugate Addition: Add Streptavidin-HRP (Horseradish Peroxidase) to each well, which binds to the captured biotin-conjugated AVP.
-
Washing: Wash the plate again to remove unbound enzyme conjugate.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme catalyzes the conversion of the substrate to a colored product.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Data Acquisition: Measure the optical density at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of AVP in the sample.
This compound Radioimmunoassay: A General Protocol
This protocol outlines the key steps in a typical RIA for AVP.
-
Plasma Extraction: AVP is extracted from plasma, often using methods like Sep-Pak C18 cartridges to remove interfering substances.[8]
-
Standard Curve Preparation: Prepare a series of standards with known AVP concentrations.
-
Competitive Binding: In reaction tubes, combine the standard or extracted sample with a fixed amount of radiolabeled AVP (e.g., ¹²⁵I-AVP) and a limited amount of AVP-specific antibody.
-
Incubation: Incubate the mixture to allow for competitive binding between the unlabeled AVP (from the sample/standard) and the radiolabeled AVP for the antibody binding sites.
-
Separation of Bound and Free Fractions: Separate the antibody-bound AVP from the free AVP. Common methods include precipitation with a second antibody (e.g., goat anti-rabbit gamma globulin) or polyethylene glycol.[9]
-
Radioactivity Measurement: Measure the radioactivity of the bound fraction using a gamma counter.
-
Data Analysis: The amount of radioactivity is inversely proportional to the concentration of AVP in the sample. A standard curve is plotted to determine the AVP concentration in the unknown samples.
Visualizing the Mechanisms
To better understand the biological context and the experimental workflows, the following diagrams are provided.
Concluding Remarks
The choice between an this compound ELISA and RIA depends on the specific requirements of the study. ELISAs offer a non-radioactive, generally safer, and more convenient alternative, with several commercial kits available that provide good sensitivity and reproducibility.[1] RIAs, while historically the gold standard and still offering excellent sensitivity, involve the handling of radioactive materials, which requires specialized facilities and disposal procedures.
For high-throughput screening and routine analysis, ELISAs are often the more practical choice. For studies requiring the absolute highest sensitivity, a well-validated RIA may still be preferred. Regardless of the chosen method, it is imperative to carefully validate the assay in the specific sample matrix of interest to ensure accurate and reliable results. Researchers should always refer to the specific kit inserts for detailed protocols and performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Arg8-Vasopressin Competitive ELISA Kit (EIAAVP) - Invitrogen [thermofisher.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Human AVP ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 5. Radioimmunoassay of Arginine Vasopressin in Human Plasma (Journal Article) | OSTI.GOV [osti.gov]
- 6. Radioimmunoassay of plasma vasopressin in physiological and pathological states in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Radioimmunoassays of arginine vasopressin and atrial natriuretic peptide: application of a common protocol for plasma extraction using Sep-Pak C18 cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phoenixbiotech.net [phoenixbiotech.net]
A Comparative Guide to Argipressin Analogs: Vasopressor Activity and a Review of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasopressor activity of Argipressin and its synthetic analogs. By examining key experimental data, detailed methodologies, and the underlying signaling pathways, this document serves as a valuable resource for researchers engaged in cardiovascular drug discovery and development.
Introduction to this compound and its Analogs
This compound, also known as Arginine Vasopressin (AVP), is a nonapeptide hormone crucial for regulating blood pressure and fluid balance.[1] Its potent vasoconstrictor effects are primarily mediated through the activation of V1a receptors on vascular smooth muscle cells.[1] The therapeutic potential of this compound in conditions of vasodilatory shock has led to the development of several synthetic analogs with modified pharmacological profiles, aiming for enhanced receptor selectivity, prolonged duration of action, and improved safety. This guide focuses on comparing the vasopressor activities of this compound and some of its notable analogs, including Terlipressin, Felypressin, and Ornipressin.
Mechanism of Vasopressor Action: The V1a Receptor Signaling Pathway
The vasopressor effect of this compound and its analogs is initiated by their binding to the V1a receptor, a G-protein coupled receptor (GPCR). This binding event triggers a cascade of intracellular signaling events, ultimately leading to the contraction of vascular smooth muscle and an increase in blood pressure.
The key steps in the V1a receptor signaling pathway are as follows:
-
Ligand Binding and Receptor Activation: this compound or its analog binds to the V1a receptor on the surface of vascular smooth muscle cells.
-
G-Protein Coupling and Activation: This binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq/11.
-
Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase, resulting in the phosphorylation of myosin and subsequent smooth muscle contraction and vasoconstriction.
Comparative Analysis of Vasopressor Activity
The vasopressor potency of this compound analogs is a critical determinant of their clinical utility. This potency is influenced by their affinity for the V1a receptor and their intrinsic activity once bound. The following tables summarize available preclinical data comparing the vasopressor activity and receptor selectivity of this compound and its key analogs.
Table 1: In Vivo Vasopressor Potency of this compound Analogs
| Analog | Pressor Potency (U/mg) | Species | Reference |
| This compound | 435 | Rat | [2] |
| Arginine Vasotocin | 250 | Rat | [2] |
| Oxytocin | 5 | Rat | [2] |
| Oxypressin | 3 | Rat | [2] |
| [1-deamino, 9-D-alanineamide]arginine vasopressin | 0.7 | Rat | [2] |
Note: The pressor potency is expressed in Units per milligram, a standardized measure of biological activity.
Table 2: Receptor Selectivity and Pharmacokinetic Properties
| Analog | V1a/V2 Receptor Selectivity Ratio | Half-life | Key Features | References |
| This compound | 1 | 6-20 min | Non-selective agonist. | [3] |
| Terlipressin | 2.2 | ~50 min (prodrug), LVP ~60 min | Prodrug, higher V1a selectivity. | [3] |
| Selepressin | Selective V1a agonist | Short | Highly selective for V1a receptor. | [4] |
| Felypressin | V1a selective | - | Often used as a vasoconstrictor in local anesthetics. | |
| Ornipressin | - | - | - |
Note: A higher V1a/V2 selectivity ratio indicates a greater preference for the V1a receptor, which is responsible for the vasopressor effect.
Experimental Protocols
The quantitative comparison of vasopressor activity relies on robust and standardized experimental protocols. Below is a detailed methodology for a common in vivo assay used to determine the pressor response to this compound analogs in rats.
In Vivo Vasopressor Assay in Rats
Objective: To determine the dose-response relationship of this compound analogs on systemic arterial blood pressure in anesthetized rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350g)
-
Anesthetic (e.g., urethane or a combination of ketamine and xylazine)
-
Catheters (for cannulation of the carotid artery and jugular vein)
-
Pressure transducer and data acquisition system
-
Infusion pump
-
Heparinized saline
-
This compound and its analogs
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane at 1.25 g/kg, i.p.).[5]
-
Ensure a stable level of anesthesia is achieved by monitoring reflexes.
-
Cannulate the trachea to ensure a patent airway.
-
Isolate and cannulate the left carotid artery for direct blood pressure measurement. Connect the arterial catheter to a pressure transducer.[5]
-
Isolate and cannulate the right jugular vein for intravenous administration of the test compounds.[5]
-
Administer heparinized saline to prevent blood clotting in the catheters.
-
Allow the animal to stabilize for a period of at least 30 minutes, ensuring a stable baseline blood pressure.
-
-
Drug Administration and Data Acquisition:
-
Prepare serial dilutions of this compound and the analog(s) to be tested.
-
Administer increasing doses of the test compounds intravenously via the jugular vein cannula. A cumulative dose-response protocol or single bolus injections can be used.
-
Record the mean arterial pressure (MAP) continuously. The peak change in MAP from the baseline is measured for each dose.
-
Allow sufficient time between doses for the blood pressure to return to baseline.
-
-
Data Analysis:
-
Construct dose-response curves by plotting the change in MAP against the logarithm of the administered dose.
-
Calculate the EC50 (the concentration of the agonist that produces 50% of the maximal response) for each analog. The EC50 value is a measure of the compound's potency.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the potencies of the different analogs.
-
Discussion and Future Directions
The available preclinical data indicates that synthetic modifications to the this compound peptide can significantly alter its vasopressor activity and receptor selectivity. Analogs with higher V1a receptor selectivity, such as Terlipressin and the experimental compound Selepressin, offer the potential for more targeted vasopressor effects with reduced V2 receptor-mediated antidiuretic actions.
However, a direct and comprehensive comparison of the vasopressor potency (e.g., EC50 values) of a wide range of clinically relevant this compound analogs under standardized experimental conditions is still needed. Such studies would be invaluable for guiding the selection and development of novel vasopressor agents with optimized therapeutic profiles. Future research should focus on head-to-head preclinical studies that include a broader array of this compound analogs and utilize standardized in vivo models to provide a clearer picture of their comparative vasopressor efficacy.
References
- 1. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides [mdpi.com]
- 2. In vivo apparent peptide-receptor dissociation rate constants for arginine vasopressin analogs estimated from inhibition of rat pressor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin vs Terlipressin in Treatment of Refractory Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: Argipressin vs. Lysine Vasopressin - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Argipressin (Arginine Vasopressin, AVP) and Lysine Vasopressin (Lypressin, LVP), focusing on their performance with supporting experimental data. This compound is the endogenous antidiuretic hormone in most mammals, including humans, while Lysine Vasopressin is found in pigs and some related species. Both are potent vasoactive and antidiuretic peptides with distinct pharmacological profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data comparing the in vivo performance of this compound and Lysine Vasopressin.
| Parameter | This compound (AVP) | Lysine Vasopressin (LVP) | Species | Reference(s) |
| Pressor Potency | Higher | Lower | Various | [1] |
| Antidiuretic Potency | Greater | Lower | Dog | [1] |
| Duration of Antidiuresis | Longer | Shorter | Dog | [1] |
| Effect on Na+ Excretion | Increased | Increased | Dog | [1] |
| Effect on K+ Excretion | No significant change | Increased | Dog | [1] |
Table 1: In Vivo Efficacy Comparison
| Parameter | This compound (AVP) | Lysine Vasopressin (LVP) | Receptor Subtype | Reference(s) |
| Binding Affinity (Ki) | ~0.3 nM | ~1.0 nM | Human V1a | |
| Binding Affinity (Ki) | ~0.5 nM | ~2.0 nM | Human V2 |
Table 2: Receptor Binding Affinity
| Parameter | This compound (AVP) | Lysine Vasopressin (LVP) | Species | Reference(s) |
| Plasma Half-life | 10 - 20 minutes | 5 - 7 minutes | Human | [2] |
| Volume of Distribution | Data not available | Data not available | - | - |
| Clearance | Data not available | Data not available | - | - |
Table 3: In Vivo Pharmacokinetic Parameters
Signaling Pathways
This compound and Lysine Vasopressin exert their effects by binding to vasopressin receptors (V1a, V1b, and V2), which are G-protein coupled receptors. The primary signaling pathways for the V1a and V2 receptors are depicted below.
References
Safety Operating Guide
Proper Disposal of Argipressin: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Argipressin (also known as vasopressin) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. Disposal of pharmaceutical waste is governed by stringent regulations, and it is imperative to follow all applicable local, regional, and national guidelines.[1][2]
I. Pre-Disposal Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and ensure safety prior to its use or disposal. Unused or expired this compound must be managed as pharmaceutical waste.
Storage and Stability:
Quantitative data regarding the storage and stability of this compound is summarized in the table below. These parameters are critical for managing this compound stocks and determining when a product must be designated for disposal.
| Parameter | Value | Notes |
| Storage Temperature | 2°C to 8°C (36°F to 46°F)[1][3] | Do not freeze.[1][3][4] Keep in the outer carton to protect from light.[3] |
| Short-Term Room Temp. Storage | Permitted for up to 12 months at 20°C to 25°C (68°F to 77°F) | Within the expiry date.[1] |
| Stability after Dilution (0.4 units/mL in 0.9% NaCl) | 90 days | At room temperature (23°C-25°C) or under refrigeration (3°C-5°C).[5] |
| Stability after Dilution (1 unit/mL in 0.9% NaCl) | >90 days (refrigerated) / <30 days (room temp) | Degradation of >10% was observed at day 30 at room temperature.[5] |
| Half-life | 10 to 20 minutes[6] | In vivo. |
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel should wear standard laboratory personal protective equipment to prevent accidental exposure.
-
Gloves: Nitrile or latex gloves.
-
Protective Clothing: Laboratory coat.
-
Eye Protection: Safety goggles.[1]
III. Step-by-Step Disposal Procedure
The disposal of this compound, as with many pharmaceuticals, must comply with institutional and local environmental regulations. The following is a general step-by-step procedure based on best practices for pharmaceutical waste.
Step 1: Waste Identification and Classification
-
Determine if the this compound waste is classified as hazardous or non-hazardous according to the Resource Conservation and Recovery Act (RCRA) or local equivalent regulations.[7][8] While this compound itself is not typically a listed hazardous waste, this determination is a critical first step.
-
Consult your institution's Environmental Health & Safety (EHS) department for guidance on classification.
Step 2: Segregation of Waste
-
Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's protocols.
-
Keep this compound waste in a dedicated, sealed, and clearly labeled container.
Step 3: Disposal of Liquid this compound Waste (Unused or Expired Solutions)
-
Do NOT pour this compound down the drain. [9] This practice is strongly discouraged to prevent the contamination of waterways, as wastewater treatment facilities may not effectively remove such compounds.[9]
-
Transfer the liquid waste to a designated pharmaceutical waste container. This is typically a non-reactive plastic container that can be securely sealed.
-
If your facility uses a licensed pharmaceutical waste contractor, follow their specific collection and container requirements.
Step 4: Disposal of Solid Waste Contaminated with this compound
-
This category includes empty vials, syringes, gloves, and absorbent materials from spill cleanups.
-
Place all solid waste items into a designated pharmaceutical waste container.
-
Empty vials should have their labels obscured or removed to protect confidential information before being placed in the waste container.[10]
Step 5: Spill Management
-
In the event of a spill, contain it with absorbent materials to prevent it from entering sewers or public waters.[1]
-
Clean the spill area thoroughly.
-
All materials used for cleanup (absorbents, wipes, PPE) must be disposed of as pharmaceutical waste.[1]
-
Ventilate the area if necessary.[1]
Step 6: Final Disposal
-
The sealed pharmaceutical waste container should be collected by a licensed hazardous or medical waste disposal company.
-
Incineration is a common and preferred method for the final disposal of pharmaceutical waste.[7]
-
Maintain all necessary documentation and records of the disposal in accordance with institutional and regulatory requirements.
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must always consult and adhere to their institution's specific safety protocols and local, state, and federal regulations regarding pharmaceutical waste disposal.
References
- 1. americanregent.com [americanregent.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. medicines.org.uk [medicines.org.uk]
- 4. safercare.vic.gov.au [safercare.vic.gov.au]
- 5. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasopressin (this compound) for septic shock (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. danielshealth.com [danielshealth.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. fda.gov [fda.gov]
Essential Safety and Operational Guide for Handling Argipressin
This guide provides crucial safety protocols, personal protective equipment (PPE) requirements, and logistical procedures for researchers, scientists, and drug development professionals handling Argipressin (also known as Vasopressin). Adherence to these guidelines is essential to mitigate risks associated with this potent, pharmacologically active material.
Hazard Summary and Personal Protective Equipment
This compound is classified as harmful if inhaled and is suspected of damaging fertility or the unborn child.[1][2][3][4] It may also cause damage to the kidneys through prolonged or repeated exposure.[1] Due to its high potency, occupational exposure to even small amounts can lead to physiological effects.[1] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Protective Gloves | Chemically resistant gloves should be worn at all times to prevent skin contact.[1][2][5] |
| Eye & Face Protection | Safety Goggles / Face Shield | Wear safety goggles with side-shields or a full-face shield to protect against splashes or dust.[2][5] |
| Body Protection | Protective Clothing / Lab Coat | Wear suitable protective clothing or a lab coat to protect skin and personal clothing from contamination.[1][5] |
| Respiratory Protection | Suitable Respirator / Fume Hood | Use a suitable respirator or handle the substance within a fume hood to avoid inhaling dust or aerosols.[2][4] It is critical to avoid breathing in dust particles.[1][3] |
Operational and Disposal Protocols
Strict adherence to procedural guidelines is necessary for safe handling, storage, and disposal of this compound.
Handling and Storage Procedures
Preparation and Handling:
-
Review Safety Data: Before beginning any work, obtain and thoroughly review the Safety Data Sheet (SDS). Do not handle the substance until all safety precautions have been read and understood.[1]
-
Ensure Ventilation: Always handle this compound in a well-ventilated area.[4] The use of a laboratory fume hood is strongly recommended to control exposure and prevent the formation of dust and aerosols.[2]
-
Avoid Contact: Take every precaution to avoid direct contact with the skin and eyes, and prevent inhalation.[2]
-
Hygiene: After handling, wash hands and other exposed areas thoroughly with mild soap and water. This should also be done before eating, drinking, smoking, or leaving the work area.[5]
Storage:
-
Store this compound in a secure, locked-up location.[1]
-
Keep the container tightly sealed and store in a cool, dry, and well-ventilated place, away from direct sunlight.[2]
-
Recommended storage temperature is between 2°C and 8°C; it should be refrigerated but not frozen.[5][6]
Spill Management and First Aid
Accidental Release Measures:
-
Evacuate and Secure: Evacuate all non-essential personnel from the spill area.[5]
-
Don PPE: Before cleanup, equip yourself with the full personal protective equipment detailed in Table 1.[1]
-
Contain and Clean:
-
Decontaminate: Thoroughly clean the spill surface to remove any residual contamination.[1] Surfaces and equipment can be decontaminated by scrubbing with alcohol.[2]
First Aid Protocols:
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the affected person to fresh air. Keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical attention.[2][3][4] |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin thoroughly with large amounts of water.[2] If irritation develops or persists, get medical attention.[1] |
| Eye Contact | Promptly flush eyes with large amounts of water, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2] |
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Containment: Collect waste material in a suitable, clearly labeled, and sealed container.
-
Disposal: Dispose of the contents and the container in strict accordance with all applicable local, regional, national, and international regulations.[1][2][5]
-
Environmental Protection: Do not allow the substance to be discharged into drains, water courses, or onto the ground.[1]
Procedural Workflow Visualization
The following diagram outlines the essential step-by-step workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
